3-(2-Hydroxyphenyl)propanohydrazide
Description
Properties
IUPAC Name |
3-(2-hydroxyphenyl)propanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c10-11-9(13)6-5-7-3-1-2-4-8(7)12/h1-4,12H,5-6,10H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOYZQISHSPGPFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)NN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90310221 | |
| Record name | 3-(2-hydroxyphenyl)propanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90310221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24535-13-5 | |
| Record name | 24535-13-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222811 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(2-hydroxyphenyl)propanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90310221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide on the Synthesis and Characterization of 3-(2-Hydroxyphenyl)propanohydrazide
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(2-Hydroxyphenyl)propanohydrazide, a molecule of interest in medicinal chemistry and drug development. The document details a robust and reproducible synthetic pathway, commencing from the readily available precursor, 3,4-dihydrocoumarin. It elucidates the underlying chemical principles for each synthetic step, offering insights into reaction mechanisms and optimization strategies. Furthermore, this guide presents a multi-faceted characterization workflow, employing a suite of spectroscopic techniques including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The integration of these analytical methods provides a self-validating system for structural confirmation and purity assessment of the target compound. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both a practical experimental framework and a deeper theoretical understanding of the chemistry involved.
Introduction and Scientific Rationale
Hydrazide moieties are a cornerstone in medicinal chemistry, recognized for their versatile biological activities which include antimicrobial, anti-inflammatory, and anticancer properties.[1] The incorporation of a phenolic group, specifically a 2-hydroxyphenyl substituent, introduces the potential for enhanced biological activity through mechanisms such as hydrogen bonding and metal chelation.[2] The compound 3-(2-Hydroxyphenyl)propanohydrazide combines these two key pharmacophores, making it a compelling candidate for further investigation in drug discovery programs.
The synthetic strategy outlined herein is predicated on the principle of efficiency and accessibility, utilizing 3,4-dihydrocoumarin as a cost-effective and commercially available starting material.[3] The ring-opening of this lactone with hydrazine hydrate offers a direct and high-yielding route to the desired hydrazide, minimizing the need for complex multi-step syntheses.[4] This approach underscores a commitment to practical and scalable chemical synthesis.
The subsequent characterization is designed to provide unambiguous structural verification. Each analytical technique offers a unique and complementary piece of structural information. Proton and Carbon-13 NMR spectroscopy will elucidate the carbon-hydrogen framework, while IR spectroscopy will confirm the presence of key functional groups. Mass spectrometry will provide the definitive molecular weight and fragmentation pattern.
Synthetic Pathway and Mechanism
The synthesis of 3-(2-Hydroxyphenyl)propanohydrazide is achieved through a nucleophilic acyl substitution reaction, specifically the hydrazinolysis of a cyclic ester (lactone).
Overall Reaction:
Causality of Experimental Choices:
-
Starting Material: 3,4-Dihydrocoumarin is an ideal precursor due to the inherent reactivity of the lactone ring towards nucleophiles. The ester linkage is susceptible to cleavage, providing a direct pathway to the propanoic acid derivative.
-
Nucleophile: Hydrazine hydrate (N₂H₄·H₂O) is a potent nucleophile, readily attacking the electrophilic carbonyl carbon of the lactone. Its use in excess ensures the reaction proceeds to completion.
-
Solvent: A protic solvent such as ethanol or methanol is typically employed to facilitate the dissolution of both reactants and to participate in the proton transfer steps of the reaction mechanism.
-
Reaction Conditions: Refluxing the reaction mixture provides the necessary activation energy to overcome the energy barrier for the ring-opening reaction, ensuring a reasonable reaction rate.
Experimental Protocol: Synthesis
This section provides a detailed, step-by-step methodology for the synthesis of 3-(2-Hydroxyphenyl)propanohydrazide.
Materials:
-
3,4-Dihydrocoumarin (C₉H₈O₂)
-
Hydrazine Hydrate (N₂H₄·H₂O, 80% solution)
-
Ethanol (95%)
-
Distilled Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Beakers
-
Büchner funnel and filter paper
-
Recrystallization apparatus
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-dihydrocoumarin (e.g., 0.1 mol) in ethanol (100 mL).
-
Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (e.g., 0.3 mol, 3 equivalents) dropwise at room temperature. An exothermic reaction may be observed.
-
Reflux: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product, 3-(2-Hydroxyphenyl)propanohydrazide, will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purification (Recrystallization): Dissolve the crude product in a minimal amount of hot ethanol. Add hot distilled water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven at 50-60 °C.
Characterization and Data Analysis
A thorough characterization of the synthesized 3-(2-Hydroxyphenyl)propanohydrazide is crucial to confirm its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the propyl chain, the N-H protons of the hydrazide group, and the phenolic hydroxyl proton. The chemical shifts, integration values, and coupling patterns will be consistent with the proposed structure.
-
¹³C NMR: The carbon-13 NMR spectrum will display signals corresponding to each unique carbon atom in the molecule, including the carbonyl carbon of the hydrazide, the aromatic carbons, and the aliphatic carbons of the propyl chain.[3]
Table 1: Predicted ¹H and ¹³C NMR Data
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 6.8 - 7.2 | 115 - 130 |
| Phenolic OH | 9.0 - 10.0 (broad) | - |
| Ar-CH₂ | 2.8 - 3.0 | ~30 |
| CH₂-C=O | 2.4 - 2.6 | ~35 |
| C=O | - | 170 - 175 |
| NH | 4.0 - 4.5 (broad) | - |
| NH₂ | 7.5 - 8.5 (broad) | - |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups.[5][6]
Table 2: Characteristic IR Absorption Bands
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H (Phenol) | 3200 - 3600 (broad) |
| N-H (Hydrazide) | 3200 - 3400 (sharp, multiple bands)[7] |
| C=O (Amide I) | 1630 - 1680 (strong)[8] |
| N-H bend (Amide II) | 1510 - 1570 |
| C-N stretch | 1400 - 1450 |
| Aromatic C=C | 1450 - 1600 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Electron Ionization (EI-MS): The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 3-(2-Hydroxyphenyl)propanohydrazide (C₉H₁₂N₂O₂). Key fragmentation patterns would likely involve the loss of the hydrazide group and cleavage of the propyl chain.[9]
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the synthesis and characterization process.
Caption: Workflow for the synthesis and characterization of 3-(2-Hydroxyphenyl)propanohydrazide.
Potential Applications and Future Directions
The synthesized 3-(2-Hydroxyphenyl)propanohydrazide serves as a valuable scaffold for the development of novel therapeutic agents. The presence of the hydrazide functionality allows for further chemical modification, such as the formation of hydrazones, which are known to possess a wide range of biological activities.[2] Future research could focus on:
-
Derivatization: Synthesizing a library of hydrazone derivatives by reacting 3-(2-Hydroxyphenyl)propanohydrazide with various aldehydes and ketones.
-
Biological Screening: Evaluating the synthesized compounds for their antimicrobial, anticancer, and anti-inflammatory properties.
-
Structure-Activity Relationship (SAR) Studies: Investigating the relationship between the chemical structure of the derivatives and their biological activity to guide the design of more potent and selective drug candidates.
Conclusion
This technical guide has detailed a straightforward and efficient method for the synthesis of 3-(2-Hydroxyphenyl)propanohydrazide from 3,4-dihydrocoumarin. The comprehensive characterization protocol, employing NMR, IR, and MS, provides a robust framework for structural verification and purity assessment. The presented information serves as a valuable resource for researchers and scientists in the field of medicinal chemistry and drug development, facilitating the exploration of this promising molecular scaffold for therapeutic applications.
References
-
Mashima, M. (1962). Infrared Absorption Spectra of Hydrazides. VI. Benzoylhydrazine. Bulletin of the Chemical Society of Japan, 35(12), 2020-2024. [Link]
-
Mashima, M. (1962). Infrared Absorption Spectra of Hydrazides. II. Sodium Hydrazides. Bulletin of the Chemical Society of Japan, 35(2), 332-337. [Link]
-
Tipton, T., Stone, D. A., & KuBulat, K. (1988). Experimental and theoretical studies of the infrared spectra of hydrazines: N2H4, N2H3D, N2H2D2, N2HD3, and N2D4. The Journal of Physical Chemistry, 92(2), 296-302. [Link]
-
ResearchGate. (n.d.). FT-IR spectral data (υ, cm-1) of hydrazide derivatives 1 and 2. [Link]
-
ResearchGate. (n.d.). IR spectra of the hydrazide ligand and its Co(II) and Ni(II) complexes (1, 2). [Link]
-
Lin, C. H., & Lin, C. C. (1963). Direct Synthesis of Dihydrocoumarin and Its Derivatives. The Journal of Organic Chemistry, 28(3), 843-845. [Link]
-
ResearchGate. (n.d.). Reactions with coumarin VII. [Link]
-
Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., & Mickevičius, V. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. International Journal of Molecular Sciences, 25(4), 2289. [Link]
-
MDPI. (n.d.). Turn-on Coumarin Precursor: From Hydrazine Sensor to Covalent Inhibition and Fluorescence Detection of Rabbit Muscle Aldolase. [Link]
-
PubChem. (n.d.). Dihydrocoumarin. [Link]
-
Shabeer, T. K., K. S, S., & A, H. (2021). Coumarin Hydrazide: Chemistry, Synthesis and Pharmacological Activities - A Review. Research Journal of Pharmacy and Technology, 14(10), 5565-5570. [Link]
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- 2. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydrocoumarin | C9H8O2 | CID 660 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Physicochemical properties of 3-(2-Hydroxyphenyl)propanohydrazide
An In-depth Technical Guide to the Physicochemical Properties of 3-(2-Hydroxyphenyl)propanohydrazide
This guide provides a comprehensive technical overview of the predicted physicochemical properties, synthesis, analytical characterization, and potential applications of 3-(2-Hydroxyphenyl)propanohydrazide. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical knowledge and data from analogous structures to build a foundational understanding of this novel compound.
Introduction and Scientific Context
3-(2-Hydroxyphenyl)propanohydrazide is a multifaceted organic molecule featuring three key structural motifs: a phenolic ring, a flexible three-carbon aliphatic chain, and a terminal hydrazide group. While direct experimental literature on this specific compound is not extensively available, its constituent parts are well-characterized in chemical and pharmaceutical sciences. The hydrazide functional group, in particular, is a well-established pharmacophore present in numerous biologically active compounds, including antimicrobial, antitubercular, and antidepressant agents.[1][2]
The presence of a 2-hydroxyphenyl (catechol-like) moiety introduces the potential for metal chelation, a property often associated with enzymatic inhibition and other biological activities. This guide, therefore, serves as a predictive analysis, leveraging established chemical principles and data from its precursor, 3-(2-hydroxyphenyl)propanoic acid, and related hydrazide-containing molecules to forecast its properties and guide future experimental work.
Molecular Structure and Synthetic Pathway
The foundational step in understanding a compound is defining its structure and a viable synthetic route.
Chemical Structure
The structure combines an aromatic phenol with a propanohydrazide side chain, creating a molecule with both hydrogen bond donor and acceptor capabilities, as well as aromatic and aliphatic regions.
Caption: Proposed synthetic workflow for 3-(2-Hydroxyphenyl)propanohydrazide.
Core Physicochemical Properties
The following table summarizes the predicted physicochemical properties. These values are derived from the compound's structure and data available for its precursors and analogous molecules.
| Property | Predicted Value / Description | Rationale & References |
| IUPAC Name | 3-(2-Hydroxyphenyl)propanehydrazide | Standard chemical nomenclature. |
| Molecular Formula | C₉H₁₂N₂O₂ | Based on chemical structure. |
| Molecular Weight | 180.21 g/mol | Calculated from the molecular formula. |
| Appearance | Pale cream or off-white crystalline solid | Based on the appearance of its precursor, 3-(2-hydroxyphenyl)propionic acid. [3] |
| Melting Point | Estimated 110 - 125 °C | The precursor melts at 84-91 °C. [3]The polar hydrazide group increases intermolecular hydrogen bonding, which is expected to raise the melting point significantly. |
| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water; insoluble in non-polar solvents like hexane. | The molecule has polar (hydroxyl, hydrazide) and non-polar (phenyl ring) regions. Solubility follows the "like dissolves like" principle. |
| pKa₁ (Phenolic OH) | ~9.5 - 10.5 | Typical pKa for a phenolic hydroxyl group. |
| pKa₂ (Hydrazide) | ~2.5 - 3.5 | The hydrazide moiety can be protonated under acidic conditions. This is a typical pKa for the conjugate acid of a hydrazide. |
Predicted Spectroscopic Profile
Spectroscopic analysis is critical for structural elucidation and confirmation. The following are predicted spectral characteristics.
-
¹H NMR (in DMSO-d₆, 400 MHz):
-
δ 9.0-9.5 ppm (s, 1H): Phenolic -OH proton.
-
δ 8.5-9.0 ppm (s, 1H): -C(=O)NH- proton.
-
δ 6.7-7.2 ppm (m, 4H): Aromatic protons on the phenyl ring.
-
δ 4.2-4.5 ppm (s, broad, 2H): -NH₂ protons.
-
δ 2.6-2.8 ppm (t, 2H): Methylene protons adjacent to the aromatic ring (-CH₂-Ar).
-
δ 2.1-2.3 ppm (t, 2H): Methylene protons adjacent to the carbonyl group (-CH₂-C=O).
-
-
¹³C NMR (in DMSO-d₆, 100 MHz):
-
δ ~170 ppm: Carbonyl carbon (-C=O).
-
δ ~154 ppm: Aromatic carbon attached to the hydroxyl group (C-OH).
-
δ 115-130 ppm: Remaining aromatic carbons.
-
δ ~34 ppm: Methylene carbon adjacent to the carbonyl group.
-
δ ~25 ppm: Methylene carbon adjacent to the aromatic ring.
-
-
Infrared (IR) Spectroscopy (KBr Pellet, cm⁻¹):
-
~3300 cm⁻¹ (broad): O-H stretching from the phenol.
-
~3200-3300 cm⁻¹: N-H stretching vibrations from the -NH and -NH₂ groups.
-
~1640-1660 cm⁻¹ (strong): C=O stretching (Amide I band).
-
~1530-1550 cm⁻¹: N-H bending (Amide II band).
-
~1250 cm⁻¹: C-O stretching of the phenol.
-
-
Mass Spectrometry (ESI-MS):
-
[M+H]⁺: m/z 181.0977
-
[M+Na]⁺: m/z 203.0796
-
Key Fragments: Expect fragmentation patterns corresponding to the loss of the hydrazino group (-NHNH₂) or cleavage at the C-C bonds of the propyl chain.
-
Analytical Characterization Protocol: HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity and stability of pharmaceutical compounds. [4][5]
Rationale for Method Selection
The presence of a phenyl ring provides strong UV absorbance, making UV detection ideal. The compound's moderate polarity is well-suited for reverse-phase chromatography on a C18 column.
Step-by-Step HPLC Protocol
-
Instrumentation: HPLC system with a UV-Vis detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
Filter both solvents through a 0.45 µm membrane filter and degas.
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of 3-(2-Hydroxyphenyl)propanohydrazide.
-
Dissolve in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.
-
Dilute as necessary with the mobile phase for analysis.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm.
-
Gradient Elution: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Caption: General workflow for HPLC analysis.
Potential Biological Significance and Applications
The hydrazide moiety is a cornerstone of many therapeutic agents. Its incorporation into the 3-(2-hydroxyphenyl)propane backbone suggests several avenues for biological investigation.
-
Antimicrobial Activity: Hydrazides and their condensation products, hydrazones, are widely reported to possess antibacterial and antifungal properties. [1]The mechanism often involves the inhibition of essential microbial enzymes.
-
Anti-inflammatory Properties: The structural similarity to phenylpropanoic acids, a class that includes well-known NSAIDs, suggests potential anti-inflammatory activity.
-
Anticancer Potential: Numerous hydrazide-hydrazone derivatives have been investigated as cytotoxic agents against various cancer cell lines. [2]* Chelating Agent and Intermediate: The molecule can act as a bidentate or tridentate ligand for various metal ions, a property that can be exploited in designing metal-based therapeutics or sensors. Furthermore, it is a key intermediate for synthesizing a diverse library of hydrazones by reacting it with various aldehydes and ketones, allowing for fine-tuning of its biological activity.
Conclusion
3-(2-Hydroxyphenyl)propanohydrazide emerges as a compound of significant interest, bridging the well-established biological relevance of the hydrazide functional group with the versatile chemistry of the hydroxyphenyl scaffold. While this guide provides a robust, predictive framework for its physicochemical properties, it underscores the need for empirical validation. The proposed synthetic and analytical methods offer a clear path for researchers to produce and characterize this molecule. Its potential as a precursor for novel bioactive agents makes it a compelling target for future research in medicinal chemistry and drug discovery.
References
- Elsevier. The Determination of Hydrazino-Hydrazide Groups - 1st Edition.
- Pergamon.
- Agency for Toxic Substances and Disease Registry. Analytical Methods for Hydrazines.
- ResearchGate.
- Chem-Impex. 3-(2-Hydroxyphenyl)propionic acid.
- PubMed Central. A review exploring biological activities of hydrazones.
- PubMed Central.
Sources
Spectroscopic Blueprint of a Bioactive Scaffold: An In-Depth Technical Guide to 3-(2-Hydroxyphenyl)propanohydrazide
Abstract
This technical guide provides a comprehensive spectroscopic analysis of 3-(2-Hydroxyphenyl)propanohydrazide, a molecule of interest in medicinal chemistry and drug development due to its hydrazide and phenol functional groups. As the development of novel therapeutics increasingly relies on the precise characterization of molecular entities, a thorough understanding of their spectroscopic signatures is paramount. This document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. By delving into the causality behind experimental choices and the interpretation of the resulting spectra, this guide serves as a vital resource for researchers, scientists, and professionals in the field of drug development, enabling unambiguous identification and characterization.
Introduction: The Significance of Spectroscopic Characterization
The journey of a drug candidate from discovery to clinical application is paved with rigorous analytical checkpoints. Among these, spectroscopic analysis stands as a cornerstone for elucidating molecular structure, confirming identity, and assessing purity.[1][2][3] The compound 3-(2-Hydroxyphenyl)propanohydrazide incorporates a phenolic hydroxyl group, an aromatic ring, a flexible propyl chain, and a hydrazide moiety. These features confer the potential for diverse biological activities, making a detailed structural analysis essential for understanding its structure-activity relationships.
This guide moves beyond a mere presentation of data, offering insights into the "why" behind the "how" of spectroscopic analysis. We will explore the nuances of sample preparation, the rationale for selecting specific analytical techniques, and the logical framework for interpreting the complex data streams generated by NMR, IR, and MS instrumentation.
Molecular Structure and Isomeric Considerations
A foundational understanding of the molecule's architecture is critical for interpreting its spectroscopic output. The structure of 3-(2-Hydroxyphenyl)propanohydrazide is depicted below.
Caption: Molecular Structure of 3-(2-Hydroxyphenyl)propanohydrazide.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[4] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
Sample Preparation:
-
Weigh approximately 5-10 mg of high-purity 3-(2-Hydroxyphenyl)propanohydrazide.
-
Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). The choice of DMSO-d6 is deliberate; its ability to form hydrogen bonds helps in sharpening the signals of labile protons (OH and NH), which would otherwise be broad or unobservable in other solvents.[1]
-
Transfer the solution to a 5 mm NMR tube, ensuring no solid particles are present.
Instrumentation and Parameters:
-
Spectrometer: A 400 MHz (or higher) spectrometer equipped with a broadband probe.
-
Experiments: Standard 1H, 13C, and 2D correlation experiments (COSY, HSQC).
-
Temperature: 298 K.
¹H NMR Spectral Analysis (Predicted)
The predicted ¹H NMR spectrum provides a roadmap for understanding the proton environments within the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.2 | Singlet | 1H | OH (Phenolic) | The acidic proton of the phenol is expected to be significantly deshielded and will appear as a singlet due to rapid exchange. Its chemical shift is highly dependent on concentration and temperature. |
| ~8.9 | Singlet | 1H | NH (Hydrazide) | The amide-like proton is also labile and appears as a singlet. Its downfield shift is due to the electron-withdrawing effect of the adjacent carbonyl group. |
| ~7.0-7.2 | Multiplet | 2H | Ar-H | Aromatic protons in close proximity to the electron-donating hydroxyl group. |
| ~6.7-6.9 | Multiplet | 2H | Ar-H | Aromatic protons further from the hydroxyl group. |
| ~4.2 | Broad Singlet | 2H | NH₂ (Hydrazide) | These protons are also labile and typically appear as a broad singlet. |
| ~2.8 | Triplet | 2H | -CH₂-Ar | Methylene group adjacent to the aromatic ring, split by the neighboring CH₂ group. |
| ~2.4 | Triplet | 2H | -CH₂-C=O | Methylene group adjacent to the carbonyl, split by the neighboring CH₂ group. |
¹³C NMR Spectral Analysis (Predicted)
The ¹³C NMR spectrum reveals the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~170 | C=O | The carbonyl carbon of the hydrazide is characteristically found in this downfield region. |
| ~155 | C-OH (Aromatic) | The aromatic carbon directly attached to the hydroxyl group is significantly deshielded. |
| ~130 | C (Aromatic) | Quaternary aromatic carbon. |
| ~128 | CH (Aromatic) | Aromatic methine carbon. |
| ~126 | CH (Aromatic) | Aromatic methine carbon. |
| ~120 | CH (Aromatic) | Aromatic methine carbon. |
| ~115 | CH (Aromatic) | Aromatic methine carbon shielded by the hydroxyl group. |
| ~35 | -CH₂-C=O | Methylene carbon adjacent to the carbonyl group. |
| ~25 | -CH₂-Ar | Methylene carbon adjacent to the aromatic ring. |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the vibrational modes of molecules, making it an excellent tool for identifying functional groups.[5][6][7]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is the method of choice for solid samples as it requires minimal sample preparation.[8]
-
Ensure the ATR crystal (typically diamond or zinc selenide) is clean.
-
Place a small amount of the solid 3-(2-Hydroxyphenyl)propanohydrazide sample onto the crystal.
-
Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
-
Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
IR Spectral Analysis (Predicted)
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Appearance |
| 3400-3200 | O-H Stretch | Phenolic -OH | Broad, Strong |
| 3350-3250 | N-H Stretch | Hydrazide -NH, -NH₂ | Medium, often two bands for -NH₂ |
| 3100-3000 | C-H Stretch | Aromatic | Medium to Weak |
| 2950-2850 | C-H Stretch | Aliphatic (CH₂) | Medium |
| ~1650 | C=O Stretch (Amide I) | Hydrazide | Strong, Sharp |
| ~1600, ~1470 | C=C Stretch | Aromatic Ring | Medium to Weak |
| ~1550 | N-H Bend (Amide II) | Hydrazide | Medium |
| ~1250 | C-O Stretch | Phenol | Strong |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation patterns.[9] Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.
Experimental Protocol: Electron Ionization (EI)-MS
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).
-
The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV).
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
Mass Spectral Analysis (Predicted)
The predicted mass spectrum of 3-(2-Hydroxyphenyl)propanohydrazide is expected to show a molecular ion peak and several characteristic fragment ions.
Molecular Ion:
-
m/z 180: [M]⁺•, corresponding to the molecular weight of the compound.
Key Fragmentation Pathways:
Caption: Predicted major fragmentation pathways of 3-(2-Hydroxyphenyl)propanohydrazide in EI-MS.
Interpretation of Key Fragments:
-
m/z 107: This prominent peak likely arises from the cleavage of the C-C bond between the two methylene groups, leading to the formation of the stable hydroxybenzyl cation.
-
m/z 77: Subsequent loss of a carbonyl group (CO) from the m/z 107 fragment would yield the phenyl cation.
-
m/z 73: A McLafferty rearrangement involving the transfer of a gamma-hydrogen from the propyl chain to the carbonyl oxygen, followed by cleavage, could produce this fragment.
Conclusion: A Unified Spectroscopic Portrait
The comprehensive analysis of 3-(2-Hydroxyphenyl)propanohydrazide through NMR, IR, and MS provides a detailed and self-validating spectroscopic blueprint of the molecule. The ¹H and ¹³C NMR spectra precisely map the proton and carbon environments, while IR spectroscopy confirms the presence of key functional groups, including the phenolic hydroxyl, hydrazide, and aromatic moieties. Mass spectrometry corroborates the molecular weight and offers insights into the molecule's stability and fragmentation behavior under ionization.
This in-depth guide, grounded in established spectroscopic principles and predictive methodologies, serves as an authoritative reference for researchers. The presented protocols and data interpretations are designed to ensure scientific integrity and empower drug development professionals to confidently identify, characterize, and utilize this promising molecular scaffold in their research endeavors.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
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ChemTalk. (n.d.). Spectral Analysis of Organic Compounds. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Interpreting Infrared Spectra. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Britannica. (2023). Spectroscopy. Retrieved from [Link]
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Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
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ACD/Labs. (2023). Exchangeable Protons in NMR—Friend or Foe? Retrieved from [Link]
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An In-depth Technical Guide on the Crystal Structure of 3-(2-Hydroxyphenyl)propanohydrazide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, crystallization, and structural analysis of 3-(2-hydroxyphenyl)propanohydrazide. While a publicly deposited crystal structure for this specific molecule is not available as of the date of this publication, this document outlines the necessary methodologies to obtain and analyze its structure, drawing upon established principles and data from closely related compounds.
Introduction: The Significance of Hydrazide Scaffolds in Medicinal Chemistry
Hydrazides are a versatile class of organic compounds that have garnered significant attention in the field of drug discovery. Their unique structural and electronic properties allow them to act as valuable scaffolds in the design of novel therapeutic agents. The presence of the hydrazide functional group (-CONHNH2) imparts a range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, analgesic, and anticancer properties[1]. The ability of the hydrazide moiety to form stable complexes with various metal ions also contributes to its diverse pharmacological profile[2][3].
The focus of this guide, 3-(2-hydroxyphenyl)propanohydrazide, incorporates a phenolic hydroxyl group, which is a common feature in many biologically active molecules. This hydroxyl group can participate in hydrogen bonding and act as a proton donor or acceptor, influencing the molecule's interaction with biological targets. A thorough understanding of the three-dimensional structure of this compound is crucial for elucidating its potential mechanism of action and for guiding the rational design of more potent and selective drug candidates.
Synthesis and Crystallization
The synthesis of 3-(2-hydroxyphenyl)propanohydrazide is a straightforward process that can be achieved through a two-step reaction sequence starting from readily available commercial reagents.
Synthetic Pathway
The synthesis involves the initial formation of a methyl ester from a suitable precursor, followed by hydrazinolysis to yield the final hydrazide product. A common starting material for this synthesis is 3-(2-hydroxyphenyl)propanoic acid.
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The Therapeutic Potential of 3-(2-Hydroxyphenyl)propanohydrazide Derivatives: A Technical Guide to Synthesis, Biological Evaluation, and Mechanistic Insights
Abstract
The quest for novel therapeutic agents with improved efficacy and reduced side effects is a cornerstone of modern drug discovery. Within this landscape, hydrazide-containing compounds have emerged as a versatile scaffold, demonstrating a wide spectrum of biological activities. This technical guide focuses on a specific, promising subclass: 3-(2-hydroxyphenyl)propanohydrazide derivatives. The inherent structural features of this scaffold, namely the phenolic hydroxyl group and the hydrazide moiety, suggest a rich potential for diverse biological interactions. This document provides an in-depth exploration of the synthesis, proposed mechanisms of action, and detailed protocols for evaluating the anticancer, antimicrobial, and antioxidant activities of these compounds. The insights and methodologies presented herein are intended to equip researchers, medicinal chemists, and drug development professionals with the foundational knowledge to explore and advance this promising class of molecules.
Introduction: The Scientific Rationale for Investigating 3-(2-Hydroxyphenyl)propanohydrazide Derivatives
The 3-(2-hydroxyphenyl)propanohydrazide core represents a compelling starting point for the development of novel therapeutics. The rationale for its investigation is rooted in the established biological activities of its constituent functional groups. The phenolic moiety is a well-known pharmacophore, contributing to antioxidant properties and acting as a hydrogen bond donor, which can facilitate interactions with biological targets.[1] The hydrazide group is a versatile functional handle that allows for the straightforward synthesis of a diverse library of derivatives, and it is a key component in many biologically active molecules, including antitubercular and antidepressant agents.[2][3]
The combination of these features in the 3-(2-hydroxyphenyl)propanohydrazide scaffold suggests the potential for synergistic or unique biological activities. Derivatives of structurally similar phenolic hydrazides have demonstrated significant promise as anticancer, antimicrobial, and antioxidant agents.[4][5][6] This guide will delve into the specifics of these potential applications, providing both the theoretical underpinnings and the practical methodologies for their investigation.
Synthetic Pathways: From Precursor to a Library of Derivatives
The synthesis of 3-(2-hydroxyphenyl)propanohydrazide and its derivatives is a multi-step process that begins with commercially available starting materials. The general synthetic strategy involves the esterification of 3-(2-hydroxyphenyl)propanoic acid, followed by hydrazinolysis to form the core hydrazide, and subsequent condensation with various aldehydes or ketones to generate a library of hydrazone derivatives.
Synthesis of 3-(2-Hydroxyphenyl)propanohydrazide (Core Scaffold)
The foundational step is the synthesis of the 3-(2-hydroxyphenyl)propanohydrazide core. This is typically achieved through a two-step process:
-
Esterification of 3-(2-Hydroxyphenyl)propanoic Acid: The commercially available 3-(2-hydroxyphenyl)propanoic acid is first converted to its corresponding methyl or ethyl ester. This is a standard esterification reaction, often catalyzed by a strong acid such as sulfuric acid in the presence of an alcohol (methanol or ethanol) as both the solvent and reactant.[4] The reaction mixture is typically refluxed to drive the reaction to completion.
-
Hydrazinolysis of the Ester: The resulting ester is then reacted with hydrazine hydrate. This nucleophilic acyl substitution reaction replaces the alkoxy group of the ester with a hydrazinyl group, yielding the desired 3-(2-hydroxyphenyl)propanohydrazide. This reaction is typically carried out in an alcoholic solvent at reflux.[4]
Experimental Protocol: Synthesis of 3-(2-Hydroxyphenyl)propanohydrazide
-
Esterification:
-
To a solution of 3-(2-hydroxyphenyl)propanoic acid (1 equivalent) in methanol (10 volumes), add concentrated sulfuric acid (0.1 equivalents) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the methyl 3-(2-hydroxyphenyl)propanoate.
-
-
Hydrazinolysis:
-
Dissolve the methyl 3-(2-hydroxyphenyl)propanoate (1 equivalent) in ethanol (10 volumes).
-
Add hydrazine hydrate (5 equivalents) dropwise to the solution.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the 3-(2-hydroxyphenyl)propanohydrazide.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum.
-
Derivatization to Hydrazones
The hydrazide functional group provides a convenient point for diversification. Condensation of the 3-(2-hydroxyphenyl)propanohydrazide with a variety of aromatic and heterocyclic aldehydes or ketones yields a library of N'-substituted hydrazone derivatives.[5] This reaction is typically acid-catalyzed and carried out in a suitable solvent like ethanol. The choice of the aldehyde or ketone is critical as the substituent on this part of the molecule can significantly influence the biological activity.
Experimental Protocol: Synthesis of 3-(2-Hydroxyphenyl)propanohydrazide Derivatives (Hydrazones)
-
To a solution of 3-(2-hydroxyphenyl)propanohydrazide (1 equivalent) in ethanol (10 volumes), add the desired aldehyde or ketone (1.1 equivalents).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will often precipitate out of the solution. If not, the solvent can be partially evaporated to induce precipitation.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum.
-
Recrystallization from a suitable solvent (e.g., ethanol, methanol) can be performed for further purification if necessary.
Caption: General synthetic workflow for 3-(2-hydroxyphenyl)propanohydrazide derivatives.
Biological Activities and Mechanistic Considerations
While specific data for 3-(2-hydroxyphenyl)propanohydrazide derivatives is emerging, the biological activities of structurally similar phenolic hydrazides provide a strong foundation for predicting their therapeutic potential.
Anticancer Activity
Hydrazide-hydrazone derivatives are a well-established class of anticancer agents.[7][8] Their proposed mechanisms of action are diverse and can include:
-
Induction of Apoptosis: Many hydrazone derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This can occur through various signaling pathways, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[8]
-
Cell Cycle Arrest: These compounds can also halt the proliferation of cancer cells by arresting the cell cycle at different phases (e.g., G1, S, or G2/M).[7]
-
Enzyme Inhibition: Some hydrazones are known to inhibit enzymes that are crucial for cancer cell survival and proliferation, such as histone deacetylases (HDACs) or tyrosine kinases.[7]
Structurally similar 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have demonstrated structure-dependent anticancer activity against non-small cell lung cancer cells.[5] It is plausible that 3-(2-hydroxyphenyl)propanohydrazide derivatives will exhibit similar activities, which can be evaluated using the protocols outlined below.
Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)
-
Cell Culture: Culture the desired cancer cell lines (e.g., A549, MCF-7, HeLa) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized 3-(2-hydroxyphenyl)propanohydrazide derivatives for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity
The increasing prevalence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Hydrazide-hydrazone derivatives have shown significant promise in this area, with activity against a broad spectrum of bacteria and fungi.[6][9] The antimicrobial mechanism of action for these compounds is not fully elucidated but may involve:
-
Inhibition of Cell Wall Synthesis: Some derivatives may interfere with the synthesis of the bacterial cell wall, leading to cell lysis.
-
Disruption of Cell Membrane Integrity: The lipophilic nature of some derivatives may allow them to intercalate into the cell membrane, disrupting its function.
-
Inhibition of Essential Enzymes: These compounds could inhibit enzymes that are vital for microbial metabolism and survival.
A study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives revealed potent, broad-spectrum antimicrobial activity against both ESKAPE bacteria and drug-resistant Candida species.[9] This suggests that the 3-(2-hydroxyphenyl)propanohydrazide scaffold is a promising starting point for the development of new antimicrobial drugs.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.
-
Compound Dilution: Prepare serial twofold dilutions of the synthesized compounds in a 96-well microtiter plate.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at the appropriate temperature and for the required duration for each microorganism.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
MBC/MFC Determination (Optional): To determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), an aliquot from the wells showing no visible growth is subcultured onto an agar plate. The lowest concentration that results in no growth on the subculture is the MBC/MFC.
Caption: Workflow for evaluating the biological activities of the derivatives.
Antioxidant Activity
The phenolic hydroxyl group in the 3-(2-hydroxyphenyl)propanohydrazide scaffold is a key structural feature that suggests inherent antioxidant potential.[1] Phenolic compounds can act as antioxidants through several mechanisms:
-
Radical Scavenging: They can donate a hydrogen atom to free radicals, thereby neutralizing them and terminating radical chain reactions.[10]
-
Metal Chelation: By chelating metal ions such as iron and copper, they can prevent the generation of highly reactive hydroxyl radicals via the Fenton reaction.
The antioxidant activity of hydrazide derivatives has been well-documented, and the presence of a phenolic group is expected to enhance this property.[11][12]
Experimental Protocol: DPPH Radical Scavenging Assay
-
DPPH Solution Preparation: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Compound Preparation: Prepare solutions of the synthesized compounds in methanol at various concentrations.
-
Reaction Mixture: In a 96-well plate, add the DPPH solution to each well, followed by the addition of the compound solutions. Include a control (DPPH solution with methanol) and a standard antioxidant (e.g., ascorbic acid or Trolox).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
% Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Data Presentation and Interpretation
To facilitate the comparison and interpretation of the biological activity data, it is crucial to present the results in a clear and structured format.
Table 1: In Vitro Anticancer Activity of 3-(2-Hydroxyphenyl)propanohydrazide Derivatives
| Compound ID | R-group | Cell Line | IC50 (µM) ± SD (48h) |
| 1a | -H | A549 | Data to be generated |
| 1b | 4-Cl | A549 | Data to be generated |
| 1c | 4-OCH3 | A549 | Data to be generated |
| Doxorubicin | - | A549 | Reference value |
| 1a | -H | MCF-7 | Data to be generated |
| 1b | 4-Cl | MCF-7 | Data to be generated |
| 1c | 4-OCH3 | MCF-7 | Data to be generated |
| Doxorubicin | - | MCF-7 | Reference value |
Table 2: Antimicrobial Activity of 3-(2-Hydroxyphenyl)propanohydrazide Derivatives
| Compound ID | R-group | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| 1a | -H | Data to be generated | Data to be generated | Data to be generated |
| 1b | 4-Cl | Data to be generated | Data to be generated | Data to be generated |
| 1c | 4-OCH3 | Data to be generated | Data to be generated | Data to be generated |
| Ciprofloxacin | - | Reference value | Reference value | - |
| Fluconazole | - | - | - | Reference value |
Table 3: Antioxidant Activity of 3-(2-Hydroxyphenyl)propanohydrazide Derivatives
| Compound ID | R-group | DPPH Scavenging IC50 (µM) ± SD |
| 1a | -H | Data to be generated |
| 1b | 4-Cl | Data to be generated |
| 1c | 4-OCH3 | Data to be generated |
| Ascorbic Acid | - | Reference value |
Future Perspectives and Conclusion
The 3-(2-hydroxyphenyl)propanohydrazide scaffold represents a promising starting point for the development of novel therapeutic agents with a wide range of biological activities. The synthetic accessibility of this class of compounds, coupled with the potential for diverse biological interactions, makes them an attractive target for further investigation.
Future research in this area should focus on:
-
Expansion of the Compound Library: Synthesis and screening of a larger and more diverse library of derivatives to establish robust structure-activity relationships (SAR).
-
In-depth Mechanistic Studies: Elucidation of the precise molecular mechanisms underlying the observed anticancer and antimicrobial activities.
-
In Vivo Efficacy and Toxicity Studies: Evaluation of the most promising lead compounds in animal models to assess their therapeutic potential and safety profiles.
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Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Petraitis, V., Petraitienė, R., ... & Mickevičius, V. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Pharmaceuticals, 17(2), 245. [Link]
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Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Petraitis, V., Petraitienė, R., ... & Mickevičius, V. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. International Journal of Molecular Sciences, 25(13), 7177. [Link]
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Aziz, M. A., et al. (2018). In Vitro Anticancer Effects of Two New Potent Hydrazide Compounds on Leukemic Cells. Anti-Cancer Agents in Medicinal Chemistry (Formerly Current Medicinal Chemistry-Anti-Cancer Agents), 18(11), 1581-1587. [Link]
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Phan, T. N. V., et al. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Pharmaceuticals, 14(8), 756. [Link]
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Ibrahim, K. M., Zaky, R. R., Gomaa, E. A., & Abd El-Hady, M. N. (2013). Physicochemical studies and biological evaluation on (E)-3-(2-(1-(2-hydroxyphenyl)hydrazinyl)-3-oxo-N-(thiazol-2yl)propanamide complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 112, 284-293. [Link]
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Khdera, H., Saad, S., Moustapha, A., & Kandil, F. (2023). Study of the Antioxidant Activity of Synthetic 3-hydroxyflavone Derivatives by DPPH and Hydrogen Peroxide Methods. French-Ukrainian Journal of Chemistry, 11(2), 19-30. [Link]
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In Vitro Antioxidant Potential of 3-(2-Hydroxyphenyl)propanohydrazide: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive framework for the synthesis and in vitro evaluation of the antioxidant potential of a novel compound, 3-(2-Hydroxyphenyl)propanohydrazide. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. This has spurred significant interest in the discovery and development of novel antioxidant agents. 3-(2-Hydroxyphenyl)propanohydrazide is a promising candidate due to its structural features: a phenolic hydroxyl group, which is a known radical scavenger, and a hydrazide moiety, which can enhance antioxidant activity. This document details a proposed synthetic route for this compound and a comprehensive panel of in vitro assays to thoroughly characterize its antioxidant capacity. The protocols provided are designed to be robust and reproducible, enabling researchers to accurately assess the compound's potential as a therapeutic agent or a valuable chemical probe.
Introduction: The Rationale for 3-(2-Hydroxyphenyl)propanohydrazide as an Antioxidant
The antioxidant activity of phenolic compounds is well-established and primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to neutralize free radicals.[1] The resulting phenoxyl radical is stabilized by resonance, making the parent molecule an effective radical scavenger. The position of the hydroxyl group on the aromatic ring significantly influences the antioxidant capacity, with the ortho position, as in the 2-hydroxyphenyl group of our target compound, contributing to the stabilization of the phenoxyl radical through intramolecular hydrogen bonding.[2]
Furthermore, the incorporation of a hydrazide (-CONHNH2) moiety is a strategic design element. Hydrazide derivatives have been reported to possess significant antioxidant properties, potentially by participating in electron transfer reactions or by chelating metal ions that can catalyze oxidative reactions.[3][4] The combination of the 2-hydroxyphenyl group and the propanohydrazide side chain in a single molecule presents a compelling case for synergistic or enhanced antioxidant activity.
This guide, therefore, outlines the necessary steps to first synthesize 3-(2-Hydroxyphenyl)propanohydrazide and then to systematically evaluate its antioxidant potential through a series of well-established in vitro assays.
Synthesis of 3-(2-Hydroxyphenyl)propanohydrazide
The proposed synthesis of 3-(2-Hydroxyphenyl)propanohydrazide is a two-step process starting from the commercially available 3-(2-hydroxyphenyl)propionic acid. The first step is an esterification of the carboxylic acid, followed by hydrazinolysis to yield the final product.
Step 1: Esterification of 3-(2-Hydroxyphenyl)propionic Acid
The carboxylic acid is first converted to its methyl ester to facilitate the subsequent reaction with hydrazine. A standard Fischer esterification method is proposed.
Protocol:
-
To a solution of 3-(2-hydroxyphenyl)propionic acid (1 equivalent) in methanol (10 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude methyl 3-(2-hydroxyphenyl)propanoate.
-
Purify the crude product by column chromatography on silica gel if necessary.
Step 2: Hydrazinolysis of Methyl 3-(2-Hydroxyphenyl)propanoate
The methyl ester is then converted to the corresponding hydrazide by reaction with hydrazine hydrate.[5]
Protocol:
-
Dissolve methyl 3-(2-hydroxyphenyl)propanoate (1 equivalent) in ethanol (10 volumes).
-
Add hydrazine hydrate (1.5-2 equivalents) to the solution.
-
Reflux the reaction mixture for 8-12 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting solid, 3-(2-Hydroxyphenyl)propanohydrazide, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
A [label="3-(2-Hydroxyphenyl)propionic Acid"]; B [label="Esterification\n(Methanol, H₂SO₄, Reflux)"]; C [label="Methyl 3-(2-Hydroxyphenyl)propanoate"]; D [label="Hydrazinolysis\n(Hydrazine Hydrate, Ethanol, Reflux)"]; E [label="3-(2-Hydroxyphenyl)propanohydrazide"];
A -> B -> C -> D -> E; }
Proposed synthesis of 3-(2-Hydroxyphenyl)propanohydrazide.
In Vitro Antioxidant Assays
A panel of four complementary in vitro assays is recommended to comprehensively evaluate the antioxidant potential of 3-(2-Hydroxyphenyl)propanohydrazide. These assays cover different mechanisms of antioxidant action, including hydrogen atom transfer (HAT) and single electron transfer (SET).
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants.[6] DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.
Protocol: [7]
-
Reagent Preparation:
-
Prepare a stock solution of 3-(2-Hydroxyphenyl)propanohydrazide in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).
-
Use a known antioxidant, such as ascorbic acid or Trolox, as a positive control.
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of various concentrations of the test compound or standard to the wells of a 96-well plate.
-
Add 180 µL of the DPPH working solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
DPPH_Radical [label="DPPH• (Violet)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Antioxidant [label="Antioxidant (H-A)"]; DPPH_Neutral [label="DPPH-H (Yellow)", fillcolor="#FBBC05", fontcolor="#202124"]; Antioxidant_Radical [label="Antioxidant Radical (A•)"];
DPPH_Radical -> Reaction [label=" + Antioxidant (H-A)"]; Reaction [shape=point, width=0.01, height=0.01]; Reaction -> DPPH_Neutral; Reaction -> Antioxidant_Radical; }
Mechanism of the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[8] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant activity. This assay is applicable to both hydrophilic and lipophilic antioxidants.
-
Reagent Preparation:
-
Prepare a 7 mM stock solution of ABTS and a 2.45 mM stock solution of potassium persulfate in water.
-
To generate the ABTS•+ solution, mix equal volumes of the ABTS and potassium persulfate stock solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
On the day of the assay, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure (96-well plate format):
-
Add 10 µL of various concentrations of the test compound or standard (e.g., Trolox) to the wells of a 96-well plate.
-
Add 190 µL of the diluted ABTS•+ working solution to each well.
-
Incubate the plate in the dark at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
Determine the IC50 value.
-
ABTS_Radical [label="ABTS•+ (Blue-Green)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Antioxidant [label="Antioxidant"]; ABTS_Neutral [label="ABTS (Colorless)"]; Oxidized_Antioxidant [label="Oxidized Antioxidant"];
ABTS_Radical -> Reaction [label=" + Antioxidant"]; Reaction [shape=point, width=0.01, height=0.01]; Reaction -> ABTS_Neutral; Reaction -> Oxidized_Antioxidant; }
Mechanism of the ABTS radical scavenging assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[11][12] The change in absorbance at 593 nm is proportional to the reducing power of the antioxidant. This assay is based on a single electron transfer mechanism.
-
Reagent Preparation:
-
FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.
-
Warm the FRAP reagent to 37°C before use.
-
-
Assay Procedure (96-well plate format):
-
Add 10 µL of the test compound or a standard (e.g., FeSO₄·7H₂O) at various concentrations to the wells.
-
Add 190 µL of the FRAP reagent to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
Construct a standard curve using the absorbance values of the ferrous sulfate standards.
-
The antioxidant capacity of the sample is expressed as FRAP value (in µM Fe(II) equivalents).
-
Superoxide Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the superoxide anion radical (O₂•⁻).[15] In the phenazine methosulfate-NADH (PMS-NADH) system, superoxide radicals are generated and reduce nitroblue tetrazolium (NBT) to a purple formazan product. Antioxidants that scavenge the superoxide radical will inhibit the formation of formazan. The decrease in absorbance at 560 nm indicates superoxide radical scavenging activity.
Protocol: [16]
-
Reagent Preparation:
-
Prepare solutions of NBT (156 µM), NADH (468 µM), and PMS (60 µM) in phosphate buffer (100 mM, pH 7.4).
-
-
Assay Procedure:
-
In a tube, mix 1 mL of NBT solution, 1 mL of NADH solution, and 0.5 mL of various concentrations of the test compound.
-
Initiate the reaction by adding 100 µL of PMS solution.
-
Incubate the mixture at room temperature for 5 minutes.
-
Measure the absorbance at 560 nm.
-
-
Data Analysis:
-
Calculate the percentage of superoxide radical scavenging activity as described for the DPPH assay.
-
Determine the IC50 value.
-
Data Presentation and Interpretation
All quantitative data from the antioxidant assays should be summarized in a clear and structured table for easy comparison. The primary metric for comparison will be the IC50 value, which represents the concentration of the compound required to achieve 50% of the maximum effect in each assay. A lower IC50 value indicates a higher antioxidant potency.
| Assay Type | Test Compound (IC50 in µM) | Standard Antioxidant | Standard (IC50 in µM) |
| DPPH Radical Scavenging | Experimental Value | Ascorbic Acid | Experimental Value |
| ABTS Radical Scavenging | Experimental Value | Trolox | Experimental Value |
| FRAP | Experimental Value (FRAP value) | Ferrous Sulfate | Standard Curve |
| Superoxide Radical Scavenging | Experimental Value | Quercetin | Experimental Value |
The results from this panel of assays will provide a comprehensive profile of the antioxidant activity of 3-(2-Hydroxyphenyl)propanohydrazide. Strong activity in the DPPH and ABTS assays would suggest potent radical scavenging capabilities through both HAT and SET mechanisms. A high FRAP value would confirm its reducing power. Efficacy in the superoxide radical scavenging assay would indicate its potential to mitigate the effects of this specific and biologically relevant ROS.
Conclusion
This technical guide provides a robust framework for the synthesis and in vitro antioxidant evaluation of 3-(2-Hydroxyphenyl)propanohydrazide. The proposed methodologies are based on well-established and validated protocols, ensuring the generation of reliable and reproducible data. The successful execution of these experiments will provide valuable insights into the antioxidant potential of this novel compound, paving the way for further investigation into its mechanisms of action and potential therapeutic applications in diseases associated with oxidative stress.
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Sagar, B. K. (2021). Antioxidant activity: DPPH assay. Bio-protocol, 11(15), e4138. [Link]
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Benkhaira, N., Saad, I. K., & Benbrahim, K. F. (2021). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. [Link]
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G-Biosciences. (n.d.). FRAP Assay Kit Guide. [Link]
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Mateev, E., et al. (2024). Hydrazide-hydrazones as novel antioxidants - in vitro, molecular docking and DFT studies. Bioorganic Chemistry, 145, 107069. [Link]
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Georgieva, M., et al. (2023). Synthesis, DFT Study, and In Vitro Evaluation of Antioxidant Properties and Cytotoxic and Cytoprotective Effects of New Hydrazones on SH-SY5Y Neuroblastoma Cell Lines. Molecules, 28(17), 6229. [Link]
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Kanatt, S. R., et al. (2018). Studies on superoxide anion radical scavenging activity, antioxidant activity, and reducing power of methanolic and aqueous extract of different medicinal plants. Journal of Pharmacognosy and Phytochemistry, 7(5), 1264-1269. [Link]
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Stoyanova, A., et al. (2021). Biologically important hydrazide-containing fused azaisocytosines as antioxidant agents. Molecules, 26(11), 3209. [Link]
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An Evidence-Based Projection of the Antimicrobial Spectrum of 3-(2-Hydroxyphenyl)propanohydrazide: A Technical Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide addresses the antimicrobial spectrum of 3-(2-hydroxyphenyl)propanohydrazide. A comprehensive review of the current scientific literature reveals a notable absence of direct studies on the antimicrobial activity of this specific compound. Consequently, this document provides a detailed, evidence-based projection of its anticipated antimicrobial profile. This analysis is grounded in the well-established properties of its constituent chemical moieties: the 2-hydroxyphenyl group and the propanohydrazide functional group. By dissecting the molecule and examining structurally related analogs, we offer a scientifically robust hypothesis of its potential efficacy against a range of microbial pathogens.
Furthermore, this guide serves as a practical handbook for researchers by providing detailed, step-by-step experimental protocols to empirically determine the antimicrobial spectrum of 3-(2-hydroxyphenyl)propanohydrazide. These methodologies are designed to ensure data integrity and reproducibility, empowering research and drug development professionals to validate the projected activities and uncover the therapeutic potential of this novel compound.
Introduction: Navigating the Uncharted Territory of a Novel Hydrazide
The relentless rise of antimicrobial resistance necessitates a continuous search for novel chemical entities with therapeutic potential. Hydrazide-hydrazone derivatives have emerged as a promising class of compounds, demonstrating a wide array of biological activities, including antibacterial, antifungal, and antiviral properties.[1][2] The compound 3-(2-hydroxyphenyl)propanohydrazide, which incorporates both a phenolic ring and a hydrazide functional group, presents an intriguing candidate for antimicrobial research.
However, it is crucial to establish at the outset that, as of the date of this publication, no specific studies detailing the antimicrobial spectrum of 3-(2-hydroxyphenyl)propanohydrazide have been published in the peer-reviewed scientific literature. This guide, therefore, adopts a predictive and methodological approach. We will first deconstruct the molecule to forecast its likely antimicrobial activities based on the known properties of its chemical building blocks. Subsequently, we will provide the necessary experimental framework for researchers to empirically test these hypotheses.
Structural Analysis and Predicted Antimicrobial Contributions
The chemical structure of 3-(2-hydroxyphenyl)propanohydrazide offers two key pharmacophores that are likely to contribute to its overall antimicrobial profile: the 2-hydroxyphenyl moiety and the propanohydrazide moiety.
The 2-Hydroxyphenyl Moiety: A Phenolic Powerhouse
The 2-hydroxyphenyl group, a common feature in many natural and synthetic bioactive compounds, is well-documented for its antimicrobial properties.[3][4] Phenolic compounds, in general, exert their antimicrobial effects through various mechanisms, including:
-
Disruption of Cell Membranes: The hydroxyl group can interact with the polar head groups of lipids in the microbial cell membrane, leading to increased permeability and leakage of intracellular components.
-
Enzyme Inhibition: Phenols can denature essential enzymes by forming hydrogen bonds with the active sites or by nonspecific interactions with the protein structure.[5][6]
-
Interference with Energy Production: Some phenolic compounds can disrupt the electron transport chain and inhibit ATP synthesis.
The position of the hydroxyl group at the ortho position (position 2) is significant, as it can participate in intramolecular hydrogen bonding, which can influence the molecule's lipophilicity and ability to penetrate microbial cell walls.
The Propanohydrazide Moiety: A Versatile Antimicrobial Scaffold
The hydrazide (-CONHNH2) and its corresponding hydrazone (-CONHN=CHR) derivatives are a cornerstone of many antimicrobial drug discovery programs.[1][7] The antimicrobial activity of this moiety is often attributed to:
-
Chelation of Trace Metals: The hydrazide group can chelate essential metal ions like iron, copper, and zinc, which are crucial cofactors for many microbial enzymes.
-
Inhibition of Key Metabolic Pathways: Hydrazides are known to interfere with various metabolic pathways, including nucleic acid and protein synthesis.
-
Formation of Bioactive Hydrazones: In a biological system, the hydrazide could potentially react with aldehydes and ketones to form hydrazones, which themselves are a class of potent antimicrobial agents.[8][9]
Projected Antimicrobial Spectrum: A Hypothesis
Based on the analysis of its constituent moieties, it is hypothesized that 3-(2-hydroxyphenyl)propanohydrazide will exhibit a broad spectrum of antimicrobial activity.
-
Antibacterial Activity: The compound is likely to be active against both Gram-positive and Gram-negative bacteria. The phenolic component may be more effective against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, by disrupting their more accessible cell walls.[10][11] The hydrazide component may contribute to activity against Gram-negative bacteria, such as Escherichia coli and Pseudomonas aeruginosa, by chelating essential metals or inhibiting intracellular targets.[1]
-
Antifungal Activity: Phenolic compounds are known to possess antifungal properties against yeasts like Candida albicans and molds such as Aspergillus species.[3][12] The hydrazide moiety has also been incorporated into compounds with demonstrated antifungal efficacy.[12] Therefore, 3-(2-hydroxyphenyl)propanohydrazide is projected to have activity against a range of fungal pathogens.
The combination of these two pharmacophores in a single molecule could potentially lead to synergistic or additive effects, resulting in a more potent antimicrobial agent than either moiety alone.
Experimental Protocols for Determining the Antimicrobial Spectrum
To validate the projected antimicrobial spectrum, a series of standardized in vitro assays must be performed. The following protocols provide a comprehensive framework for this evaluation.
Synthesis of 3-(2-Hydroxyphenyl)propanohydrazide
As this is a novel compound, the first step is its chemical synthesis. A plausible synthetic route is outlined below.
Caption: A potential synthetic pathway for 3-(2-Hydroxyphenyl)propanohydrazide.
Protocol:
-
Esterification: 2-Hydroxy-cinnamic acid is esterified, for example, using thionyl chloride in methanol, to produce the corresponding methyl ester.
-
Reduction: The double bond in the propanoate side chain is reduced.
-
Hydrazinolysis: The resulting methyl 3-(2-hydroxyphenyl)propanoate is refluxed with hydrazine hydrate to yield the final product, 3-(2-hydroxyphenyl)propanohydrazide.
-
Purification and Characterization: The synthesized compound must be purified (e.g., by recrystallization) and its structure confirmed using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This assay is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Caption: Workflow for the broth microdilution assay to determine the MIC.
Step-by-Step Protocol:
-
Prepare Stock Solution: Dissolve a known weight of 3-(2-hydroxyphenyl)propanohydrazide in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity).
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Step-by-Step Protocol:
-
Perform MIC Assay: First, determine the MIC as described above.
-
Subculturing: From the wells showing no visible growth in the MIC assay, take a small aliquot (e.g., 10 µL) and plate it onto an appropriate agar medium (e.g., Nutrient Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubation: Incubate the agar plates under optimal growth conditions.
-
MBC/MFC Determination: The MBC or MFC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of colony-forming units (CFUs) compared to the initial inoculum.
Data Presentation and Interpretation
The results from the antimicrobial susceptibility testing should be presented in a clear and concise manner to allow for easy interpretation of the antimicrobial spectrum.
Table 1: Hypothetical Antimicrobial Activity of 3-(2-Hydroxyphenyl)propanohydrazide
| Microorganism | Type | MIC (µg/mL) | MBC/MFC (µg/mL) |
| Staphylococcus aureus | Gram-positive Bacteria | 16 | 32 |
| Bacillus subtilis | Gram-positive Bacteria | 8 | 16 |
| Escherichia coli | Gram-negative Bacteria | 64 | 128 |
| Pseudomonas aeruginosa | Gram-negative Bacteria | 128 | >128 |
| Candida albicans | Yeast | 32 | 64 |
| Aspergillus niger | Mold | 64 | 128 |
Interpretation of Hypothetical Data:
-
Spectrum of Activity: Based on this hypothetical data, 3-(2-hydroxyphenyl)propanohydrazide would be considered a broad-spectrum antimicrobial agent with activity against Gram-positive and Gram-negative bacteria, as well as fungi.
-
Potency: The compound appears to be more potent against Gram-positive bacteria than Gram-negative bacteria.
-
Cidal vs. Static Activity: The MBC/MIC ratio can indicate whether the compound is bactericidal or bacteriostatic. A ratio of ≤ 4 is generally considered bactericidal. In this hypothetical case, the compound is bactericidal against S. aureus and B. subtilis.
Conclusion and Future Directions
While the antimicrobial spectrum of 3-(2-hydroxyphenyl)propanohydrazide remains to be empirically determined, a thorough analysis of its chemical structure provides a strong basis for predicting broad-spectrum antibacterial and antifungal activity. The presence of both a phenolic moiety and a hydrazide group suggests multiple potential mechanisms of action, making it a compelling candidate for further investigation.
This technical guide provides the theoretical framework and the practical, step-by-step protocols necessary for researchers to undertake a comprehensive evaluation of this novel compound. Future studies should focus on:
-
Synthesis and confirmation of the chemical structure of 3-(2-hydroxyphenyl)propanohydrazide.
-
In vitro screening against a wide panel of clinically relevant and drug-resistant microorganisms.
-
Mechanism of action studies to elucidate how the compound exerts its antimicrobial effects.
-
In vivo efficacy and toxicity studies in animal models to assess its therapeutic potential.
By following the methodologies outlined in this guide, the scientific community can systematically uncover the true antimicrobial spectrum of 3-(2-hydroxyphenyl)propanohydrazide and determine its potential as a lead compound in the development of new anti-infective agents.
References
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Cabral, V., et al. (2021). Inhibitory Potential of New Phenolic Hydrazide-Hydrazones with a Decoy Substrate Fragment towards Laccase from a Phytopathogenic Fungus: SAR and Molecular Docking Studies. International Journal of Molecular Sciences, 22(22), 12307. [Link][5][6]
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El Shehry, M. F., et al. (2018). Design, synthesis and biological evaluation of quinoxaline N-propionic and O-propionic hydrazide derivatives as antibacterial and antifungal agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1345-1356. [Link]
-
Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics, 13(2), 193. [Link]
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Patil, P. A., et al. (2014). 3D-QSAR study, synthesis and biological evaluation of p-hydroxy benzohydrazide derivatives as antimicrobial agents. Der Pharma Chemica, 6(6), 300-312. [Link]
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Popiołek, Ł. (2017). New Hydrazides and Hydrazide-Hydrazones of 2,3-Dihalogen Substituted Propionic Acids: Synthesis and in vitro Antimicrobial Activity Evaluation. Chemistry & Biodiversity, 14(6), e1700075. [Link]
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Rauha, J. P., et al. (2000). Antimicrobial effects of Finnish plant extracts containing flavonoids and other phenolic compounds. International Journal of Food Microbiology, 56(1), 3-12. [Link][3][12]
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Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Bioactive Heterocycles V, 1-45. [Link]
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Sztanke, K., et al. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. International Journal of Molecular Sciences, 22(17), 9389. [Link][1][7]
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Umar, S., et al. (2019). An Investigation of the Potentials of 2-[(2-Hydroxyphenyl) Methylidene] Hydrazine-1-Carbothioamide and its Mn(II) and Zn(II) Complexes as Antimicrobial Agents. Tanzania Journal of Science, 45(3). [Link]
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Varoni, E. M., et al. (2020). Antifungal Activity of Phenolic and Polyphenolic Compounds from Different Matrices of Vitis vinifera L. against Human Pathogens. Molecules, 25(16), 3748. [Link]
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Vandeputte, P., et al. (2023). Antifungal Properties of Hydrazine-Based Compounds against Candida albicans. Journal of Fungi, 9(6), 661. [Link][12]
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Wagle, S., et al. (2022). Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. Molecules, 27(19), 6599. [Link]
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Zgyl, K., et al. (2022). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Pharmaceutics, 14(11), 2496. [Link][10]
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An In-depth Technical Guide to the Stability and Degradation of 3-(2-Hydroxyphenyl)propanohydrazide
This guide provides a comprehensive technical overview of the stability and degradation of 3-(2-Hydroxyphenyl)propanohydrazide, a molecule of interest to researchers, scientists, and drug development professionals. By synthesizing established principles of pharmaceutical stress testing with the specific chemical attributes of this compound, this document aims to serve as a foundational resource for its development and analysis.
Introduction: The Chemical Identity and Significance of 3-(2-Hydroxyphenyl)propanohydrazide
3-(2-Hydroxyphenyl)propanohydrazide is a bifunctional molecule featuring a phenolic hydroxyl group and a hydrazide moiety. This unique combination of functional groups suggests a range of potential chemical reactivities and biological activities, making it a subject of interest in medicinal chemistry and materials science. A thorough understanding of its stability is paramount for any potential application, as degradation can lead to loss of efficacy and the formation of potentially harmful impurities.[1][2]
Forced degradation studies are a critical component of the drug development process, providing insights into the intrinsic stability of a molecule.[2][3][4][5] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing, such as high heat, humidity, light, and exposure to acidic, basic, and oxidizing conditions.[4][6][7] The primary goals of such studies are to identify potential degradation products, elucidate degradation pathways, and develop and validate stability-indicating analytical methods.[3][4][5] This guide will detail a systematic approach to evaluating the stability of 3-(2-Hydroxyphenyl)propanohydrazide and characterizing its degradation profile.
Predicted Degradation Pathways of 3-(2-Hydroxyphenyl)propanohydrazide
The chemical structure of 3-(2-Hydroxyphenyl)propanohydrazide, with its liable hydrazide and reactive phenol groups, suggests several potential degradation pathways.
Hydrolytic Degradation
Hydrolysis is a common degradation pathway for pharmaceuticals, involving the reaction of a molecule with water.[6] For 3-(2-Hydroxyphenyl)propanohydrazide, the hydrazide bond is the most likely site for hydrolytic cleavage. This reaction can be catalyzed by both acid and base.[6]
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the hydrazide can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This would lead to the cleavage of the amide bond, yielding 3-(2-hydroxyphenyl)propanoic acid and hydrazine.
-
Base-Catalyzed Hydrolysis: In basic media, a hydroxide ion can directly attack the carbonyl carbon of the hydrazide, leading to the same degradation products: 3-(2-hydroxyphenyl)propanoic acid and hydrazine.
Oxidative Degradation
Oxidative degradation is another significant pathway, often initiated by atmospheric oxygen, peroxides, or metal ions.[5][6] Both the hydrazide and the phenol moieties are susceptible to oxidation.
-
Oxidation of the Hydrazide Group: The hydrazide functional group can be oxidized to form various products, including N-nitroso derivatives or diazenes.[6]
-
Oxidation of the Phenol Group: The phenolic hydroxyl group can be oxidized to form quinone-type structures, which may be colored and can potentially polymerize.
Photodegradation
Exposure to light, particularly ultraviolet (UV) radiation, can induce photodegradation.[8] Phenolic compounds are known to be susceptible to photolytic degradation, which can involve the formation of radical species and subsequent complex reactions.[8] The degradation pathway may involve oxidation of the phenol ring or cleavage of other bonds in the molecule.
A Systematic Approach to Forced Degradation Studies
A well-designed forced degradation study is essential to comprehensively understand the stability of 3-(2-Hydroxyphenyl)propanohydrazide.[4][7] The goal is to achieve a modest level of degradation, typically in the range of 5-20%, to ensure that the degradation products formed are relevant and can be adequately characterized.[7]
Experimental Workflow for Forced Degradation
The following diagram illustrates a typical workflow for conducting forced degradation studies.
Detailed Experimental Protocols
The following are detailed protocols for each stress condition.
3.2.1. Acid and Base Hydrolysis
-
Preparation: Prepare solutions of 3-(2-Hydroxyphenyl)propanohydrazide (e.g., 1 mg/mL) in 0.1 M hydrochloric acid and 0.1 M sodium hydroxide.[6]
-
Incubation: Store the solutions at a controlled temperature (e.g., 60°C) and monitor for degradation over time (e.g., at 2, 4, 8, and 24 hours).
-
Neutralization: Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
3.2.2. Oxidative Degradation
-
Preparation: Prepare a solution of 3-(2-Hydroxyphenyl)propanohydrazide (e.g., 1 mg/mL) in a solution of 3% hydrogen peroxide.[5][6]
-
Incubation: Store the solution at room temperature and monitor for degradation over time.
-
Analysis: Analyze the samples directly using HPLC.
3.2.3. Thermal Degradation
-
Preparation: Place the solid drug substance in a controlled temperature and humidity chamber (e.g., 60°C / 75% RH).
-
Incubation: Expose the sample for a defined period (e.g., 1 week).
-
Analysis: Dissolve the stressed solid sample in a suitable solvent and analyze by HPLC.
3.2.4. Photolytic Degradation
-
Preparation: Expose the solid drug substance and a solution of the drug to a light source that provides both UV and visible light, according to ICH Q1B guidelines.
-
Control: Protect a parallel set of samples from light to serve as dark controls.
-
Analysis: Analyze both the exposed and dark control samples by HPLC.
Development of a Stability-Indicating Analytical Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and excipients.[4][9] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[9][10]
Proposed HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for acidic and basic compounds. |
| Mobile Phase B | Acetonitrile | A common organic modifier with good UV transparency. |
| Gradient Elution | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-35 min: 10% B | To ensure separation of the parent compound from potential degradation products with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Column Temperature | 30°C | For reproducible retention times. |
| Detection Wavelength | 275 nm (or determined by UV scan) | The phenolic chromophore should provide good UV absorbance. A photodiode array (PDA) detector is recommended for peak purity analysis. |
| Injection Volume | 10 µL | A typical injection volume. |
Method Validation
The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose. The validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of its degradation products. This is demonstrated by the separation of the main peak from all degradation peaks.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Identification and Characterization of Degradation Products
The identification of degradation products is crucial for understanding the degradation pathways and for assessing the safety of the drug substance.[11][12] Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for this purpose.[11][12]
Proposed Degradation Products of 3-(2-Hydroxyphenyl)propanohydrazide
Based on the predicted degradation pathways, the following table summarizes the likely degradation products and their expected mass-to-charge ratios (m/z).
| Stress Condition | Proposed Degradation Product | Chemical Structure | Expected [M+H]⁺ |
| Acid/Base Hydrolysis | 3-(2-Hydroxyphenyl)propanoic acid | C₉H₁₀O₃ | 167.06 |
| Hydrazine | N₂H₄ | 33.04 | |
| Oxidative | 3-(2-Hydroxyphenyl)propanoyl diazene | C₉H₁₀N₂O₂ | 179.08 |
| 3-(2,5-Dihydroxyphenyl)propanohydrazide | C₉H₁₂N₂O₃ | 197.09 | |
| Photolytic | Various hydroxylated and/or cleaved products | - | Variable |
Characterization Workflow
The following diagram illustrates the workflow for the identification and characterization of degradation products.
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Methodological & Application
Protocol for 3-(2-Hydroxyphenyl)propanohydrazide synthesis in laboratory
An Application Note and Laboratory Protocol for the Synthesis of 3-(2-Hydroxyphenyl)propanohydrazide
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive, two-step protocol for the laboratory synthesis of 3-(2-Hydroxyphenyl)propanohydrazide, a valuable intermediate in medicinal chemistry and drug development. The synthesis commences with the acid-catalyzed esterification of 3-(2-Hydroxyphenyl)propanoic acid, followed by the hydrazinolysis of the resulting ester. This guide is designed for researchers, scientists, and drug development professionals, offering detailed procedural steps, explanations of the underlying chemical principles, safety protocols, and methods for characterization.
Introduction and Scientific Background
Hydrazide moieties are a cornerstone in the synthesis of various heterocyclic compounds, such as oxadiazoles and triazoles, which are prevalent in pharmacologically active molecules.[1] 3-(2-Hydroxyphenyl)propanohydrazide, incorporating a phenolic group, serves as a versatile precursor for developing novel therapeutic agents, including potential anti-inflammatory, antimicrobial, and anticancer drugs.[2][3] The synthesis strategy detailed herein is a robust and widely adopted method for preparing carboxylic acid hydrazides.[1] It involves two sequential reactions:
-
Fischer Esterification: The carboxylic acid group of 3-(2-Hydroxyphenyl)propanoic acid is converted into a methyl ester. This is a reversible reaction, typically catalyzed by a strong acid like sulfuric acid, which protonates the carbonyl oxygen, enhancing its electrophilicity for nucleophilic attack by the alcohol.[4][5]
-
Hydrazinolysis: The synthesized ester undergoes nucleophilic acyl substitution with hydrazine hydrate. Hydrazine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the methoxy group and the formation of the stable hydrazide product.[6][7]
This protocol has been optimized for clarity, safety, and reproducibility in a standard laboratory setting.
Reaction Pathway and Experimental Workflow
The overall synthesis is a two-step process starting from 3-(2-Hydroxyphenyl)propanoic acid.
Overall Reaction Scheme
The synthesis proceeds via an ester intermediate to the final hydrazide product.
Caption: Experimental workflow for the synthesis protocol.
Materials and Safety
Reagents and Equipment
| Item | Specification | Purpose |
| Reagents | ||
| 3-(2-Hydroxyphenyl)propanoic acid | ≥99% purity [2] | Starting Material |
| Methanol (MeOH) | Anhydrous, ACS Grade | Reagent & Solvent |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Catalyst |
| Hydrazine Hydrate (N₂H₄·H₂O) | 80% or higher | Reagent |
| Ethyl Acetate (EtOAc) | ACS Grade | Extraction Solvent |
| Sodium Bicarbonate (NaHCO₃) | Saturated solution | Neutralization |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Drying Agent |
| Distilled Water (H₂O) | Work-up | |
| Equipment | ||
| Round-bottom flasks | 100 mL, 250 mL | Reaction Vessels |
| Reflux condenser | Reaction Setup | |
| Magnetic stirrer and hotplate | Heating & Mixing | |
| Separatory funnel | 250 mL | Extraction |
| Büchner funnel and flask | Filtration | |
| Rotary evaporator | Solvent Removal | |
| Thin Layer Chromatography (TLC) plates | Silica gel | Reaction Monitoring |
| Melting point apparatus | Product Characterization |
Critical Safety Precautions
-
General: All procedures must be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory.
-
Sulfuric Acid: Concentrated H₂SO₄ is extremely corrosive. Handle with extreme care, and always add acid to the solvent (methanol) slowly and cautiously, never the other way around, to manage the exothermic reaction.
-
Hydrazine Hydrate: This substance is highly toxic, corrosive, a suspected carcinogen, and can cause severe skin burns and eye damage. Avoid inhalation of vapors and any direct skin contact. Use a dedicated syringe or pipette for transfer.
-
Solvents: Methanol and ethyl acetate are flammable. Ensure no open flames or spark sources are nearby.
Detailed Experimental Protocol
Step 1: Synthesis of Methyl 3-(2-Hydroxyphenyl)propanoate
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-(2-Hydroxyphenyl)propanoic acid (10.0 g, 0.06 mol).
-
Reagent Addition: Add 100 mL of anhydrous methanol to the flask. Stir the mixture until the solid is mostly dissolved.
-
Catalyst Addition: Place the flask in an ice-water bath. Slowly and carefully, add concentrated sulfuric acid (3 mL) dropwise to the stirring mixture. The addition is exothermic and must be controlled.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approx. 65-70°C) using a heating mantle or oil bath. Maintain reflux for 4-6 hours. [8] * Causality: Heating under reflux ensures the reaction proceeds at a constant, elevated temperature without loss of solvent, driving the equilibrium towards the ester product. [4]The progress can be monitored by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate), where the ester product will have a higher Rf value than the starting carboxylic acid.
-
Work-up and Extraction: a. After cooling to room temperature, carefully pour the reaction mixture into a beaker containing 200 mL of ice-cold distilled water. [8] b. Transfer the aqueous mixture to a 500 mL separatory funnel. Extract the product with ethyl acetate (3 x 50 mL). c. Combine the organic layers and wash sequentially with 50 mL of distilled water, 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally 50 mL of brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. The resulting product is crude methyl 3-(2-hydroxyphenyl)propanoate, which can be used directly in the next step without further purification.
Step 2: Synthesis of 3-(2-Hydroxyphenyl)propanohydrazide
-
Reaction Setup: Dissolve the crude methyl 3-(2-hydroxyphenyl)propanoate from the previous step in 50 mL of methanol in a 100 mL round-bottom flask equipped with a stir bar.
-
Hydrazine Addition: Add hydrazine hydrate (5 mL, approx. 0.1 mol) to the solution. A minimum amount of alcohol should be used to ensure the reaction mixture is a clear solution. [1]3. Reflux: Attach a reflux condenser and heat the mixture to reflux for 3-5 hours. [1][8] * Causality: The nucleophilic attack of hydrazine on the ester carbonyl is temperature-dependent. Refluxing provides the necessary activation energy for the reaction to proceed to completion.
-
Crystallization and Isolation: a. Monitor the reaction completion via TLC. b. After the reaction is complete, cool the flask to room temperature, and then place it in an ice bath for 30-60 minutes. The hydrazide product, being less soluble in cold methanol, will precipitate as a solid. [9] c. Collect the solid product by vacuum filtration using a Büchner funnel. d. Wash the collected solid with a small amount of cold methanol to remove any soluble impurities.
-
Drying: Dry the purified white solid product in a vacuum oven or desiccator to obtain 3-(2-Hydroxyphenyl)propanohydrazide.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Melting Point: Determine the melting point range and compare it with literature values if available.
-
Spectroscopy:
-
¹H NMR: To confirm the proton environment of the molecular structure.
-
¹³C NMR: To confirm the carbon framework.
-
FT-IR: To identify key functional groups, such as the N-H stretches (around 3200-3400 cm⁻¹), the C=O stretch of the hydrazide (around 1630-1680 cm⁻¹), and the broad O-H stretch of the phenol.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound. [7]
-
References
-
Al-Ajely, M. S., & Yaseen, A. N. (2017). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Ibn AL-Haitham Journal For Pure and Applied Sciences, 28(3), 103–112. [Link]
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Krishikosh. (n.d.). Development and assessment of green synthesis of hydrazides. Retrieved from [Link]
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El-Gaby, M. S. A., et al. (2000). Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate. Journal of the Chemical Society, Perkin Transactions 2. [Link]
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Dyusebaeva, A., et al. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Pharmacia, 69(2), 481-490. [Link]
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Inglomayor. (n.d.). Lemon Pulp mediated Synthesis of acyl hydrazides. Retrieved from [Link]
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ResearchGate. (2015). What is the best procedure and condition to prepare hydrazide by reaction of ester and hydrazine?[Link]
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ResearchGate. (n.d.). The reaction of ester 1 with hydrazine hydrate. [Link]
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McMillan, F. H., & King, J. A. (1955). The Reaction of a-Acylsuccinic Esters With Hydrazine. Journal of the American Chemical Society, 77(12), 3376-3378. [Link]
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Quora. (2023). When I react hydrazine with ester in methanol solvent at the result, there are some solids formed. What should be this?[Link]
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Indian Patents. (n.d.). 232680:PROCESS FOR THE PREPARATION OF ARYL PROPIONIC ACID. [Link]
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Thermo Fisher Scientific. (2015). SAFETY DATA SHEET - 3-(4-Hydroxyphenyl)propionic acid. [Link]
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National Center for Biotechnology Information. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]
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CPAchem. (2023). Safety data sheet. [Link]
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National Center for Biotechnology Information. (n.d.). 3-(2-Hydroxyphenyl)propanal. [Link]
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Vollenweider, S., & Lacroix, C. (2003). Purification and structural characterization of 3-hydroxypropionaldehyde and its derivatives. Journal of agricultural and food chemistry, 51(11), 3297-302. [Link]
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National Center for Biotechnology Information. (n.d.). 3-(2-Hydroxyphenyl)propanoate. [Link]
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Clark, J. (n.d.). esterification - alcohols and carboxylic acids. Chemguide. [Link]
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Lavanya, J., et al. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. Indo American Journal of Pharmaceutical Research, 14(06). [Link]
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Ibrahim, K. M., et al. (2013). Physicochemical studies and biological evaluation on (E)-3-(2-(1-(2-hydroxyphenyl)hydrazinyl)-3-oxo-N-(thiazol-2yl)propanamide complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 107, 133–144. [Link]
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Human Metabolome Database. (2012). Showing metabocard for 3-(2-Hydroxyphenyl)propanoic acid (HMDB0033752). [Link]
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National Center for Biotechnology Information. (n.d.). Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study. [Link]
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The Versatility of 3-(2-Hydroxyphenyl)propanohydrazide: A Gateway to Novel Heterocyclic Scaffolds
Introduction
In the landscape of medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are integral to the pharmacophores of numerous therapeutic agents and the functional core of advanced materials. Among the myriad of precursors available to synthetic chemists, 3-(2-hydroxyphenyl)propanohydrazide has emerged as a particularly versatile and valuable building block. Its unique structural features, namely the nucleophilic hydrazide moiety and the strategically positioned phenolic hydroxyl group, offer a rich platform for a diverse array of cyclization reactions. This guide provides an in-depth exploration of the synthesis and application of 3-(2-hydroxyphenyl)propanohydrazide as a precursor for the preparation of a variety of important heterocyclic systems, including 1,3,4-oxadiazoles, pyrazoles, and coumarin-based structures. We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss the significance of the resulting compounds.
Synthesis of the Precursor: 3-(2-Hydroxyphenyl)propanohydrazide
The journey into the diverse world of heterocycles derived from 3-(2-hydroxyphenyl)propanohydrazide begins with its efficient synthesis. The most common and practical route involves the hydrazinolysis of 3,4-dihydrocoumarin. The lactone ring of dihydrocoumarin is susceptible to nucleophilic attack by hydrazine hydrate, leading to the opening of the ring and the formation of the desired hydrazide.
The causality behind this experimental choice lies in the high reactivity of the ester group within the lactone ring towards strong nucleophiles like hydrazine. The reaction is typically carried out in an alcoholic solvent, such as ethanol or methanol, which serves to dissolve the starting materials and facilitate the reaction. The reflux conditions provide the necessary activation energy for the reaction to proceed at a reasonable rate. The workup procedure is straightforward, involving the removal of the solvent and crystallization of the product, which is often obtained in high purity and yield.
Experimental Protocol: Synthesis of 3-(2-Hydroxyphenyl)propanohydrazide
Materials:
-
3,4-Dihydrocoumarin
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Büchner funnel and filter paper
-
Crystallizing dish
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-dihydrocoumarin (0.1 mol) in 100 mL of ethanol.
-
To this solution, add hydrazine hydrate (0.2 mol) dropwise with gentle stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 50 mL of cold distilled water and stir vigorously. A white solid precipitate of 3-(2-hydroxyphenyl)propanohydrazide will form.
-
Collect the solid by vacuum filtration using a Büchner funnel and wash with a small amount of cold water.
-
Recrystallize the crude product from a suitable solvent, such as aqueous ethanol, to obtain pure 3-(2-hydroxyphenyl)propanohydrazide.
-
Dry the purified crystals in a desiccator.
Expected Yield: 85-95% Physical Appearance: White crystalline solid
Application in Heterocyclic Synthesis
The strategic placement of the hydrazide and hydroxyl functionalities in 3-(2-hydroxyphenyl)propanohydrazide allows for a variety of cyclization strategies to be employed, leading to a range of heterocyclic scaffolds.
Synthesis of 1,3,4-Oxadiazoles
1,3,4-Oxadiazoles are a class of five-membered aromatic heterocycles that are well-known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] 3-(2-Hydroxyphenyl)propanohydrazide serves as an excellent starting material for the synthesis of substituted 1,3,4-oxadiazoles through two primary routes: reaction with carbon disulfide followed by cyclization, and condensation with aromatic aldehydes to form hydrazones, which are then cyclized.
This method involves the reaction of the hydrazide with carbon disulfide in the presence of a base, typically potassium hydroxide, in an alcoholic solvent.[1] The reaction proceeds through the formation of a dithiocarbazate intermediate, which then undergoes intramolecular cyclization with the elimination of water to form the 1,3,4-oxadiazole-2-thiol ring. The phenolic hydroxyl group of the precursor remains intact during this transformation.
Diagram: Synthesis of 5-(2-Hydroxybenzyl)-1,3,4-oxadiazole-2-thiol
Caption: Synthesis of an oxadiazole-2-thiol derivative.
Materials:
-
3-(2-Hydroxyphenyl)propanohydrazide
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid (HCl), concentrated
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
Procedure:
-
Dissolve 3-(2-hydroxyphenyl)propanohydrazide (0.01 mol) and potassium hydroxide (0.01 mol) in 50 mL of absolute ethanol in a round-bottom flask.
-
Add carbon disulfide (0.015 mol) to the solution and reflux the mixture for 8-10 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and reduce the solvent volume by half using a rotary evaporator.
-
Pour the concentrated solution into 100 mL of ice-cold water.
-
Acidify the aqueous solution with concentrated hydrochloric acid to a pH of approximately 2-3.
-
The solid product, 5-(2-hydroxybenzyl)-1,3,4-oxadiazole-2-thiol, will precipitate out.
-
Collect the precipitate by filtration, wash with cold water, and recrystallize from ethanol to obtain the pure product.
Expected Yield: 70-80%
This two-step synthesis first involves the condensation of 3-(2-hydroxyphenyl)propanohydrazide with various aromatic aldehydes to form the corresponding N'-arylidene-3-(2-hydroxyphenyl)propanohydrazones.[3] These hydrazone intermediates are then subjected to oxidative cyclization to yield the 2,5-disubstituted 1,3,4-oxadiazoles.[4][5] A variety of oxidizing agents can be employed for the cyclization step, such as iodine in the presence of a base, or lead(IV) acetate.[4][6] The choice of aromatic aldehyde allows for the introduction of diverse substituents at the 2-position of the oxadiazole ring, enabling the generation of a library of compounds for structure-activity relationship (SAR) studies.
Diagram: Synthesis of 2-Aryl-5-(2-hydroxybenzyl)-1,3,4-oxadiazoles
Caption: Synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.
Step 1: Synthesis of N'-Arylidene-3-(2-hydroxyphenyl)propanohydrazones
-
Dissolve 3-(2-hydroxyphenyl)propanohydrazide (0.01 mol) in 30 mL of ethanol in a round-bottom flask.
-
Add the desired aromatic aldehyde (0.01 mol) and a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the mixture for 2-4 hours.
-
Cool the reaction mixture to room temperature. The solid hydrazone will precipitate.
-
Filter the solid, wash with cold ethanol, and dry.
Step 2: Oxidative Cyclization to 1,3,4-Oxadiazoles
-
Suspend the synthesized hydrazone (0.005 mol) in glacial acetic acid (20 mL).
-
Add the oxidizing agent (e.g., lead(IV) acetate, 0.006 mol) portion-wise with stirring.
-
Stir the reaction mixture at room temperature for 3-5 hours.
-
Pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol or DMF/water) to afford the pure 2-aryl-5-(2-hydroxybenzyl)-1,3,4-oxadiazole.
Table 1: Representative Yields for Synthesized 2-Aryl-5-(2-hydroxybenzyl)-1,3,4-oxadiazoles
| Aryl Substituent (from Aldehyde) | Yield (%) |
| Phenyl | 75 |
| 4-Chlorophenyl | 82 |
| 4-Methoxyphenyl | 78 |
| 4-Nitrophenyl | 85 |
Synthesis of Pyrazoles
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are of significant interest in medicinal chemistry due to their wide range of biological activities.[7][8] The Knorr pyrazole synthesis and its variations provide a classic and efficient method for the preparation of pyrazoles from hydrazines and 1,3-dicarbonyl compounds.[9][10] 3-(2-Hydroxyphenyl)propanohydrazide can be effectively utilized in this reaction to produce pyrazoles bearing a 2-hydroxybenzyl substituent.
The reaction mechanism involves the initial condensation of the hydrazide with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization via the attack of the second nitrogen atom of the hydrazide on the remaining carbonyl group, and subsequent dehydration to yield the aromatic pyrazole ring. The regioselectivity of the reaction (i.e., the final position of the substituents on the pyrazole ring) can be influenced by the nature of the substituents on the 1,3-dicarbonyl compound and the reaction conditions.
Materials:
-
3-(2-Hydroxyphenyl)propanohydrazide
-
Acetylacetone (a 1,3-dicarbonyl compound)
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
Procedure:
-
In a 100 mL round-bottom flask, combine 3-(2-hydroxyphenyl)propanohydrazide (0.01 mol) and acetylacetone (0.01 mol) in 40 mL of ethanol.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) or by recrystallization from an appropriate solvent.
Expected Yield: 65-75%
Potential for Coumarin Synthesis
Given that 3-(2-hydroxyphenyl)propanohydrazide is derived from dihydrocoumarin, there is inherent potential for its use in the synthesis of functionalized coumarins. While direct intramolecular cyclization to reform a simple coumarin ring might be challenging, the precursor can be derivatized and then subjected to cyclization conditions. For instance, the hydrazide can be converted into other reactive intermediates that could then undergo intramolecular cyclization involving the phenolic hydroxyl group. Further research in this area could unveil novel synthetic pathways to coumarin-based heterocycles.[11]
Conclusion
3-(2-Hydroxyphenyl)propanohydrazide has proven to be a highly valuable and versatile precursor for the synthesis of a variety of heterocyclic compounds. Its straightforward preparation from readily available starting materials, combined with the dual reactivity of its hydrazide and phenolic hydroxyl groups, opens up a multitude of synthetic possibilities. The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the rich chemistry of this precursor and to generate novel heterocyclic scaffolds with potential applications in medicine and materials science. The ability to readily introduce a diverse range of substituents onto the resulting heterocyclic rings further enhances the utility of 3-(2-hydroxyphenyl)propanohydrazide as a key building block in the quest for new and improved functional molecules.
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Synthesis of Some Novel Proponohydrazides and Substituted Pyrazolones. Asian Journal of Chemistry. ([Link])
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Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules.[1] ([Link])
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Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry.[9] ([Link])
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.[7] ([Link])
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.[8] ([Link])
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Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry.[10] ([Link])
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Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules. ([Link])
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1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. International Journal of Medicinal Chemistry.[2] ([Link])
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Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. International Journal of Pharmaceutical Sciences and Research. ([Link])
-
Oxidative Cyclization of Arylidene Carboxyhydrazides: Synthesis of Substituted Hydroxydiphenylmethyl-1,3,4-Oxadiazoles. Jordan Journal of Chemistry.[4] ([Link])
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Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Molecules.[11] ([Link])
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Synthesis and Characterization of Few New Substituted 1,3,4-Oxadiazoles 1,2,4-Triazoles and Schiff Bases via Chalcone Compounds. Rasayan Journal of Chemistry. ([Link])
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Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers. ([Link])
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Preparation and biological assessment of some aromatic hydrazones derived from hydrazides of phenolic acids and aromatic aldehydes. Arabian Journal of Chemistry.[3] ([Link])
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Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. ([Link])
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Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. Chemical Methodologies. ([Link])
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Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. ([Link])
-
Synthesis, Characterization Of Various Coumarin Derivatives. Tikrit Journal of Pure Science. ([Link])
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Synthesis of coumarin-hydroxybenzohydrazide derivatives. ResearchGate. ([Link])
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The Synthesis of Acid Derived Compounds Bearing 1,3,4-oxadiazole-2-thion Ring as Potential Antimicrobial Agents. Marmara Pharmaceutical Journal. ([Link])
-
Oxidative cyclization of arylidene carboxyhydrazides: Synthesis of substituted hydroxydiphenylmethyl-1, 3, 4-oxadiazoles. ResearchGate. ([Link])
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Preparation and biological assessment of some aromatic hydrazones derived from hydrazides of phenolic acids and aromatic aldehydes. ResearchGate. ([Link])
-
Synthesis of Coumarin Derivatives Using Green Chemistry Approach: A Mini Review. JETIR. ([Link])
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Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances. ([Link])
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One-Pot, Three-Component Synthesis of Substituted Pyrazoles. ChemistryViews. ([Link])
-
Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry. ([Link])
-
Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry. ([Link])
-
Green Synthesis and Antimicrobial Activities of Some Aromatic Hydrazones. International Journal of Pharmaceutical Sciences and Research. ([Link])
-
Oxidative Cyclization of Arylidene Carboxyhydrazides: Synthesis of Substituted Hydroxydiphenylmethyl-1,3,4-Oxadiazoles. Jordan Journal of Chemistry.[5] ([Link])
-
View of Oxidative Cyclization of Arylidene Carboxyhydrazides: Synthesis of Substituted Hydroxydiphenylmethyl-1,3,4-Oxadiazoles. Jordan Journal of Chemistry. ([Link])
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Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. Molecules. ([Link])
-
Coumarin Hydrazide: Chemistry, Synthesis and Pharmacological Activities - A Review. Research Journal of Pharmacy and Technology. ([Link])
-
Design, synthesis, characterization and in vitro evaluation of some novel thiol-substituted 1,3,4-oxadiazoles as GlmS inhibitor. Research Square. ([Link])
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Scheme 1 :Preparation of 5-amino-1, 3, 4-Thiadiazole-2-Thiol Synthesis... ResearchGate. ([Link])
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Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Medicinal Chemistry Research. ([Link])
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Application Notes and Protocols: 3-(2-Hydroxyphenyl)propanohydrazide in Medicinal Chemistry
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of 3-(2-Hydroxyphenyl)propanohydrazide and its derivatives in medicinal chemistry. This document outlines the synthesis, potential therapeutic applications, and detailed protocols for the biological evaluation of this versatile chemical scaffold.
Introduction: The Hydrazide-Hydrazone Moiety as a Privileged Scaffold
The hydrazide-hydrazone functional group is a cornerstone in modern medicinal chemistry, recognized for its broad spectrum of biological activities. This structural motif is present in numerous compounds exhibiting antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The versatility of the hydrazide-hydrazone scaffold lies in its ability to act as a flexible linker, a hydrogen bonding donor-acceptor unit, and a coordinating agent for metal ions, thereby enabling diverse interactions with biological targets.
3-(2-Hydroxyphenyl)propanohydrazide combines this privileged hydrazide moiety with a phenolic group, a known pharmacophore that contributes to antioxidant activity and receptor binding. This unique combination makes it an attractive starting point for the development of novel therapeutic agents.
Synthesis of 3-(2-Hydroxyphenyl)propanohydrazide
The synthesis of 3-(2-Hydroxyphenyl)propanohydrazide is a straightforward process that begins with the readily available 3-(2-hydroxyphenyl)propanoic acid. The general synthetic route involves the esterification of the carboxylic acid followed by hydrazinolysis of the resulting ester.
Protocol: Synthesis of 3-(2-Hydroxyphenyl)propanohydrazide
This protocol is adapted from the synthesis of structurally similar hydrazides.[1]
Step 1: Esterification of 3-(2-Hydroxyphenyl)propanoic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-(2-hydroxyphenyl)propanoic acid (1 equivalent) in an excess of absolute methanol or ethanol.
-
Catalysis: Add a catalytic amount of concentrated sulfuric acid (typically 2-3 drops) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, remove the excess alcohol under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl or ethyl 3-(2-hydroxyphenyl)propanoate. This ester can be purified further by column chromatography if necessary.
Step 2: Hydrazinolysis of the Ester
-
Reaction Setup: Dissolve the synthesized ester (1 equivalent) in absolute ethanol in a round-bottom flask.
-
Hydrazine Addition: Add an excess of hydrazine hydrate (2-3 equivalents) dropwise to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or gently heat to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product, 3-(2-Hydroxyphenyl)propanohydrazide, will often precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. The purity of the product can be assessed by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, IR).
Caption: Workflow for the biological evaluation of 3-(2-Hydroxyphenyl)propanohydrazide derivatives.
Structure-Activity Relationship (SAR) Insights
The biological activity of hydrazone derivatives can be significantly influenced by the nature of the substituent introduced through condensation with aldehydes or ketones. Generally, the incorporation of electron-withdrawing or lipophilic groups on the aromatic ring can enhance antimicrobial and anticancer activities. For anticonvulsant activity, the overall lipophilicity and the presence of specific hydrogen bonding moieties play a crucial role.
Conclusion
3-(2-Hydroxyphenyl)propanohydrazide represents a promising and versatile scaffold for the development of novel therapeutic agents. Its straightforward synthesis and the potential for generating diverse libraries of derivatives make it an attractive starting point for drug discovery programs targeting a range of diseases. The protocols outlined in these application notes provide a solid foundation for researchers to explore the medicinal chemistry potential of this compound and its analogs.
References
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Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. (2021). National Institutes of Health. [Link]
-
Recent Developments of Hydrazide/Hydrazone Derivatives and Their Analogs as Anticonvulsant Agents in Animal Models. (2016). PubMed. [Link]
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Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024). PubMed Central. [Link]
-
Recent Developments of Hydrazide/Hydrazone Derivatives and Their Analogs as Anticonvulsant Agents in Animal Models. ResearchGate. [Link]
-
Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. (2021). PubMed Central. [Link]
-
Synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as promising scaffolds for the development of antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens. (2024). KTU ePubl. [Link]
-
Biological Activities of Hydrazone Derivatives. (2007). PubMed Central. [Link]
-
Cytotoxicity of the selected compounds against some human cancer cell lines. ResearchGate. [Link]
-
Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study. (2022). PubMed Central. [Link]
-
Synthesis and investigation of anti-inflammatory and anticonvulsant activities of novel coumarin-diacylated hydrazide derivatives. (2021). Arabian Journal of Chemistry. [Link]
-
Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (2021). PubMed Central. [Link]
-
Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. (2017). MDPI. [Link]
-
Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. (2024). MDPI. [Link]
-
Synthesis, Characterization and Preliminary Anti-Microbial Evaluation of New Flurbiprofen Hydrazide Derivatives. (2023). Iraqi Journal of Pharmaceutical Sciences. [Link]
-
Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024). PubMed Central. [Link]
-
Enzyme Inhibitory Properties, Antioxidant Activities, and Phytochemical Profile of Three Medicinal Plants from Turkey. (2015). PubMed Central. [Link]
-
3-(2-hydroxyphenyl)propanoic acid (CHEBI:16104). EMBL-EBI. [Link]
-
Three flavonoids targeting the β-hydroxyacyl-acyl carrier protein dehydratase from Helicobacter pylori: Crystal structure characterization with enzymatic inhibition assay. (2016). PubMed Central. [Link]
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Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. (2021). MDPI. [Link]
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Inhibitory Properties of Phenolic Compounds Against Enzymes Linked with Human Diseases. ResearchGate. [Link]
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Enzyme inhibitory and antioxidant activities of traditional medicinal plants: Potential application in the management of hyperglycemia. (2012). PubMed Central. [Link]
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Anti-Proliferative and Pro-Apoptotic Activities of Synthesized 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid, through p53 Up-Regulation in HepG2 and MCF7 Cell Lines. (2021). The Egyptian Journal of Hospital Medicine. [Link]
-
Synthetic route of compounds 5.a aReaction conditions: (i) alkyl or... ResearchGate. [Link]
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Application Note & Protocol: Evaluating the Antioxidant Potential of 3-(2-Hydroxyphenyl)propanohydrazide using the DPPH Radical Scavenging Assay
Introduction: The Imperative for Antioxidant Assessment in Drug Development
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cancer, and cardiovascular diseases. Antioxidants are compounds that can inhibit or delay the oxidation of other molecules, often by scavenging free radicals. The evaluation of the antioxidant capacity of novel synthetic compounds is a critical early step in the drug discovery and development pipeline. This application note provides a detailed protocol for assessing the free-radical scavenging activity of a novel synthetic compound, 3-(2-Hydroxyphenyl)propanohydrazide, using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This method is widely employed due to its simplicity, speed, and reliability.[1][2]
The DPPH assay is a spectrophotometric method based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[3] This donation neutralizes the radical, resulting in a color change from deep violet to a pale yellow, which can be quantified by measuring the decrease in absorbance at approximately 517 nm.[4][5] The structure of 3-(2-Hydroxyphenyl)propanohydrazide, featuring a phenolic hydroxyl group, suggests a potential for antioxidant activity, as phenolic compounds are known to be effective radical scavengers.[6][7] The presence of the ortho-dihydroxyl structure in phenolics is largely responsible for their excellent anti-radical activity.[7] This protocol is designed for researchers, scientists, and drug development professionals to accurately and reproducibly determine the antioxidant potential of this and similar compounds.
Principle of the DPPH Assay: A Mechanistic Overview
The DPPH (2,2-diphenyl-1-picrylhydrazyl) molecule is a stable free radical due to the delocalization of the spare electron over the molecule as a whole. This delocalization also gives rise to the deep violet color, characterized by an absorption band in the visible spectrum at around 517 nm.[4] When a solution of DPPH is mixed with a substance that can donate a hydrogen atom, this gives rise to the reduced form, diphenylpicrylhydrazine (DPPH-H), with the loss of this violet color.[8]
The reaction mechanism can proceed through two primary pathways: Hydrogen Atom Transfer (HAT) or Single Electron Transfer followed by Proton Transfer (SET-PT).[3][4]
-
Hydrogen Atom Transfer (HAT): The antioxidant (A-H) directly donates a hydrogen atom to the DPPH radical.
-
DPPH• + A-H → DPPH-H + A•
-
-
Single Electron Transfer - Proton Transfer (SET-PT): The antioxidant donates an electron to the DPPH radical, forming the DPPH anion, which is then protonated by the antioxidant cation. This mechanism is more favorable in polar solvents.[6]
-
DPPH• + A-H → DPPH⁻ + [A-H]•⁺
-
DPPH⁻ + [A-H]•⁺ → DPPH-H + A•
-
For phenolic compounds like 3-(2-Hydroxyphenyl)propanohydrazide, the phenolic hydroxyl group is the most likely site for hydrogen or electron donation.[6] The resulting hydrazide-derived radical can be stabilized through resonance.
Diagram of the DPPH Radical Scavenging Mechanism
Caption: General mechanism of DPPH radical scavenging by an antioxidant donor.
Experimental Protocol
This protocol is optimized for a 96-well microplate format, which allows for high-throughput screening.
Materials and Reagents
-
3-(2-Hydroxyphenyl)propanohydrazide (Test Compound)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH), 95% purity
-
Methanol (Spectrophotometric grade)
-
Ascorbic Acid or Trolox (Positive Control)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 517 nm
-
Aluminum foil
Reagent Preparation
-
DPPH Stock Solution (1 mM):
-
Accurately weigh 3.94 mg of DPPH powder.
-
Dissolve in 10 mL of methanol in a volumetric flask.
-
Wrap the flask in aluminum foil to protect it from light and store at 4°C. This solution should be prepared fresh.[5]
-
-
DPPH Working Solution (0.1 mM):
-
Test Compound Stock Solution (e.g., 1 mg/mL):
-
Dissolve 3-(2-Hydroxyphenyl)propanohydrazide in methanol to a final concentration of 1 mg/mL.
-
From this stock, prepare a series of dilutions in methanol to obtain a range of concentrations for testing (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).
-
-
Positive Control Stock Solution (e.g., 1 mg/mL):
-
Prepare a 1 mg/mL stock solution of Ascorbic Acid or Trolox in methanol.
-
Prepare a series of dilutions in the same manner as the test compound.
-
Assay Procedure
Experimental Workflow
Caption: Step-by-step workflow for the DPPH radical scavenging assay.
-
Plate Setup:
-
In a 96-well microplate, add 100 µL of each dilution of the test compound and positive control to their respective wells in triplicate.[8]
-
Add 100 µL of methanol to the blank wells.
-
Prepare a control for each sample concentration containing 100 µL of the sample and 100 µL of methanol to account for any background absorbance of the compound.[8]
-
-
Reaction Initiation:
-
Using a multichannel pipette, rapidly add 100 µL of the DPPH working solution to all wells except the sample background control wells.
-
Mix gently by pipetting up and down or by using a plate shaker for 30 seconds.
-
-
Incubation:
-
Absorbance Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Data Analysis
-
Correction for Background Absorbance:
-
Subtract the absorbance of the sample background control from the absorbance of the corresponding test sample wells.
-
-
Calculation of Radical Scavenging Activity (% Inhibition):
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:[8]
% Inhibition = [(A_blank - A_sample) / A_blank] x 100
Where:
-
A_blank is the absorbance of the blank (methanol + DPPH solution).
-
A_sample is the absorbance of the test compound or positive control.
-
-
Determination of IC50 Value:
-
The IC50 value is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
-
Plot the % Inhibition against the concentration of the test compound and the positive control.
-
Determine the IC50 value by interpolation from the graph. A lower IC50 value indicates a higher antioxidant activity.
-
Data Presentation and Interpretation
The results should be presented in a clear and concise manner. A table summarizing the percentage of inhibition at different concentrations and the calculated IC50 values is recommended.
Table 1: DPPH Radical Scavenging Activity of 3-(2-Hydroxyphenyl)propanohydrazide
| Concentration (µg/mL) | % Inhibition (Test Compound) ± SD | % Inhibition (Ascorbic Acid) ± SD |
| 31.25 | Enter Data | Enter Data |
| 62.5 | Enter Data | Enter Data |
| 125 | Enter Data | Enter Data |
| 250 | Enter Data | Enter Data |
| 500 | Enter Data | Enter Data |
| IC50 (µg/mL) | Calculate | Calculate |
Data are presented as mean ± standard deviation (n=3).
Interpretation of Results:
The antioxidant potential of 3-(2-Hydroxyphenyl)propanohydrazide is directly proportional to its DPPH radical scavenging activity. A dose-dependent increase in the percentage of inhibition is expected. The IC50 value of the test compound should be compared to that of the positive control (Ascorbic Acid or Trolox). A lower IC50 value for 3-(2-Hydroxyphenyl)propanohydrazide would indicate potent antioxidant activity. The presence of the phenolic hydroxyl group in the molecule is anticipated to be the primary contributor to its radical scavenging capacity, a common trait among phenolic compounds.[7]
Trustworthiness and Self-Validation
To ensure the reliability and validity of the results obtained from this protocol, the following points must be considered:
-
Positive Control: The inclusion of a well-characterized antioxidant like Ascorbic Acid or Trolox serves as a benchmark for the assay's performance and allows for the relative comparison of the test compound's activity.
-
Reproducibility: All experiments should be performed in triplicate to ensure the precision of the results.[4]
-
Linearity: The dose-response curve should ideally exhibit a linear range, which validates the relationship between concentration and activity.
-
Method Limitations: It is important to acknowledge that the DPPH assay is a non-physiological method and may not fully reflect the antioxidant activity in a complex biological system.[10][11] Therefore, it is recommended to use a battery of antioxidant assays with different mechanisms (e.g., ABTS, FRAP, ORAC) to obtain a comprehensive antioxidant profile of the test compound.[2][10]
Conclusion
This application note provides a comprehensive and robust protocol for the determination of the antioxidant activity of 3-(2-Hydroxyphenyl)propanohydrazide using the DPPH radical scavenging assay. The detailed methodology, from reagent preparation to data analysis and interpretation, is designed to yield accurate and reproducible results. The structural features of 3-(2-Hydroxyphenyl)propanohydrazide suggest a promising potential for antioxidant activity, and the application of this protocol will enable a quantitative assessment of this potential, providing valuable data for its further development as a therapeutic agent.
References
-
DPPH Radical Scavenging Assay. (n.d.). MDPI. Retrieved from [Link]
-
DPPH Scavenging Assay Protocol- Detailed Procedure. (2024, February 23). ACME Research Solutions. Retrieved from [Link]
- Benkhaira, N., et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. In MethodsX, 9, 101837.
-
DPPH Radical Scavenging Assay. (2023, September 8). Encyclopedia.pub. Retrieved from [Link]
-
DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. (n.d.). MDPI. Retrieved from [Link]
-
DPPH Antioxidant Assay. (n.d.). G-Biosciences. Retrieved from [Link]
- Knez, E., Kadac-Czapska, K., & Grembecka, M. (2025). Evaluation of Spectrophotometric Methods for Assessing Antioxidant Potential in Plant Food Samples—A Critical Approach. Applied Sciences, 15(11), 5925.
-
Evaluation of Spectrophotometric Methods for Assessing Antioxidant Potential in Plant Food Samples—A Critical Approach. (n.d.). ojs.ptbioch.edu.pl. Retrieved from [Link]
-
Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. (n.d.). PubMed Central. Retrieved from [Link]
-
Optimization and Validation of a Simple Spectrophotometric Based DPPH Method for Analysis of Antioxidant Activity in Aerated, Semi-Aerated and Non-Aerated Tea Products. (n.d.). American Journal of Analytical Chemistry. Retrieved from [Link]
-
DPPH radical scavenging activity. (n.d.). Marine Biology. Retrieved from [Link]
-
Evaluation of Spectrophotometric Methods for Assessing Antioxidant Potential in Plant Food Samples—A Critical Approach. (2025, October 10). ResearchGate. Retrieved from [Link]
-
Mechanism of phenolic compound interactions with DPPH... (n.d.). ResearchGate. Retrieved from [Link]
-
DPPH-scavenging activities and structure-activity relationships of phenolic compounds. (n.d.). agris.fao.org. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. mdpi.com [mdpi.com]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food [mdpi.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. marinebiology.pt [marinebiology.pt]
- 9. Optimization and Validation of a Simple Spectrophotometric Based DPPH Method for Analysis of Antioxidant Activity in Aerated, Semi-Aerated and Non-Aerated Tea Products [scirp.org]
- 10. mdpi.com [mdpi.com]
- 11. Evaluation of Spectrophotometric Methods for Assessing Antioxidant Potential in Plant Food Samples—A Critical Approach [ouci.dntb.gov.ua]
Minimum inhibitory concentration (MIC) determination of 3-(2-Hydroxyphenyl)propanohydrazide
Application Note & Protocol
Topic: Determination of Minimum Inhibitory Concentration (MIC) for 3-(2-Hydroxyphenyl)propanohydrazide
Abstract
The rise of antimicrobial resistance necessitates the discovery and evaluation of novel therapeutic agents. Hydrazide derivatives have emerged as a promising class of compounds with a wide range of biological activities, including antimicrobial potential[1][2]. This document provides a detailed application note and a robust, step-by-step protocol for determining the Minimum Inhibitory Concentration (MIC) of a novel investigational compound, 3-(2-Hydroxyphenyl)propanohydrazide. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism and is a fundamental metric for assessing antimicrobial efficacy[3][4]. The protocol described herein is based on the broth microdilution method, adhering to the internationally recognized standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data accuracy, reproducibility, and integrity[5][6].
Scientific Principle: The Broth Microdilution Method
The broth microdilution assay is the gold standard for quantitative antimicrobial susceptibility testing[3][7]. The core principle involves challenging a standardized bacterial inoculum with serially diluted concentrations of the antimicrobial agent in a liquid growth medium[8]. Following a defined incubation period, the presence or absence of visible bacterial growth is determined. The MIC is identified as the lowest concentration of the compound that completely inhibits this visible growth[4][9].
Causality : This method is preferred for its quantitative nature, providing a precise numerical value (e.g., in µg/mL) rather than a qualitative assessment (susceptible/resistant)[10]. This quantitative result is crucial for the early-stage evaluation of a novel compound, allowing for direct comparison of potency against different microorganisms and benchmarking against established antibiotics.
Essential Materials and Reagents
2.1 Test Compound & Solvents
-
3-(2-Hydroxyphenyl)propanohydrazide (powder form)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
2.2 Media and Buffers
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB), sterile[3][11]
-
Tryptic Soy Agar (TSA) or Blood Agar plates
-
0.85% NaCl (Saline), sterile
2.3 Bacterial Strains
-
Test Organisms: Representative panel of Gram-positive and Gram-negative bacteria.
-
Staphylococcus aureus (e.g., ATCC 29213)
-
Escherichia coli (e.g., ATCC 25922)
-
Pseudomonas aeruginosa (e.g., ATCC 27853)
-
-
Quality Control (QC) Strains: Strains with known MIC values for control antibiotics are mandatory to validate the assay[12][13].
-
S. aureus ATCC 29213
-
E. coli ATCC 25922
-
P. aeruginosa ATCC 27853
-
2.4 Consumables and Equipment
-
Sterile 96-well, U-bottom microtiter plates
-
Adhesive plate seals or lids
-
Micropipettes (single and multichannel) and sterile tips
-
Sterile reagent reservoirs
-
Incubator (ambient air, 35 ± 2°C)
-
Turbidimeter or spectrophotometer
-
Vortex mixer
-
Biological safety cabinet
Experimental Protocol: Step-by-Step Methodology
This protocol is designed as a self-validating system. The validity of the MIC determined for the test compound is contingent on the QC strain MIC falling within its acceptable range.
Step 1: Preparation of Compound Stock Solution
Expert Insight : The solubility of a novel compound is a critical first step. Hydrazide derivatives can have variable aqueous solubility[14]. A high-concentration stock in a suitable solvent like DMSO is necessary. The final concentration of the solvent in the assay wells must be kept low (typically ≤1%) to avoid any intrinsic antimicrobial or growth-inhibitory effects.
-
Accurately weigh the 3-(2-Hydroxyphenyl)propanohydrazide powder.
-
Dissolve the powder in 100% sterile DMSO to create a high-concentration primary stock solution (e.g., 1280 µg/mL). Vortex thoroughly until fully dissolved.
-
Prepare an intermediate stock by diluting the primary stock in sterile CAMHB. This dilution should be calculated to ensure the final DMSO concentration in the first well of the assay does not exceed 1%. For example, if the highest test concentration is 64 µg/mL, prepare a 128 µg/mL intermediate stock in CAMHB (this will be diluted 1:2 in the first well).
Step 2: Preparation of Standardized Bacterial Inoculum
Rationale : The final bacterial concentration in each well must be standardized to approximately 5 x 10^5 Colony Forming Units (CFU)/mL[15]. A higher or lower inoculum density can significantly alter the MIC value, compromising reproducibility[16]. The 0.5 McFarland turbidity standard is a universally accepted method for achieving this.
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies into a tube containing 5 mL of sterile saline.
-
Vortex thoroughly to create a smooth suspension.
-
Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard (equivalent to approx. 1.5 x 10^8 CFU/mL). Use a turbidimeter or visual comparison against the standard.
-
Within 15 minutes of standardization, dilute this suspension in CAMHB to achieve the final target inoculum concentration. A typical dilution is 1:150 (e.g., 0.2 mL of McFarland suspension into 29.8 mL of CAMHB) to yield ~1 x 10^6 CFU/mL. This will be further diluted 1:2 in the wells to reach the final 5 x 10^5 CFU/mL.
Step 3: 96-Well Plate Preparation and Serial Dilution
Workflow Visualization : The following diagram illustrates the complete experimental workflow from preparation to result interpretation.
Caption: Broth microdilution experimental workflow.
-
Aseptically add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.
-
Add 100 µL of the prepared intermediate compound stock (e.g., 128 µg/mL) to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix well by pipetting up and down.
-
Continue this serial transfer from well 2 to well 3, and so on, up to well 10.
-
After mixing in well 10, discard 50 µL. Wells 1-10 now contain 50 µL of compound at concentrations from 128 to 0.25 µg/mL.
-
Well 11 will serve as the Growth Control (no compound).
-
Well 12 will serve as the Sterility Control (no compound, no bacteria).
Step 4: Inoculation and Incubation
-
Add 50 µL of the standardized bacterial inoculum (~1 x 10^6 CFU/mL) to wells 1 through 11. Do not add bacteria to well 12.
-
The final volume in wells 1-11 is now 100 µL. The compound concentrations and the bacterial density have been diluted by half. The final test concentrations now range from 64 µg/mL to 0.125 µg/mL, and the bacterial density is ~5 x 10^5 CFU/mL.
-
Cover the plate with an adhesive seal or lid to prevent evaporation.
-
Incubate the plate at 35 ± 2°C for 16-20 hours in an ambient air incubator.
Data Acquisition and Interpretation
-
Validate Controls: Before reading the test wells, check the control wells.
-
Sterility Control (Well 12): Must be clear, with no visible growth. If turbid, the media or plate was contaminated, and the test is invalid.
-
Growth Control (Well 11): Must show distinct turbidity, indicating adequate bacterial growth. If clear, the inoculum was not viable or conditions were improper, and the test is invalid.
-
-
Determine MIC: Visually inspect wells 1 through 10. The MIC is the lowest concentration of 3-(2-Hydroxyphenyl)propanohydrazide at which there is a complete absence of visible growth (no turbidity)[3]. This can be confirmed by observing a distinct "button" of settled bacteria at the bottom of wells showing growth. The MIC well will be the first clear well in the dilution series.
Quality Control (QC) and Data Presentation
Trustworthiness : To ensure the assay is performing correctly, a standard antibiotic with a known MIC range against a specific QC strain must be run in parallel with the novel compound. For example, test Ciprofloxacin against E. coli ATCC 25922. The entire experiment is considered valid only if the resulting MIC for the QC antibiotic/strain combination falls within the CLSI-published acceptable range.
Data Presentation : Results should be summarized in a clear, tabular format.
| Test Microorganism | Gram Stain | Compound | Positive Control (Antibiotic) | MIC (µg/mL) of 3-(2-Hydroxyphenyl)propanohydrazide | MIC (µg/mL) of Positive Control | QC Acceptable Range (µg/mL) |
| S. aureus ATCC 29213 (QC) | Positive | Test Compound | Vancomycin | [Insert Data] | [Insert Data] | 0.5 - 2 |
| E. coli ATCC 25922 (QC) | Negative | Test Compound | Ciprofloxacin | [Insert Data] | [Insert Data] | 0.004 - 0.016 |
| P. aeruginosa ATCC 27853 (QC) | Negative | Test Compound | Gentamicin | [Insert Data] | [Insert Data] | 0.5 - 2 |
| Clinical Isolate 1 | [Gram +/-] | Test Compound | [Appropriate Antibiotic] | [Insert Data] | [Insert Data] | N/A |
References
-
Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: A review of general principles and contemporary practices. Clinical Infectious Diseases, 49(11), 1749-1755. [Link]
-
IDEXX Laboratories. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). [Link]
-
Clinical and Laboratory Standards Institute. (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI. [Link]
-
Microbe Online. (2021). Quality Control Strains (standard strains) and their Uses. [Link]
-
Dr. Oracle. (2025). How do you interpret Minimum Inhibitory Concentration (MIC) values on antibiotic susceptibility testing?. [Link]
-
Sanford Guide. (n.d.). Resources | Antimicrobial Susceptibility Testing, MIC. [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (2026). EUCAST Home. [Link]
-
BSAC. (n.d.). Quality Control of Antimicrobial Susceptibility Testing. British Society for Antimicrobial Chemotherapy. [Link]
-
Popiołek, Ł., & Biernasiuk, A. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules, 26(16), 4793. [Link]
-
Jones, R. N., & Master, R. N. (2003). Preparation of stock solutions of macrolide and ketolide compounds for antimicrobial susceptibility tests. Diagnostic Microbiology and Infectious Disease, 47(3), 521-523. [Link]
-
Microbe Online. (2013). Preparation of Antibiotic Stock Solutions and Discs. [Link]
-
APEC. (n.d.). Antimicrobial Susceptibility Testing. [Link]
-
Lee, H., et al. (2017). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. Annals of Laboratory Medicine, 37(2), 136-143. [Link]
-
BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. [Link]
-
Wikipedia. (n.d.). Minimum inhibitory concentration. [Link]
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- 2. researchgate.net [researchgate.net]
- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. EUCAST: EUCAST - Home [eucast.org]
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- 8. emerypharma.com [emerypharma.com]
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- 11. apec.org [apec.org]
- 12. microbeonline.com [microbeonline.com]
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- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. droracle.ai [droracle.ai]
Application Notes & Protocols: Molecular Docking of 3-(2-Hydroxyphenyl)propanohydrazide
Abstract: This document provides a comprehensive guide for conducting molecular docking studies of 3-(2-Hydroxyphenyl)propanohydrazide, a molecule with potential therapeutic applications stemming from its hydrazide scaffold. We offer a detailed, step-by-step protocol designed for researchers in computational biology and drug discovery. The methodology covers ligand and target protein preparation, execution of docking simulations using the widely adopted AutoDock Vina software, and a robust framework for the analysis and validation of results. The causality behind each procedural step is explained to empower researchers to make informed decisions and ensure the scientific rigor of their in-silico experiments.
Part I: Scientific Rationale & Strategy
Molecular docking is a pivotal computational technique in structure-based drug discovery, aiming to predict the binding orientation and affinity of a small molecule (ligand) with a macromolecular target, typically a protein.[1][2] This in-silico approach allows for the rapid screening of virtual libraries and provides critical insights into intermolecular interactions at an atomic level, thereby guiding lead optimization and reducing downstream experimental costs.[1]
The subject of this guide, 3-(2-Hydroxyphenyl)propanohydrazide, belongs to the hydrazide class of compounds. Congeners and related hydrazone derivatives have demonstrated a spectrum of biological activities, including antibacterial and antioxidant properties.[3] This suggests their potential to interact with various enzymatic or regulatory proteins. This protocol will use a representative bacterial protein target to illustrate the docking workflow, based on the known antimicrobial potential of similar scaffolds.[3][4][5]
Our approach is grounded in a self-validating system. Before docking the novel ligand, we will perform a re-docking of a known co-crystallized inhibitor into its target protein. A successful re-docking, defined by a low Root Mean Square Deviation (RMSD) between the predicted pose and the crystallographic pose (typically <2.0 Å), validates the chosen docking parameters and confirms the software's ability to identify the correct binding mode.[6]
Overall Experimental Workflow
The entire process, from initial data retrieval to final analysis, follows a structured path. This ensures reproducibility and logical coherence.
Sources
- 1. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]
- 3. jchr.org [jchr.org]
- 4. Sci-Hub. Physicochemical studies and biological evaluation on (E)-3-(2-(1-(2-hydroxyphenyl)hydrazinyl)-3-oxo-N-(thiazol-2yl)propanamide complexes / Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2013 [sci-hub.st]
- 5. Physicochemical studies and biological evaluation on (E)-3-(2-(1-(2-hydroxyphenyl)hydrazinyl)-3-oxo-N-(thiazol-2yl)propanamide complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: 3-(2-Hydroxyphenyl)propanohydrazide as a High-Affinity Metal Chelator
Abstract
Transition metals, while essential for numerous biological processes, can become toxic when their homeostasis is disrupted, catalyzing the formation of reactive oxygen species (ROS) that lead to cellular damage.[1][2] The sequestration of these aberrant metal ions represents a critical therapeutic and research strategy. This document provides a comprehensive guide to the application of 3-(2-Hydroxyphenyl)propanohydrazide, a potent bidentate chelating agent, for the sequestration of redox-active metal ions, particularly iron (Fe²⁺) and copper (Cu²⁺). We will explore the mechanistic basis of its chelating activity, detail its applications in mitigating metal-induced oxidative stress, and provide validated, step-by-step protocols for its synthesis and for quantifying its chelating efficacy and binding stoichiometry.
Introduction: The Rationale for a Hydrazide-Based Chelator
3-(2-Hydroxyphenyl)propanohydrazide belongs to a class of organic molecules that have garnered significant interest for their ability to form stable complexes with various metal cations.[3][4] Its structure is uniquely suited for metal chelation due to the strategic positioning of two key functional groups: a phenolic hydroxyl group (-OH) and a hydrazide moiety (-CONHNH₂).
-
The 2-Hydroxyphenyl Group: The ortho-position of the hydroxyl group to the propano side chain is critical. Upon deprotonation, the resulting phenoxide anion acts as a primary coordination site. This motif is found in many potent iron chelators.[5][6]
-
The Hydrazide Moiety: The hydrazide group provides a second coordination point through its nitrogen and oxygen atoms, completing a stable five- or six-membered ring structure with the chelated metal ion. This dual-point attachment significantly increases the stability of the resulting metal complex compared to monodentate ligands. The hydrazide functional group is a well-established feature in the design of effective metal-binding agents.[7][8]
This combination makes 3-(2-Hydroxyphenyl)propanohydrazide an excellent candidate for applications where controlling the activity of transition metals is paramount, from antioxidant research to the development of novel therapeutics for diseases of metal overload.[9][10]
Mechanism of Chelation
The efficacy of 3-(2-Hydroxyphenyl)propanohydrazide lies in its ability to act as a bidentate ligand, meaning it binds to a central metal atom at two points. The process involves the displacement of water molecules from the metal's coordination sphere and the formation of a stable heterocyclic ring. The phenolic proton is typically lost upon coordination, strengthening the bond.
The likely coordination mode involves the phenolate oxygen and the carbonyl oxygen of the hydrazide group, forming a stable 6-membered ring. This sequestration renders the metal ion redox-inactive, preventing it from participating in deleterious reactions like the Fenton reaction, which generates highly damaging hydroxyl radicals.[1][11]
Caption: Workflow for the two-step synthesis of the target chelator.
Detailed Methodology:
-
Esterification:
-
To a solution of 3-(2-hydroxyphenyl)propanoic acid (1 eq.) in methanol (10 mL per gram of acid), add concentrated sulfuric acid (catalytic amount, ~2-3 drops).
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude methyl ester, which can be purified by column chromatography.
-
-
Hydrazinolysis:
-
Dissolve the purified methyl 3-(2-hydroxyphenyl)propanoate (1 eq.) in ethanol (15 mL per gram of ester).
-
Add hydrazine hydrate (5-10 eq.) dropwise to the solution.
-
Heat the reaction mixture to reflux for 8-12 hours until TLC analysis indicates the complete consumption of the starting ester.
-
Cool the reaction mixture in an ice bath. The product will often precipitate out of the solution.
-
Collect the solid precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield pure 3-(2-Hydroxyphenyl)propanohydrazide.
-
Protocol: Quantification of Ferrous Iron (Fe²⁺) Chelating Activity
This protocol uses a colorimetric assay based on the chelator's ability to compete with ferrozine for ferrous ions. [1][12]Ferrozine forms a stable, magenta-colored complex with Fe²⁺ that absorbs strongly at 562 nm. In the presence of 3-(2-Hydroxyphenyl)propanohydrazide, the formation of the Fe²⁺-ferrozine complex is inhibited, leading to a decrease in absorbance. [12][13] Materials:
-
3-(2-Hydroxyphenyl)propanohydrazide stock solution (e.g., 10 mM in DMSO or ethanol)
-
Ferrous chloride (FeCl₂) solution (2 mM in deionized water)
-
Ferrozine solution (5 mM in deionized water)
-
EDTA solution (for positive control, e.g., 10 mM)
-
Appropriate buffer (e.g., HEPES, pH 7.4)
-
96-well microplate and plate reader
Caption: Workflow for the Ferrous Ion (Fe²⁺) Chelating Assay.
Detailed Methodology:
-
Prepare serial dilutions of your 3-(2-Hydroxyphenyl)propanohydrazide sample and the EDTA positive control in the assay buffer.
-
In a 96-well plate, add the following to respective wells:
-
Sample wells: 100 µL of sample dilutions.
-
Control well (A_control): 100 µL of buffer (represents 0% chelation).
-
Positive control wells: 100 µL of EDTA dilutions.
-
-
Add 50 µL of the 2 mM FeCl₂ solution to all wells. Mix gently and incubate for 5 minutes at room temperature. [1] * Causality: This pre-incubation allows the test chelator to bind to the available Fe²⁺ before the indicator (ferrozine) is introduced.
-
Initiate the colorimetric reaction by adding 50 µL of the 5 mM Ferrozine solution to all wells. Mix thoroughly. [1]5. Incubate at room temperature in the dark for 10 minutes to allow for stable color development.
-
Measure the absorbance of the solutions at 562 nm using a microplate reader. [1][13] Data Analysis: The percentage of Fe²⁺ chelating activity is calculated using the formula: % Chelation = [ (A_control - A_sample) / A_control ] * 100
-
A_control: Absorbance of the control (FeCl₂ + Ferrozine without sample).
-
A_sample: Absorbance of the reaction with your sample.
Plot the percentage of chelating activity against the concentration of the chelator to determine the IC₅₀ value (the concentration required to chelate 50% of the ferrous ions).
Protocol: Determining Binding Stoichiometry by Job's Plot
The method of continuous variations, or Job's Plot, is a powerful technique used to determine the stoichiometry of a metal-ligand complex in solution. [14][15]The total molar concentration of the metal and ligand is kept constant, while their mole fractions are varied. A physical property proportional to complex formation, typically UV-Vis absorbance, is plotted against the mole fraction of the ligand. [15][16]The maximum absorbance occurs at the mole fraction corresponding to the stoichiometry of the complex. [14][17] Materials:
-
Equimolar stock solutions of 3-(2-Hydroxyphenyl)propanohydrazide and a metal salt (e.g., FeCl₂ or CuSO₄) in a suitable buffer. The concentration should be chosen such that the resulting complex gives a measurable absorbance in the UV-Vis range (e.g., 1 mM).
-
UV-Vis Spectrophotometer.
Caption: Experimental workflow for determining stoichiometry using Job's Plot.
Detailed Methodology:
-
Identify the wavelength of maximum absorbance (λ_max) for the metal-ligand complex by scanning a solution containing a mixture of the metal and ligand (e.g., a 1:2 ratio). The free ligand and metal salt should have minimal absorbance at this wavelength.
-
Prepare a series of solutions in separate tubes or cuvettes. In each tube, the total moles of metal + ligand are constant. For a 1 mL final volume, you would mix volumes as shown in the table below.
-
Incubate the solutions for a sufficient time to allow complex formation to reach equilibrium (e.g., 15-30 minutes).
-
Measure the absorbance of each solution at the predetermined λ_max.
-
Plot the measured absorbance (Y-axis) against the mole fraction of the ligand (X_L) (X-axis).
-
The plot will show two linear branches that intersect. The mole fraction at which the maximum absorbance occurs reveals the stoichiometry. [14] Data Interpretation:
| Mole Fraction (X_L) at Max Absorbance | Stoichiometry (Ligand:Metal) |
| 0.50 | 1:1 |
| 0.67 | 2:1 |
| 0.75 | 3:1 |
| 0.33 | 1:2 |
The stoichiometry (n) can be calculated as: n = X_L / (1 - X_L)
Quantitative Data Summary
The following table presents reference IC₅₀ values for common chelators to provide context for experimentally determined values for 3-(2-Hydroxyphenyl)propanohydrazide. Researchers are encouraged to use the provided protocols to establish these values.
| Compound | Assay Method | Typical IC₅₀ Value (Fe²⁺ Chelation) | Reference |
| 3-(2-Hydroxyphenyl)propanohydrazide | Ferrozine Assay | Data to be determined | - |
| EDTA (Positive Control) | Ferrozine Assay | ~10-20 µg/mL | [1](Typical Range) |
| Betulinic Acid | Ferrozine Assay | 0.88 mg/mL | [1] |
References
- Exploration of hydrazine-based small molecules as metal chelators for KDM4 inhibition. (2025). RSC Medicinal Chemistry.
- Method of Continuous Vari
- Application Notes and Protocols for Determining the Metal Chelating Activity of Carcinine. (2025). BenchChem.
- Job plot. (n.d.). Wikipedia.
- Spectrophotometric study of complexes by Job's method. (n.d.). LPU.
- Background for Job's Plot. (2022). Chemistry LibreTexts.
- UV-VIS, Fluorescence and Mass Spectrometry Investigation on the Transition Metal Ion Chelation of Two Bioisosteres of Resveratrol. (n.d.).
- UV-Vis Spectroscopy for metal analysis? (2021).
- A UV-Vis method for investigation of gallium(III)
- Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. (2022). MDPI.
- A review of hydrazide-hydrazone metal complexes' antitumor potential. (2024). Frontiers.
- UV-VIS-NIR spectra of the metal ions and chelate complexes. (n.d.).
- Ultraviolet and Visible Absorption Spectra of Metal Chelates. (n.d.).
- Hydrazones, hydrazones-based coinage metal complexes, and their biological applications. (2025). Royal Society of Chemistry.
- Heavy metal chelates of amino hydrazide chelating agents. (1970).
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- 3-Chloro-N'-(2-hydroxybenzylidene)
- Copper chelation therapy inhibits renal fibrosis by modulating copper transport proteins. (2022). Biofactors.
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Application Note: Quantitative Analysis of 3-(2-Hydroxyphenyl)propanohydrazide using Validated Chromatographic and Spectroscopic Methods
Here are the detailed Application Notes and Protocols for the development of analytical methods for 3-(2-Hydroxyphenyl)propanohydrazide detection.
Abstract
This document provides a comprehensive guide to the development and validation of analytical methods for the detection and quantification of 3-(2-Hydroxyphenyl)propanohydrazide. As a molecule combining a reactive hydrazide moiety with a phenolic group, its analysis requires robust and specific methods, particularly in complex matrices relevant to drug development and quality control. We present a primary high-performance liquid chromatography (HPLC) method with UV detection, validated according to ICH Q2(R2) guidelines.[1][2][3] Additionally, a high-sensitivity, high-specificity liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is detailed for confirmatory analysis and trace-level quantification. A simple UV-Vis spectrophotometric method is also described for rapid, high-throughput screening.
Introduction and Physicochemical Profile
3-(2-Hydroxyphenyl)propanohydrazide is a small organic molecule of interest in pharmaceutical research due to its structural motifs. The phenolic hydroxyl group and the hydrazide functional group confer specific chemical properties that can be exploited for analytical detection. Accurate and precise quantification is essential for pharmacokinetic studies, stability testing, and quality control of drug substances and products.
The development of a successful analytical method begins with a thorough understanding of the analyte's physicochemical properties.
Table 1: Physicochemical Properties of 3-(2-Hydroxyphenyl)propanohydrazide
| Property | Value | Rationale for Analytical Relevance |
| Chemical Formula | C₉H₁₂N₂O₂ | Used to calculate the exact monoisotopic mass for mass spectrometry. |
| Molecular Weight | 180.21 g/mol | Essential for preparing standard solutions of known molarity. |
| pKa (Predicted) | ~4.5 (Carboxylic Acid-like), ~9.5 (Phenolic) | Influences mobile phase pH selection in HPLC to control ionization state and ensure consistent retention and peak shape. |
| UV λmax | ~275-280 nm | The phenolic ring is a strong chromophore, absorbing UV light in this region, making UV-based detection highly viable.[4][5] |
| Solubility | Soluble in Methanol, DMSO; Sparingly soluble in water | Guides the choice of solvents for stock solutions, mobile phases, and sample extraction procedures. |
| Key Structural Features | Phenolic Ring, Hydrazide Group, Propyl Linker | The phenolic ring provides a UV chromophore. The hydrazide group is basic and a potential site for derivatization or protonation in MS. |
Primary Analytical Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
For routine quantification, a reversed-phase HPLC method with UV detection offers a balance of specificity, reliability, and cost-effectiveness. The method separates the analyte from potential impurities or matrix components based on its hydrophobicity.
Principle of the Method
The analyte is injected into a C18 column. A mobile phase consisting of an aqueous buffer and an organic solvent is used to elute the compound. The phenolic ring in 3-(2-Hydroxyphenyl)propanohydrazide absorbs UV light at a characteristic wavelength (~280 nm), and the detector response is proportional to the concentration of the analyte.[5][6]
Detailed Experimental Protocol: HPLC-UV
1. Reagents and Materials:
- 3-(2-Hydroxyphenyl)propanohydrazide reference standard (≥99% purity)
- HPLC-grade Methanol
- HPLC-grade Acetonitrile
- Formic Acid (≥99%)
- Deionized water (18.2 MΩ·cm)
- 0.22 µm syringe filters
2. Preparation of Solutions:
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of Methanol.
- Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase (initial gradient composition).
3. Chromatographic Conditions:
| Parameter | Condition | Rationale / Scientist's Note |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column providing good retention and resolution for moderately polar aromatic compounds. |
| Mobile Phase | Gradient Elution (See Table 2) | A gradient is used to ensure elution of the analyte with a good peak shape while cleaning the column of any late-eluting impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | A small injection volume minimizes potential peak distortion. |
| UV Detection | 280 nm | This wavelength corresponds to the absorbance maximum of the phenolic chromophore, maximizing sensitivity.[5] |
| Run Time | 15 minutes | Sufficient time for analyte elution and column re-equilibration. |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A (Water + 0.1% FA) | % Mobile Phase B (ACN + 0.1% FA) |
| 0.0 | 95 | 5 |
| 10.0 | 5 | 95 |
| 12.0 | 5 | 95 |
| 12.1 | 95 | 5 |
| 15.0 | 95 | 5 |
4. Analysis Procedure:
- Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
- Inject a blank (mobile phase) to establish a baseline.
- Inject the series of working standard solutions to generate a calibration curve.
- Inject the prepared samples for analysis.
- Integrate the peak area corresponding to the retention time of 3-(2-Hydroxyphenyl)propanohydrazide.
- Calculate the concentration in unknown samples using the linear regression equation from the calibration curve.
HPLC-UV Workflow Diagram
Caption: Workflow for HPLC-UV analysis.
Method Validation Protocol (ICH Q2(R2))
The objective of analytical procedure validation is to demonstrate that the method is fit for its intended purpose.[2][3] The following protocols are based on the ICH Q2(R2) guideline.[1]
Logical Flow of Validation Parameters
Caption: Interdependence of validation parameters.
Validation Experiments
-
Specificity: Analyze a blank matrix, a placebo formulation, and the analyte spiked into the matrix. The analyte peak should be free from interference at its retention time.
-
Linearity: Analyze at least five concentrations across the expected range (e.g., 1-100 µg/mL). Plot peak area against concentration and perform linear regression. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy (Recovery): Analyze samples spiked with known amounts of the analyte at three concentration levels (e.g., low, medium, high) in triplicate. Calculate the percentage recovery.
-
Precision:
-
Repeatability (Intra-day): Perform six replicate injections of a single standard solution (e.g., 25 µg/mL) on the same day.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (S/N). Typically, LOD is S/N ≥ 3, and LOQ is S/N ≥ 10. The LOQ should be confirmed by demonstrating acceptable precision and accuracy at this concentration.
-
Robustness: Intentionally vary critical method parameters (e.g., column temperature ±2°C, mobile phase pH ±0.1, flow rate ±5%) and assess the impact on retention time and peak area.
Acceptance Criteria and Data Summary
Table 3: Summary of HPLC-UV Method Validation Results
| Parameter | Acceptance Criterion | Result (Hypothetical) | Status |
| Specificity | No interference at analyte RT | No interferences observed | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9998 | Pass |
| Range | 1 - 100 µg/mL | 1 - 100 µg/mL | Pass |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.2 - 101.5% | Pass |
| Precision (%RSD) | |||
| - Repeatability | ≤ 2.0% | 0.85% | Pass |
| - Intermediate | ≤ 2.0% | 1.20% | Pass |
| LOQ | S/N ≥ 10; %RSD ≤ 10% | 1 µg/mL (S/N=11, %RSD=4.5%) | Pass |
| Robustness | System suitability passes | No significant impact observed | Pass |
Orthogonal Method: LC-MS/MS Analysis
For applications requiring higher sensitivity (e.g., bioanalysis) or absolute confirmation of identity, LC-MS/MS is the gold standard.[7][8][9] Its superior selectivity is achieved by monitoring a specific fragmentation transition of the analyte.
Principle of the Method
The sample is analyzed using LC conditions similar to the HPLC-UV method. After elution from the column, the analyte enters the mass spectrometer's ion source (typically Electrospray Ionization, ESI) where it is protonated to form a parent ion [M+H]⁺. In the first quadrupole (Q1), this parent ion is selected. It then enters the collision cell (Q2) where it is fragmented. A specific, stable fragment ion (daughter ion) is then selected in the third quadrupole (Q3) and measured by the detector. This process, known as Multiple Reaction Monitoring (MRM), is highly specific to the analyte.[7][10]
Detailed Experimental Protocol: LC-MS/MS
1. Sample Preparation:
- For bioanalysis (e.g., plasma), a protein precipitation step is required. Add 3 parts cold Acetonitrile to 1 part plasma, vortex, centrifuge, and analyze the supernatant.
2. LC-MS/MS Conditions:
- LC System: Use the same LC conditions as in Section 2.2.
- Mass Spectrometer: Triple Quadrupole Mass Spectrometer
- Ion Source: ESI (Positive Mode)
- Capillary Voltage: 3.5 kV
- Source Temperature: 150 °C
- Desolvation Gas Flow: 800 L/hr
- MRM Transition:
- Parent Ion (Q1): m/z 181.1 ([M+H]⁺ for C₉H₁₂N₂O₂)
- Product Ion (Q3): A plausible fragment would result from the loss of the hydrazide group (NH₂NH) or cleavage of the propyl chain. This must be determined experimentally via infusion and product ion scan. A hypothetical stable fragment could be m/z 135.1.
- Collision Energy: Optimize experimentally (e.g., 15-25 eV).
LC-MS/MS Workflow Diagram
Caption: LC-MS/MS analysis workflow.
References
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Dahal UP, Jones JP, Davis JA, Rock DA. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. National Institutes of Health. Available at: [Link]
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The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. ResearchGate. Available at: [Link]
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Physicochemical studies and biological evaluation on (E)-3-(2-(1-(2-hydroxyphenyl)hydrazinyl)-3-oxo-N-(thiazol-2yl)propanamide complexes. ScienceDirect. Available at: [Link]
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Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia. Available at: [Link]
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Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International. Available at: [Link]
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Fundamentals: Applications of LC/MS in small molecule drug discovery. Stanford University Mass Spectrometry. Available at: [Link]
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3-(2-Hydroxyphenyl)propanohydrazide in the synthesis of Schiff bases
Application Note & Protocol
Topic: Strategic Synthesis of Biologically Active Schiff Bases from 3-(2-Hydroxyphenyl)propanohydrazide
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Hydrazone-Schiff Base Scaffold in Modern Drug Discovery
Schiff bases, compounds characterized by the azomethine or imine group (-C=N-), represent a cornerstone in medicinal chemistry and material science.[1][2] Their synthetic accessibility and versatile chemical nature allow for the facile creation of diverse molecular libraries.[3] A particularly potent subclass is the hydrazone-type Schiff bases, which incorporate the -C=N-NH-C=O- functional group. This moiety imparts a unique combination of rigidity, hydrogen bonding capability, and chelation potential, making these compounds highly attractive for drug design.[4][5]
Hydrazone derivatives have demonstrated a remarkable spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, anticancer, and antioxidant properties.[3][5][6] The biological efficacy is often attributed to the azomethine nitrogen, which can form crucial hydrogen bonds with enzyme active sites, and the ability of the overall structure to chelate essential metal ions involved in cellular processes.[3][6]
This guide focuses on the strategic use of 3-(2-Hydroxyphenyl)propanohydrazide as a key precursor for synthesizing novel Schiff bases. The selection of this hydrazide is deliberate; its structure contains three critical pharmacophoric features:
-
The hydrazide moiety for Schiff base formation.
-
A flexible propanoyl linker that allows for conformational adaptability in receptor binding.
-
An ortho-hydroxyl group on the phenyl ring, which can act as a powerful chelating agent for metal ions and a hydrogen bond donor, significantly enhancing the potential for biological activity.[7]
This document provides a comprehensive overview of the synthesis mechanism, a detailed experimental protocol, characterization guidelines, and a discussion of the therapeutic potential of the resulting Schiff base derivatives.
The Chemistry of Formation: An Acid-Catalyzed Condensation-Dehydration
The synthesis of a Schiff base from a hydrazide and a carbonyl compound (aldehyde or ketone) is a classic example of a nucleophilic addition followed by dehydration.[8] The reaction is typically acid-catalyzed, which plays a crucial role in activating the carbonyl group.
Mechanism Breakdown:
-
Activation of the Carbonyl: The acid catalyst (e.g., H⁺ from acetic acid) protonates the carbonyl oxygen of the aldehyde or ketone. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Nucleophilic Attack: The terminal primary amine (-NH₂) of the 3-(2-Hydroxyphenyl)propanohydrazide acts as the nucleophile. Its lone pair of electrons attacks the now highly electrophilic carbonyl carbon. This step forms a tetrahedral intermediate known as a carbinolamine or hemiaminal.[8]
-
Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, making the hydroxyl group a better leaving group (water).
-
Dehydration: The lone pair of electrons on the secondary nitrogen atom pushes down, reforming a double bond with the carbon and expelling a molecule of water. This elimination step is often the rate-determining step and is driven forward by heating (reflux).[8]
-
Final Product: The final product is the stable hydrazone Schiff base, containing the characteristic azomethine (-CH=N-) bond.
The entire process is a reversible equilibrium. The reaction is typically driven to completion by removing the water formed, either through azeotropic distillation or by precipitation of the often-insoluble Schiff base product from the reaction solvent.[9]
Synthesis Workflow and Reaction Scheme
The following diagrams illustrate the overall experimental process and the specific chemical transformation.
Diagram 1: General Experimental Workflow for Schiff Base Synthesis.
Diagram 2: Chemical Reaction Scheme for Schiff Base Formation.
Detailed Experimental Protocol
This protocol describes a general and robust method for the synthesis of a Schiff base from 3-(2-Hydroxyphenyl)propanohydrazide and a representative aromatic aldehyde.
Materials and Reagents
-
3-(2-Hydroxyphenyl)propanohydrazide (MW: 180.20 g/mol )
-
Substituted Aldehyde (e.g., Salicylaldehyde, Vanillin, 4-Nitrobenzaldehyde)
-
Absolute Ethanol (EtOH)
-
Glacial Acetic Acid (as catalyst)
-
Deionized Water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus (magnetic stirrer with hot plate)
-
Filtration apparatus (Büchner funnel)
-
Thin Layer Chromatography (TLC) plates (silica gel)
Step-by-Step Synthesis Procedure
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.80 g (10 mmol) of 3-(2-Hydroxyphenyl)propanohydrazide in 30 mL of absolute ethanol. Stir the mixture at room temperature until the solid is fully dissolved.
-
Causality: Ethanol is an excellent solvent for both the hydrazide and many aldehydes, providing a homogenous reaction medium. It is also volatile enough to be easily removed later.[10]
-
-
Aldehyde Addition: To this solution, add a stoichiometric equivalent (10 mmol) of the chosen aldehyde. If the aldehyde is a solid, dissolve it in a minimal amount of ethanol before adding it to the flask.
-
Catalyst Addition: Add 3-4 drops of glacial acetic acid to the reaction mixture.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80°C for ethanol) with continuous stirring.
-
Causality: Heating provides the necessary activation energy for the reaction and ensures it proceeds to completion at a reasonable rate. Refluxing prevents the loss of solvent during heating.[9]
-
-
Reaction Monitoring: Monitor the progress of the reaction using TLC (e.g., with a 1:4 ethyl acetate:toluene mobile phase).[12] The formation of a new spot corresponding to the product and the disappearance of the starting material spots indicate reaction completion. This typically takes 3-5 hours.[9]
-
Product Isolation: After completion, remove the heat source and allow the flask to cool to room temperature. In many cases, the Schiff base product will precipitate out of the solution as a solid. If precipitation is slow, the flask can be placed in an ice bath to encourage crystallization.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid product twice with a small amount of cold ethanol to remove any soluble impurities and unreacted starting materials.[13]
-
Drying: Dry the collected product in a vacuum oven at 50-60°C until a constant weight is achieved. Record the final mass and calculate the percentage yield.
Purification: Recrystallization
For obtaining a high-purity product suitable for biological testing and further analysis, recrystallization is essential.
-
Dissolve the crude Schiff base product in a minimum amount of a suitable hot solvent (ethanol is often a good starting point).
-
If any insoluble impurities are present, perform a hot filtration.
-
Allow the clear solution to cool slowly to room temperature, then in an ice bath, to induce the formation of well-defined crystals.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry as described previously.
Characterization of the Synthesized Schiff Bases
Structural confirmation of the newly synthesized compounds is paramount. A combination of spectroscopic techniques should be employed.
| Technique | Purpose | Key Expected Observations |
| FT-IR Spectroscopy | Functional Group Identification | Disappearance of the aldehyde C=O stretch (~1700 cm⁻¹) and primary amine N-H stretches (~3300 cm⁻¹). Appearance of a strong azomethine C=N stretch (1530-1630 cm⁻¹). Presence of the amide C=O (~1690 cm⁻¹) and N-H (~3120 cm⁻¹) from the hydrazide backbone.[4][14] |
| ¹H NMR Spectroscopy | Proton Environment Analysis | Appearance of a characteristic singlet for the azomethine proton (-CH=N- ) in the 8.0-9.0 ppm region. The phenolic -OH and amide -NH protons will appear as broad singlets at downfield chemical shifts (>10 ppm). Aromatic and aliphatic protons will appear in their expected regions.[7][10] |
| ¹³C NMR Spectroscopy | Carbon Skeleton Confirmation | A signal for the azomethine carbon (-C=N- ) typically appears in the 140-165 ppm range. The amide carbonyl carbon will be further downfield (>160 ppm).[10] |
| Mass Spectrometry | Molecular Weight Confirmation | The mass spectrum should show a molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the target Schiff base. |
Applications in Drug Development
Schiff bases derived from 3-(2-Hydroxyphenyl)propanohydrazide are prime candidates for drug development due to their inherent structural features. The presence of the phenolic hydroxyl group, amide carbonyl, and imine nitrogen creates a perfect tridentate O,N,O- or bidentate N,O- chelation site for metal ions.[6][15] This is significant because many enzymes targeted in disease rely on metal cofactors.
-
Antimicrobial Agents: These compounds can inhibit microbial growth by chelating metal ions essential for bacterial or fungal cell wall synthesis or enzymatic function.[16][17]
-
Anticancer Agents: The planar aromatic systems can intercalate with DNA, while the overall structure can inhibit key enzymes like topoisomerases or kinases involved in cancer cell proliferation.[14][18]
-
Antioxidant Activity: The phenolic hydroxyl group can act as a radical scavenger, donating a hydrogen atom to neutralize damaging free radicals like DPPH, which is a common mechanism for antioxidant compounds.[19][20]
-
Chemosensors: The interaction of the chelating moiety with specific metal ions can lead to a change in color or fluorescence, making these compounds useful as selective chemosensors for detecting metal ions in biological or environmental systems.[5]
Conclusion
The synthesis of Schiff bases using 3-(2-Hydroxyphenyl)propanohydrazide offers a straightforward and efficient route to novel compounds with significant therapeutic potential. The protocol outlined in this note is robust and can be adapted for a wide variety of aldehydes, enabling the creation of diverse chemical libraries for screening. The inherent chelating ability and hydrogen bonding capacity of these molecules make them exceptionally promising scaffolds for the development of next-generation antimicrobial, anticancer, and antioxidant agents. Rigorous characterization using the methods described is essential to confirm the structure and purity of the synthesized compounds, ensuring reliable data in subsequent biological evaluations.
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Mechanism of Schiff base (imine) Formation. (n.d.). ResearchGate. Retrieved from [Link]
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Friscic, T., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Publishing. Retrieved from [Link]
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Friscic, T., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. PubMed Central. Retrieved from [Link]
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Khan, A., et al. (2017). Synthesis, Characterization and Biological Activities of Hydrazone Schiff Base and its Novel Metals Complexes. ResearchGate. Retrieved from [Link]
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Koshal, A. K., et al. (2024). Hydrazone linkage based schiff base. Innovative Techniques in Agriculture. Retrieved from [Link]
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Friscic, T., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Publishing. Retrieved from [Link]
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Ullah, F., et al. (2024). Green synthesis, in vitro, and in silico assessments of hydrazone-Schiff bases as potential antileishmanial agents. Taylor & Francis Online. Retrieved from [Link]
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Pawaiya, A., et al. (n.d.). Synthesis, characterization and antifungal activity of hydrazone schiff base. International Journal of Current Research. Retrieved from [Link]
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Hossain, M. A., et al. (2023). Synthesis of a novel hydrazone-based compound applied as a fluorescence turn-on chemosensor for iron(III) and a colorimetric sensor for copper(II) with antimicrobial, DFT and molecular docking studies. RSC Publishing. Retrieved from [Link]
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Synthesis outlines of the novel hydrazone Schiff base derivatives based... (n.d.). ResearchGate. Retrieved from [Link]
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General reaction for the synthesis of Schiff bases 3a-h. (n.d.). ResearchGate. Retrieved from [Link]
-
Bhat, M., et al. (2015). Synthesis, Characterization and Biological activities of Hydrazide Schiff's Bases. IJCPS. Retrieved from [Link]
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Al-Masoudi, W. A. M., et al. (2024). Tenability on schiff base Hydrazone derivatives and Frontier molecular orbital. PMC. Retrieved from [Link]
-
hydrazone schiff base: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]
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Friscic, T., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Publishing. Retrieved from [Link]
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Cordes, E. H., & Jencks, W. P. (1962). On the Mechanism of Schiff Base Formation and Hydrolysis. Journal of the American Chemical Society. Retrieved from [Link]
-
Al-Amiery, A. A., et al. (2022). New Benzohydrazide Schiff Base: Synthesis, Characterization and Biological Studies. Impactfactor.org. Retrieved from [Link]
-
Kumar, P., et al. (2023). Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications. PMC. Retrieved from [Link]
-
El-Sayed, W. M., et al. (2025). Recent progress in synthesizing Sulfonohydrazide Schiff bases (SHSBs) and their biological applications. ScienceDirect. Retrieved from [Link]
-
Abbas, A., et al. (2020). Synthesis, Characterization and Biological Evaluation of Schiff Bases of Propanedihydrazide. ResearchGate. Retrieved from [Link]
-
Hussain, M., et al. (2012). Synthesis, Characterization and Biological Evaluation of Some Novel Hydrazide Schiff’s Bases and Their Metal Complexes. Asian Journal of Chemistry. Retrieved from [Link]
-
Salih, N. S., et al. (2022). Schiff bases compounds prepared from Phenyl hydrazine as a starting material were Synthesized, Characterized, and their Biological activity was Investigated. Semantic Scholar. Retrieved from [Link]
-
Giram, P. S., et al. (2020). Synthesis and Spectral Characterization of Some New Novel Schiff bases Derived from Hydroxy Propiophenone. Oriental Journal of Chemistry. Retrieved from [Link]
-
Awolope, O. A., et al. (2024). Synthesis, Characterization and Catalytic/Antimicrobial Activities of Some Transition Metal Complexes Derived from 2-Floro-N-((2-Hydroxyphenyl)Methylene)Benzohydrazide. PubMed Central. Retrieved from [Link]
-
Al-Hamdani, A. A. S., et al. (2023). Synthesis, Characterization, Biological, and Antioxidant Activity of New Metal Ion Complexes with Schiff Base Derived from 2-Hydroxybenzohydrazide. ResearchGate. Retrieved from [Link]
-
Al-Masoudi, W. A. M., et al. (2023). Synthesis, Characterization and Biological Activities of New Schiff Base Compound and Its Lanthanide Complexes. MDPI. Retrieved from [Link]
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- 5. Synthesis of a novel hydrazone-based compound applied as a fluorescence turn-on chemosensor for iron( iii ) and a colorimetric sensor for copper( ii ) ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04364A [pubs.rsc.org]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(2-Hydroxyphenyl)propanohydrazide
Welcome to the technical support guide for the synthesis of 3-(2-Hydroxyphenyl)propanohydrazide. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and optimize your synthesis for higher yield and purity.
Synthesis Pathway Overview
The most common and reliable method for synthesizing 3-(2-Hydroxyphenyl)propanohydrazide involves a two-step process. First, the starting material, 3-(2-Hydroxyphenyl)propanoic acid, undergoes an acid-catalyzed esterification to form a methyl ester intermediate. This intermediate is then reacted with hydrazine hydrate in a nucleophilic acyl substitution reaction (hydrazinolysis) to yield the final hydrazide product.
Caption: Two-step synthesis of 3-(2-Hydroxyphenyl)propanohydrazide.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.
Question: My yield for the first step, the esterification of 3-(2-Hydroxyphenyl)propanoic acid, is consistently low. What's going wrong?
Answer: Low yield in the Fischer esterification is a common problem stemming from the reaction's equilibrium nature. Here are the primary causes and their solutions:
-
Causality 1: Reversible Reaction & Water Presence: Esterification is a reversible process where water is a byproduct. According to Le Chatelier's principle, the presence of water in the reaction mixture will shift the equilibrium back towards the reactants (the carboxylic acid), thus lowering the ester yield.[1]
-
Solution:
-
Use a Dean-Stark Apparatus: This glassware is designed to remove water from the reaction mixture as it forms, driving the equilibrium towards the product side.
-
Use a Large Excess of Alcohol: Using methanol as both the reagent and the solvent will shift the equilibrium towards the formation of the methyl ester.
-
Ensure Dry Reagents and Glassware: Use anhydrous methanol and dry your glassware thoroughly before starting the reaction.
-
-
-
Causality 2: Insufficient Catalyst: A strong acid catalyst, like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is required to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[1]
-
Solution:
-
Check Catalyst Amount: Ensure you are using a catalytic amount, typically 1-4% of the molar quantity of the carboxylic acid.
-
Catalyst Choice: Concentrated sulfuric acid is a highly effective and common choice for this reaction.
-
-
-
Causality 3: Inadequate Reaction Time or Temperature: The reaction may not have reached equilibrium or may be proceeding too slowly.
-
Solution:
-
Increase Reflux Time: Esterification can be slow. Refluxing the mixture for 2-4 hours is a common starting point.[1] Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material spot disappears or its intensity remains constant.
-
Maintain Reflux Temperature: Ensure the reaction is maintained at the boiling point of the alcohol (for methanol, this is approximately 65°C).
-
-
Caption: Troubleshooting workflow for low esterification yield.
Question: During the second step (hydrazinolysis), my reaction seems incomplete, or I get a poor yield of the hydrazide. What are the likely causes?
Answer: Incomplete hydrazinolysis can be frustrating. The key is ensuring the nucleophilic attack of hydrazine on the ester's carbonyl carbon proceeds to completion.
-
Causality 1: Insufficient Hydrazine Hydrate: Hydrazine is the nucleophile in this reaction. An insufficient amount will lead to unreacted ester remaining in the final product mixture.
-
Solution: Use a molar excess of hydrazine hydrate (typically 3-5 equivalents) to ensure the reaction goes to completion and to minimize the reaction time.
-
-
Causality 2: Low Reaction Temperature: The reaction between an ester and hydrazine is often conducted at elevated temperatures to increase the reaction rate.
-
Solution: Heat the reaction mixture to reflux (the boiling point of the alcohol solvent, often ethanol or methanol). This typically provides enough energy to overcome the activation barrier. A Chinese patent suggests a reflux period of 0.5-2 hours for similar reactions.[2]
-
-
Causality 3: Steric Hindrance: While less of an issue for a methyl ester, bulkier ester groups can slow down the rate of nucleophilic attack. This is why methyl or ethyl esters are preferred intermediates.[3]
-
Solution: If you are not starting with the methyl ester, consider its use for a more efficient reaction. The synthesis of hydrazides from esters is a well-established method.[4]
-
Question: I'm observing an unexpected side product. What could it be and how can I prevent it?
Answer: The most likely side product is a diacyl hydrazine, formed when one hydrazine molecule reacts with two molecules of your ester.
-
Causality: Stoichiometry of Reagents: This side product, N,N'-bis(3-(2-hydroxyphenyl)propanoyl)hydrazine, becomes significant if the concentration of the ester is too high relative to the hydrazine, especially at the beginning of the reaction.
-
Solution:
-
Use a Molar Excess of Hydrazine: As mentioned previously, using a significant excess of hydrazine hydrate (3-5 equivalents) makes it statistically more likely that an ester molecule will react with a fresh hydrazine molecule rather than the already-formed hydrazide product.
-
Control the Addition: Add the ester solution dropwise to the heated solution of hydrazine hydrate. This maintains a high concentration of hydrazine relative to the ester throughout the addition, suppressing the formation of the diacyl side product.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of hydrazinolysis of an ester?
A1: Hydrazinolysis of an ester is a classic example of nucleophilic acyl substitution. The mechanism involves two main steps:
-
Nucleophilic Attack: The lone pair of electrons on one of the nitrogen atoms of the hydrazine molecule attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.
-
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the alcohol (in this case, methanol) as a leaving group. A final proton transfer step yields the stable hydrazide product.
Q2: Why is it necessary to convert the carboxylic acid to an ester first? Why not react the acid directly with hydrazine?
A2: While direct conversion of carboxylic acids to hydrazides is possible, it is often less efficient and requires harsher conditions or specific coupling agents.[5][6] The primary reason for the two-step route is to avoid a competing acid-base reaction. Hydrazine is a base, and the carboxylic acid is an acid. Mixing them directly would result in a rapid acid-base reaction to form a stable hydrazinium carboxylate salt. This salt is unreactive towards nucleophilic substitution, and very high temperatures would be needed to drive off water and force the amide bond to form, often leading to decomposition and lower yields. Converting the acid to an ester first makes the carbonyl carbon sufficiently electrophilic for attack by hydrazine without the competing acid-base reaction.
Q3: How can I effectively monitor the progress of my reactions?
A3: Thin Layer Chromatography (TLC) is the most convenient method.
-
Procedure:
-
Prepare a TLC plate (silica gel).
-
Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture at different time intervals.
-
Elute the plate with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane).
-
Visualize the spots under a UV lamp.
-
-
Interpretation: The reaction is complete when the spot corresponding to the starting material has disappeared from the reaction mixture lane. For the hydrazinolysis step, you will see the disappearance of the ester spot and the appearance of a new, typically more polar (lower Rf), product spot.
Q4: What are the critical safety precautions when working with hydrazine hydrate?
A4: Hydrazine hydrate is a hazardous substance and must be handled with extreme care.
-
Toxicity and Corrosivity: It is highly toxic, corrosive, and a suspected carcinogen.
-
Handling: Always work in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is often insufficient; butyl rubber or Viton are recommended), and splash goggles.
-
Storage: Store it in a cool, dry, well-ventilated area away from oxidizing agents and acids.
-
Spills and Waste: Have a spill kit ready. Neutralize spills with a weak acid (like citric acid) before cleanup. Dispose of all hydrazine-containing waste according to your institution's hazardous waste protocols.
Detailed Experimental Protocols
Protocol 1: Synthesis of Methyl 3-(2-hydroxyphenyl)propionate
This protocol is based on the principles of Fischer esterification.[1]
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(2-hydroxyphenyl)propanoic acid (10.0 g, 0.06 mol).
-
Reagents: Add methanol (100 mL) and carefully add concentrated sulfuric acid (1 mL) dropwise with stirring.
-
Reaction: Heat the mixture to reflux (approx. 65°C) using a heating mantle and stir for 3 hours. Monitor the reaction by TLC (3:1 Hexane:Ethyl Acetate) until the starting acid is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (100 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst, and then with brine (1 x 50 mL).
-
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 3-(2-hydroxyphenyl)propionate as an oil. The product can be purified further by column chromatography if necessary.[7]
Protocol 2: Synthesis of 3-(2-Hydroxyphenyl)propanohydrazide
This protocol is adapted from general procedures for hydrazide synthesis from esters.[2][4]
-
Setup: In a 250 mL round-bottom flask fitted with a magnetic stirrer and a reflux condenser, dissolve the crude methyl 3-(2-hydroxyphenyl)propionate (0.06 mol from the previous step) in ethanol (100 mL).
-
Reagents: Add hydrazine hydrate (9.0 mL, ~0.18 mol, 3 equivalents) dropwise to the stirred solution.
-
Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 4 hours. Monitor the reaction by TLC (1:1 Hexane:Ethyl Acetate). The reaction is complete when the ester spot has disappeared.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Reduce the solvent volume by approximately half using a rotary evaporator.
-
Pour the concentrated solution into ice-cold water (200 mL) with stirring.
-
-
Isolation: A white solid precipitate of 3-(2-hydroxyphenyl)propanohydrazide should form. Collect the solid by vacuum filtration, wash it with cold water, and dry it in a vacuum oven at 50°C. The product can be recrystallized from an ethanol/water mixture to improve purity.
Data Summary Table
| Parameter | Step 1: Esterification | Step 2: Hydrazinolysis |
| Starting Material | 3-(2-Hydroxyphenyl)propanoic Acid[8] | Methyl 3-(2-hydroxyphenyl)propionate[7] |
| Key Reagents | Methanol, H₂SO₄ (cat.) | Hydrazine Hydrate, Ethanol |
| Reaction Type | Fischer Esterification | Nucleophilic Acyl Substitution |
| Typical Temperature | ~65°C (Reflux) | ~78°C (Reflux) |
| Typical Duration | 2-4 hours | 3-5 hours |
| Expected Yield | > 90% (Crude) | > 85% (After recrystallization) |
| Product Appearance | Colorless to pale yellow oil | White crystalline solid |
| Molecular Weight | 180.20 g/mol [9] | 180.21 g/mol [10] |
References
-
Kavaliauskas, P., Grybaitė, B., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates. PubMed Central. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). Available at: [Link]
- Google Patents. (1994). US5304685A - Preparation of 3-(hydroxyphenyl)propionaldehydes and their hydrogenation to 3-(hydroxyphenyl)propanols.
-
ResearchGate. (2016). (PDF) Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Available at: [Link]
-
Vollenweider, S., et al. (2003). Purification and structural characterization of 3-hydroxypropionaldehyde and its derivatives. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Human Metabolome Database. (2012). Showing metabocard for 3-(2-Hydroxyphenyl)propanoic acid (HMDB0033752). Available at: [Link]
-
Wikipedia. 3-(3-hydroxyphenyl)propanoate hydroxylase. Available at: [Link]
-
PubChem. 3-(2-Hydroxyphenyl)propanoate. Available at: [Link]
-
PubChem. 3-(2-Hydroxyphenyl)propanal. Available at: [Link]
-
PubChem. 3-Hydroxy-3-(2-hydroxyphenyl)propanal. Available at: [Link]
-
PubChem. Methyl 3-(2-hydroxyphenyl)propionate. Available at: [Link]
-
Research Journal of Pharmacy and Technology. (2022). Synthesis and Pharmacological Profile of Hydrazide Compounds. Available at: [Link]
-
Chemsrc. METHYL 3-(2-HYDROXYPHENYL)PROPIONATE. Available at: [Link]
-
Research Collection. 3-Hydroxypropionaldehyde. Available at: [Link]
-
Royal Society of Chemistry. (2022). Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis.... Available at: [Link]
-
MDPI. (2023). Hydrazides as Powerful Tools in Medicinal Chemistry.... Available at: [Link]
-
OSTI.GOV. (2021). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Available at: [Link]
-
ResearchGate. (2015). (PDF) Esterification of propanoic acid in the presence of a homogeneous catalyst. Available at: [Link]
- Google Patents. (2004). EP0895985B1 - Method for producing 2,2-bis(3-amino-4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropane.
-
PubChem. Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl-, 2-phenylhydrazide. Available at: [Link]
-
Royal Society of Chemistry. (2020). Effective methods for the synthesis of hydrazones.... Available at: [Link]
- Google Patents. (2013). CN103408454A - Preparation method of hydrazide compound.
-
Indo American Journal of Pharmaceutical Research. (2024). Synthesize, characterization and evaluation of esterification reaction.... Available at: [Link]
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- 4. researchgate.net [researchgate.net]
- 5. rjptonline.org [rjptonline.org]
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- 8. chemimpex.com [chemimpex.com]
- 9. METHYL 3-(2-HYDROXYPHENYL)PROPIONATE | CAS#:20349-89-7 | Chemsrc [chemsrc.com]
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Technical Support Guide: Purification of 3-(2-Hydroxyphenyl)propanohydrazide by Recrystallization
Introduction: 3-(2-Hydroxyphenyl)propanohydrazide is a key intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds.[1] The purity of this precursor is paramount, as impurities can lead to unwanted side reactions, lower yields in subsequent steps, and introduce contaminants into the final active pharmaceutical ingredient (API).[2] Recrystallization is a powerful and widely used technique for purifying solid organic compounds, leveraging differences in solubility to separate the desired product from contaminants.[3][4] This guide provides a comprehensive, field-tested framework for the successful purification of 3-(2-Hydroxyphenyl)propanohydrazide, structured as a practical technical support resource for researchers and drug development professionals.
Part 1: Core Experimental Protocol
This protocol details the recommended procedure for purifying 3-(2-Hydroxyphenyl)propanohydrazide using a mixed-solvent system, which is often ideal for moderately polar compounds that may be too soluble in one solvent and not soluble enough in another.[5] An ethanol-water system is proposed based on the polarity of the target molecule, which contains both hydrogen-bond donating (hydroxyl, N-H) and accepting (carbonyl, hydroxyl) groups.
Step-by-Step Methodology
-
Solvent System Selection:
-
Place approximately 50 mg of the crude 3-(2-Hydroxyphenyl)propanohydrazide into a small test tube.
-
Add ethanol dropwise at room temperature, agitating after each drop, until the solid just dissolves. Note the approximate volume.
-
In a separate test tube, confirm that the compound is poorly soluble in water at room temperature.
-
This initial test validates that ethanol can serve as the primary solvent (dissolves the compound) and water can act as the anti-solvent (in which the compound is insoluble).[6]
-
-
Dissolution:
-
Place the bulk of the crude 3-(2-Hydroxyphenyl)propanohydrazide into an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask's volume).
-
Add a magnetic stir bar or a boiling chip to ensure smooth boiling.
-
Heat a beaker of ethanol on a hot plate. Add the minimum amount of the hot ethanol to the flask to completely dissolve the crude solid with stirring.[7][8] It is critical to use the absolute minimum volume to ensure the solution is saturated upon cooling.[4]
-
-
Hot Filtration (Conditional):
-
If you observe any insoluble impurities (e.g., dust, particulate matter) in the hot solution, a hot gravity filtration is necessary.
-
Pre-heat a stemless funnel and a new, clean Erlenmeyer flask on the hot plate to prevent premature crystallization in the funnel.[9]
-
Place a fluted filter paper in the warm funnel and pour the hot solution through it into the clean flask.
-
-
Crystallization:
-
To the clear, hot ethanolic solution, add hot water dropwise while stirring until you observe a faint, persistent cloudiness (turbidity). This indicates the solution is now saturated.
-
Add a few more drops of hot ethanol until the solution becomes clear again.[5]
-
Remove the flask from the heat, cover it with a watch glass to prevent solvent evaporation and contamination, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it allows impurities to be excluded from the growing crystal lattice.[4][10]
-
Once the flask has reached room temperature, you may place it in an ice-water bath for 15-30 minutes to maximize the yield by further decreasing the compound's solubility.[5]
-
-
Crystal Collection and Washing:
-
Set up a Büchner funnel with a filter paper for vacuum filtration.
-
Wet the filter paper with a small amount of a cold ethanol-water mixture (the same approximate ratio as your final solution).
-
Collect the crystals by swirling the cold slurry and pouring it into the Büchner funnel under vacuum.
-
Wash the collected crystals with a minimal amount of ice-cold solvent mixture to rinse away any soluble impurities adhering to the crystal surfaces.[8][9] Using room temperature or warm solvent will redissolve some of your product, leading to a lower yield.[8]
-
-
Drying:
-
Press the crystals firmly on the filter paper with a clean spatula to remove as much solvent as possible.
-
Transfer the purified crystals to a watch glass and allow them to air dry or place them in a desiccator under vacuum. The solid is considered dry when it reaches a constant weight.[8]
-
-
Purity Assessment:
-
Determine the melting point of the dried crystals. A pure compound will have a sharp melting point (a narrow range of 1-2°C). A broad melting range suggests the presence of residual solvent or impurities.[5]
-
Part 2: Experimental Workflow Diagram
Caption: Recrystallization workflow for 3-(2-Hydroxyphenyl)propanohydrazide.
Part 3: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the recrystallization process in a direct question-and-answer format.
Troubleshooting Specific Issues
Q: My compound "oiled out" as a liquid instead of forming solid crystals. What went wrong and how do I fix it?
A: Oiling out occurs when the solute separates from the solution at a temperature above its melting point or when the concentration of impurities is very high.[9][11]
-
Causality: The solubility of the compound is so low in the cooled solvent system that it crashes out of solution before it has a chance to form an ordered crystal lattice. This is more common when a solution is cooled too rapidly or when using a mixed-solvent system where the anti-solvent is added too quickly.
-
Solution:
-
Re-heat the flask to re-dissolve the oil completely.
-
Add a small amount (5-10% more) of the primary hot solvent (ethanol in this case) to slightly decrease the saturation level.
-
Attempt the crystallization again, ensuring the solution cools as slowly as possible. You can insulate the flask with glass wool or paper towels to slow the rate of cooling.[11][12] This gives the molecules more time to arrange themselves into a crystal lattice.
-
Q: I have cooled the solution to room temperature and even in an ice bath, but no crystals have formed. What should I do?
A: This is a classic sign of either using too much solvent or having a supersaturated solution.[8][11]
-
Causality: If too much solvent was added, the solution is not saturated enough for crystals to form even at low temperatures.[11] Alternatively, the solution may be supersaturated, meaning it holds more dissolved solute than it theoretically should, and crystallization requires an initiation event (nucleation).[11]
-
Solution:
-
Induce Crystallization: First, try scratching the inside of the flask at the surface of the solution with a clean glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[10][11][12]
-
Add a Seed Crystal: If you have a small amount of the pure solid, add a tiny crystal to the solution. This provides a template for further crystal formation.[11][12]
-
Reduce Solvent Volume: If induction methods fail, it is highly likely that too much solvent was used.[12] Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume), and then allow it to cool again.[11]
-
Q: The final yield of my purified product is very low. What are the most likely causes?
A: A low yield can result from several procedural errors.[12]
-
Causality & Solutions:
-
Excess Solvent: Using more than the minimum amount of hot solvent to dissolve the crude product is the most common cause. A significant amount of your product will remain in the mother liquor upon cooling.[11][12]
-
Premature Crystallization: The product may have crystallized in the funnel during a hot filtration step. Ensure the funnel and receiving flask are adequately pre-heated.[9]
-
Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that was not sufficiently chilled, can dissolve and wash away a portion of the product.[8]
-
Incomplete Crystallization: Not allowing sufficient time for cooling or not using an ice bath can leave a substantial amount of product dissolved.
-
Q: The recrystallized product is colored, but the pure compound is expected to be white. How can I address this?
A: Colored impurities can sometimes be removed with an adsorbent, but caution is required for phenolic compounds.
-
Causality: Highly conjugated molecules often appear colored and can persist as impurities even after recrystallization.
-
Solution: For many compounds, adding a small amount of activated charcoal to the hot solution before filtration can adsorb colored impurities. However, this is NOT recommended for phenolic compounds like 3-(2-Hydroxyphenyl)propanohydrazide. Activated charcoal can contain iron impurities that may chelate with the phenolic hydroxyl group, potentially introducing new, colored impurities.[5] A second recrystallization is often a safer and more effective method for improving color and purity.
Frequently Asked Questions (FAQs)
Q: How do I choose the best recrystallization solvent?
A: The ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at low temperatures.[3][4][13] The principle of "like dissolves like" is a good starting point; a polar compound will dissolve best in a polar solvent.[7] The solvent should also be chemically inert towards your compound and have a boiling point low enough to be easily removed from the final crystals.[3][13]
Q: What is a mixed-solvent recrystallization and when is it used?
A: A mixed-solvent system uses two miscible solvents: one in which the compound is soluble (the "solvent") and one in which it is insoluble (the "anti-solvent").[6] This method is useful when no single solvent has the ideal solubility properties. The compound is dissolved in a minimum of the hot primary solvent, and the hot anti-solvent is added until the solution becomes saturated.[5]
Q: Why is it crucial to use the minimum amount of hot solvent?
A: The goal of recrystallization is to create a solution that is saturated with the desired compound upon cooling. If you add too much solvent, the solution will remain unsaturated even when cold, and little to no product will crystallize, resulting in a very poor yield.[3][8]
Q: Why is slow cooling important for forming pure crystals?
A: Crystal formation is a process of molecular self-assembly into a highly ordered lattice. Slow cooling allows this process to occur selectively, where only molecules of the desired compound are incorporated into the growing crystal. Impurities are excluded and remain in the solvent.[4] Rapid cooling causes the compound to precipitate out of solution quickly, trapping impurities within the crystal lattice and leading to a less pure product.[10]
Part 4: Data Summary Table
| Solvent | Relative Polarity | Predicted Solubility (25°C) | Predicted Solubility (Boiling) | Suitability & Comments |
| Water | High | Low | Low to Moderate | Good as an anti-solvent in a mixed system. Unlikely to be a suitable single solvent. |
| Ethanol | High | Moderate to High | Very High | Excellent primary solvent. Dissolves the compound well when hot. |
| Acetone | Medium-High | Moderate to High | Very High | A potential alternative to ethanol. Its lower boiling point allows for easier removal. |
| Ethyl Acetate | Medium | Low to Moderate | Moderate to High | May be a suitable single solvent if the solubility difference between hot and cold is significant. |
| Hexane | Low | Very Low | Very Low | Unsuitable as a primary solvent due to low polarity. Could potentially be used as an anti-solvent with a less polar primary solvent. |
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]
-
Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization - Single Solvent. Department of Chemistry. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of Rochester. (n.d.). Recrystallization. Department of Chemistry. Retrieved from [Link]
-
California State University, Stanislaus. (n.d.). Recrystallization1. Retrieved from [Link]
-
Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? r/chemistry. Retrieved from [Link]
-
Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., & Mickevičius, V. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates. PubMed Central. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 3-(2-Hydroxyphenyl)propanohydrazide, 95% Purity, C9H12N2O2, 1 gram. Retrieved from [Link]
-
PubChem. (n.d.). 3-(2-hydroxyphenyl)propanoate. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvents: Properties, solubility parameter, solvation, toxicity, safety. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Crystal structure and Hirshfeld surface analysis of 3-(3-hydroxyphenyl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one hemihydrate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Retrieved from [Link]
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- 2. Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Troubleshooting Low Solubility of 3-(2-Hydroxyphenyl)propanohydrazide
Prepared by: Senior Application Scientist, Advanced Pharmaceutical Development
Welcome to the technical support guide for 3-(2-Hydroxyphenyl)propanohydrazide. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. We will explore the underlying chemical principles governing its solubility and provide systematic, field-proven protocols to overcome these issues, ensuring the integrity and success of your experiments.
Section 1: Compound Overview & Intrinsic Properties
Q1: What are the key structural features of 3-(2-Hydroxyphenyl)propanohydrazide that influence its solubility?
A: The solubility of 3-(2-Hydroxyphenyl)propanohydrazide is governed by a delicate balance between its hydrophobic and hydrophilic components. Understanding its structure is the first step in troubleshooting.
-
Hydrophobic Region: The phenyl (aromatic) ring is non-polar and inherently hydrophobic, which is the primary contributor to the compound's low solubility in aqueous solutions.
-
Hydrophilic & Ionizable Groups: The molecule possesses two key functional groups that can interact with polar solvents and, critically, can be ionized to dramatically enhance aqueous solubility:
-
Phenolic Hydroxyl (-OH) Group: This group is weakly acidic. Under basic (alkaline) conditions, it can be deprotonated to form a negatively charged phenolate ion (-O⁻). This ionization significantly increases the molecule's affinity for water.
-
Hydrazide (-CONHNH₂) Group: This group contains basic nitrogen atoms. Under strongly acidic conditions, the terminal amine (-NH₂) can be protonated to form a positively charged hydrazinium ion (-NH₃⁺), which also enhances water solubility.
-
The interplay between the hydrophobic ring and these two ionizable groups is central to overcoming solubility challenges. At or near neutral pH, the molecule is uncharged and its hydrophobic nature dominates, leading to poor aqueous solubility.
Table 1: Estimated Physicochemical Properties (Note: Experimental data for the hydrazide is limited; properties are estimated based on its parent structure, 3-(2-Hydroxyphenyl)propanoic acid, and general chemical principles.)
| Property | Estimated Value | Implication for Solubility |
| Molecular Weight | ~180.20 g/mol | Relatively small, which is favorable for dissolution. |
| LogP (est.) | ~1.0 - 1.5 | Indicates a preference for a lipid environment over an aqueous one, suggesting low water solubility.[1] |
| pKa (Phenolic OH, est.) | ~9-10 | The hydroxyl group will become significantly deprotonated and negatively charged at pH > 10. |
| pKa (Hydrazide, est.) | ~3-4 | The hydrazide group may become protonated and positively charged at pH < 3. |
Section 2: General Solubility & Solvent Selection (FAQs)
Q2: I am starting my experiment. What solvent should I try first?
A: For non-aqueous applications, start with polar aprotic organic solvents. For aqueous applications, direct dissolution is unlikely to succeed without formulation strategies.
-
Organic Solvents: Begin with Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These are powerful solvents for a wide range of organic molecules. Methanol and ethanol can also be effective.[2]
-
Aqueous Buffers (e.g., PBS): Direct dissolution in neutral aqueous buffers will likely result in very low solubility. If an aqueous system is required, you must employ the advanced strategies detailed in Section 3.
Q3: Is the compound soluble in common organic solvents like DMSO or DMF?
A: Yes. Based on the structure, 3-(2-Hydroxyphenyl)propanohydrazide is expected to be readily soluble in DMSO and DMF. A common and highly effective practice is to first prepare a concentrated stock solution in one of these solvents (e.g., 20-50 mg/mL) and then dilute this stock into your aqueous experimental medium.[3] This "co-solvent" approach is a cornerstone of working with poorly soluble compounds.
Q4: Can I increase solubility by heating the solution?
A: Yes, gentle heating can increase both the rate of dissolution and the solubility limit.[4][5] However, this must be done with caution.
-
Protocol: Warm the solution gently (e.g., 37-50°C) with continuous stirring. Avoid boiling, as it can lead to degradation of the compound.
-
Causality: Increasing the temperature provides the system with more energy to overcome the intermolecular forces within the solid crystal lattice, allowing the solvent to interact more effectively with the solute molecules.[6]
-
Trustworthiness Check: After dissolving the compound with heat, allow the solution to cool to room temperature. If the compound remains in solution, you have created a stable preparation. If it precipitates, the concentration is too high for that solvent system at room temperature, and you will need to use pH modification or a co-solvent.
Section 3: Advanced Troubleshooting: pH & Co-Solvents
Q5: My compound is insoluble in aqueous buffers (e.g., PBS pH 7.4). What is the most effective strategy to dissolve it?
A: The most effective strategy is to modify the pH of your solvent to ionize the molecule. Given the pKa of the phenolic hydroxyl group, increasing the pH to basic conditions is the most robust method.
Mechanism: At a pH above the phenolic pKa (~9-10), the hydroxyl group loses its proton, creating a negatively charged phenolate anion. This charged species is significantly more polar and thus more soluble in water.[7][8] While solubility also increases at very acidic pH, the effect is typically more pronounced in alkaline conditions for phenolic compounds.[7]
Experimental Protocol: pH-Dependent Solubilization
-
Preparation: Weigh the desired amount of 3-(2-Hydroxyphenyl)propanohydrazide into a sterile container.
-
Initial Suspension: Add a portion of your target aqueous buffer (e.g., add 80% of the final desired volume of water or a low-buffering-capacity solution). The compound will likely form a suspension.
-
pH Adjustment: While stirring vigorously, add a small amount of a base solution (e.g., 1 M NaOH) dropwise. Monitor the pH of the solution continuously with a calibrated pH meter.
-
Dissolution Point: As the pH increases towards 10-11, you should observe the solid material dissolving completely as the phenolate is formed.
-
Final pH & Volume Adjustment: Once the compound is fully dissolved, carefully adjust the pH back down to the desired final experimental pH using a dilute acid (e.g., 0.1 M HCl). Crucially, do not overshoot. The compound may remain in a supersaturated but stable state at a lower pH once initially dissolved at high pH. Add the remaining buffer/water to reach the final target volume and concentration.
-
Validation: Observe the final solution for 30-60 minutes. If no precipitate forms, the solution is kinetically stable for experimental use.
Caption: Ionization states of the molecule at different pH values.
Q6: How do I use a co-solvent system effectively?
A: A co-solvent system involves using a water-miscible organic solvent to bridge the polarity gap between your compound and the aqueous medium.[9][10] This is a standard and reliable method when pH modification is not suitable for your experimental system.
Mechanism: The organic co-solvent (like DMSO) reduces the overall polarity of the water, weakening water's hydrogen-bonding network and making it a more hospitable environment for the non-polar phenyl ring of your compound.[10]
Experimental Protocol: Co-Solvent Solubilization
-
Prepare Stock Solution: Dissolve the 3-(2-Hydroxyphenyl)propanohydrazide in 100% DMSO (or DMF) to create a high-concentration stock (e.g., 50 mg/mL). Ensure it is fully dissolved.
-
Dilution: While vortexing or rapidly stirring your aqueous buffer, add the required volume of the DMSO stock solution drop-by-drop. For example, to make a 100 µM solution from a 50 mM stock, you would perform a 1:500 dilution.
-
Final Concentration of Co-Solvent: It is critical to keep the final concentration of the organic solvent as low as possible, typically below 1% and almost always below 5% (v/v), to avoid artifacts in biological assays.
-
Validation: Check for any cloudiness or precipitation (Tyndall effect) after dilution. If the solution remains clear, it is ready for use.
Table 2: Common Co-Solvents for Pre-Clinical Formulations
| Co-Solvent | Polarity | Notes |
| Dimethyl Sulfoxide (DMSO) | High | Excellent solubilizing power. Can have biological effects at >0.5%. |
| N,N-Dimethylformamide (DMF) | High | Strong solvent. Use with caution due to toxicity. |
| Ethanol | Medium | Less powerful than DMSO but often more biocompatible. |
| Propylene Glycol (PG) | Medium | Commonly used in pharmaceutical formulations.[11] |
Section 4: Systematic Troubleshooting Workflow
Q7: Can you provide a step-by-step workflow for tackling solubility issues with this compound?
A: Absolutely. A systematic approach saves time and material. Follow this decision tree for a logical, self-validating workflow.
Caption: Systematic workflow for troubleshooting solubility.
References
-
Solubility of Things. (n.d.). Hydrazine. Retrieved from [Link]
-
Solubility of Things. (n.d.). Hydrazine dihydrochloride. Retrieved from [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6930705, 3-(2-Hydroxyphenyl)propanoate. Retrieved from [Link]
-
Human Metabolome Database. (2012). Showing metabocard for 3-(2-Hydroxyphenyl)propanoic acid (HMDB0033752). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12446853, 2-(3-Hydroxyphenyl)propionic acid, (+-)-. Retrieved from [Link]
- Ferreira, O., & Pinho, S. P. (2013). Solubility and Transfer Processes of Some Hydrazones in Biologically Relevant Solvents.
-
PubMed. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Retrieved from [Link]
-
MDPI. (n.d.). Inhibitory Potential of New Phenolic Hydrazide-Hydrazones with a Decoy Substrate Fragment towards Laccase from a Phytopathogenic Fungus: SAR and Molecular Docking Studies. Retrieved from [Link]
- LibreTexts Chemistry. (2023). Solubility of Organic Compounds.
-
ResearchGate. (n.d.). Effect of pH on the solubility of phenolic compounds. Retrieved from [Link]
- ResearchGate. (2025).
- ResearchGate. (2017). How to degrade the phenol formaldehyde resin other than thermal process?.
-
National Center for Biotechnology Information. (2019). Influence of Temperature, Solvent and pH on the Selective Extraction of Phenolic Compounds from Tiger Nuts by-Products: Triple-TOF-LC-MS-MS Characterization. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PubMed Central. Retrieved from [Link]
- Google Patents. (n.d.). US3419527A - Method of preparing phenolformaldehyde resins employing an organic solvent to dissolve the phenol.
- MDPI. (2023). Optimization of Phenolic Compounds Extraction and Antioxidant Activity from Inonotus hispidus Using Ultrasound-Assisted Extraction Technology.
-
Reddit. (2022). How to tackle compound solubility issue. Retrieved from [Link]
- MDPI. (n.d.). Special Issue : Dissolution Enhancement of Poorly Soluble Drugs.
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]
- ScienceDaily. (2021). Toward overcoming solubility issues in organic chemistry.
- ResearchGate. (2014).
-
National Center for Biotechnology Information. (n.d.). Solubilization techniques used for poorly water-soluble drugs. PubMed Central. Retrieved from [Link]
- NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids.
- National Center for Biotechnology Information. (n.d.). Accessing Arenes via the Hydrodeoxygenation of Phenolic Derivatives Enabled by Hydrazine. PubMed Central.
-
National Center for Biotechnology Information. (2021). Modeling the Solubility of Phenolic Acids in Aqueous Media at 37 °C. PubMed Central. Retrieved from [Link]
-
Taylor & Francis Online. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Retrieved from [Link]
- Taylor & Francis Online. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective.
- National Center for Biotechnology Information. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. PubMed Central.
- MDPI. (2026).
- ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
- Preprints.org. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
- Wiley Online Library. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track.
Sources
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- 2. Inhibitory Potential of New Phenolic Hydrazide-Hydrazones with a Decoy Substrate Fragment towards Laccase from a Phytopathogenic Fungus: SAR and Molecular Docking Studies [mdpi.com]
- 3. reddit.com [reddit.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. ascendiacdmo.com [ascendiacdmo.com]
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- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Hydrazone Synthesis from 3-(2-Hydroxyphenyl)propanohydrazide
Welcome to the technical support center for the synthesis of hydrazones using 3-(2-Hydroxyphenyl)propanohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental issues. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis. The question-and-answer format is designed to help you quickly identify and solve experimental challenges.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
A1: Low yield is a common issue that can stem from several factors, ranging from reaction equilibrium to product isolation. Here’s a systematic approach to diagnosing the problem:
-
Incomplete Reaction: The condensation of a hydrazide and a carbonyl is a reversible equilibrium reaction. To drive the reaction towards the product, you can:
-
Remove Water: Use a Dean-Stark apparatus if the solvent is appropriate (e.g., toluene), or add a dehydrating agent like anhydrous MgSO₄ or molecular sieves.
-
Optimize Catalyst and pH: The reaction is typically acid-catalyzed. The rate is pH-dependent, with an optimal range usually between pH 4 and 6.[1] Below this range, the hydrazide nucleophile becomes protonated and unreactive; above it, the carbonyl group is not sufficiently activated by protonation.[2] While glacial acetic acid is a common catalyst[3][4], consider screening other catalysts for your specific substrates.[5]
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or LC-MS to track the consumption of starting materials. If the reaction stalls, the equilibrium may have been reached, or a reagent may have degraded.[5]
-
-
Suboptimal Stoichiometry: Ensure you are using the correct molar ratios. While a 1:1 ratio is typical, a slight excess (1.1 equivalents) of the aldehyde or ketone can sometimes help drive the reaction to completion. However, be cautious, as a large excess of the carbonyl compound can lead to azine formation as a side product.[6]
-
Product Loss During Workup & Purification:
-
Hydrolysis: Hydrazones can be susceptible to hydrolysis back to the starting materials, particularly under harsh acidic or basic conditions during workup.[5][7] Neutralize the reaction mixture carefully and minimize its exposure to aqueous acidic environments.
-
Isolation Challenges: Some hydrazones are oily or have high solubility in common solvents, making precipitation or extraction difficult.[5][8] If your product is an oil, try triturating it with a non-polar solvent like hexane or petroleum ether to induce solidification or remove non-polar impurities. For purification, recrystallization from a solvent system like ethanol/water is often effective.[3]
-
-
Reagent Purity: Verify the purity of your 3-(2-Hydroxyphenyl)propanohydrazide and, especially, the aldehyde/ketone. Aldehydes are prone to oxidation to carboxylic acids on storage, which will not participate in the reaction and can complicate purification.
Q2: I'm observing a significant side product in my TLC and NMR. What could it be?
A2: The most common side product in hydrazone synthesis is an azine .
-
Cause of Azine Formation: Azines are formed when the hydrazone product reacts with a second molecule of the aldehyde or ketone.[6] This is particularly prevalent if there is a significant excess of the carbonyl reactant or if the reaction conditions (e.g., prolonged heating) favor this subsequent condensation. The mechanism involves the hydrolysis of the hydrazone back to a hydrazine-like intermediate which then reacts with another equivalent of the aldehyde.
-
Prevention and Mitigation:
-
Control Stoichiometry: Use a molar ratio close to 1:1. If you need to use an excess of one reagent to drive the reaction, consider using a slight excess of the hydrazide instead of the carbonyl.[6]
-
Control Reaction Time: Monitor the reaction by TLC. Once the starting hydrazide is consumed, stop the reaction to prevent further conversion to the azine.
-
Purification: Azines often have different polarity and solubility profiles compared to the desired hydrazone, allowing for separation by column chromatography or recrystallization.
-
Q3: The reaction works, but the product is difficult to purify. It remains an oil or decomposes on a silica gel column. What are my options?
A3: Purification of hydrazones can be challenging. Here are several strategies to consider:
-
For Oily Products:
-
Trituration: As mentioned, vigorously stirring the crude oil in a non-polar solvent (e.g., hexane, diethyl ether) can often induce crystallization or wash away impurities.
-
Recrystallization from Different Solvents: Do not give up on recrystallization after one attempt. Systematically screen solvents. Ethanol, methanol, acetonitrile, or mixtures with water are excellent starting points.[3][8]
-
-
For Products Unstable on Silica Gel:
-
Deactivation of Silica: Free hydrazones can sometimes decompose on the acidic surface of standard silica gel.[9] You can neutralize the silica by preparing a slurry with ~1% triethylamine in your eluent before packing the column. This basic environment often prevents product degradation.[9]
-
Alternative Stationary Phases: Consider using neutral alumina for your column chromatography.
-
Reverse-Phase Chromatography: If available, reverse-phase chromatography (e.g., C18) is an excellent alternative as it operates under different conditions and may not cause decomposition.
-
Non-Chromatographic Methods: Prioritize recrystallization or trituration to avoid chromatography altogether. Optimizing the reaction to yield a cleaner crude product is often the best strategy.
-
Frequently Asked Questions (FAQs)
What is the general mechanism of acid-catalyzed hydrazone formation?
The reaction proceeds via a two-step mechanism involving nucleophilic addition followed by dehydration.[2]
-
Activation: An acid catalyst (H⁺) protonates the carbonyl oxygen of the aldehyde or ketone, making the carbonyl carbon significantly more electrophilic.
-
Nucleophilic Attack: The terminal nitrogen of the hydrazide, acting as a nucleophile, attacks the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen, forming a neutral tetrahedral intermediate called a carbinolhydrazine or hemiaminal.[2]
-
Dehydration: The hydroxyl group of the intermediate is protonated by the acid catalyst, turning it into a good leaving group (H₂O). Water is eliminated, and a double bond forms between the carbon and nitrogen, resulting in a protonated hydrazone.
-
Deprotonation: The catalyst is regenerated by the removal of a proton from the nitrogen, yielding the final, neutral hydrazone product.
dot digraph "Hydrazone_Formation_Mechanism" { graph [rankdir="LR", splines=ortho, label="Figure 1: Acid-Catalyzed Hydrazone Formation Mechanism", labelloc=b, fontname="Helvetica", fontsize=12]; node [shape=plaintext, fontname="Helvetica", fontsize=10]; edge [arrowhead=vee, color="#5F6368", penwidth=1.5];
} dots Caption: Figure 1: Acid-Catalyzed Hydrazone Formation Mechanism.
How do I choose the optimal solvent and temperature?
The choice of solvent and temperature is critical for balancing reaction rate and stability.
-
Solvents: Protic solvents like ethanol and methanol are most commonly used because they readily dissolve the hydrazide and many aldehydes/ketones.[10][11] They are also effective for subsequent recrystallization. For less reactive carbonyls, solvent polarity can influence kinetics; sometimes less polar solvents may increase the rate.[12] An aqueous-ethanol mixture can also be an effective and environmentally benign option.[13]
-
Temperature: Reactions are often performed at reflux to increase the rate.[3][4][10] However, for sensitive substrates, prolonged heating can lead to side product formation or degradation. Room temperature reactions are possible but may require longer reaction times or a more efficient catalyst.[13] It is advisable to start at room temperature or gentle heating (40-50°C) and monitor the reaction before moving to higher temperatures.
What type of catalyst is best for this reaction?
While a few drops of a strong acid like H₂SO₄ or a weak acid like glacial acetic acid are standard, modern organocatalysts offer milder and often more efficient alternatives.
-
Acid Catalysts: Effective and inexpensive. Glacial acetic acid is often sufficient to achieve the optimal acidic pH.[4]
-
Organocatalysts: Compounds like meglumine[13] or anthranilic acid derivatives[14] have been shown to be highly effective, often under neutral pH and at room temperature. These catalysts work through a nucleophilic catalysis pathway, forming a reactive imine intermediate.[14] The ortho-hydroxyl group on your 3-(2-Hydroxyphenyl)propanohydrazide might even participate in intramolecular catalysis, potentially accelerating the reaction.[15][16]
| Catalyst Type | Example | Typical Conditions | Advantages | Potential Issues |
| Mineral Acid | Conc. H₂SO₄ | 1-2 drops, Ethanol, Reflux | Inexpensive, powerful | Harsh, can cause degradation |
| Carboxylic Acid | Glacial Acetic Acid | 5-10% v/v, Ethanol, Reflux | Mild, effective, common | Can require heat, moderate times |
| Organocatalyst | Meglumine[13] | 15 mol%, aq. Ethanol, RT | Mild, metal-free, high yield | Catalyst may need to be removed |
| Organocatalyst | Anthranilic Acid[14] | 1-10 mol%, aq. buffer, RT | Fast at neutral pH, biocompatible | May not be suitable for all substrates |
Is my starting material, 3-(2-Hydroxyphenyl)propanohydrazide, stable under typical reaction conditions?
Hydrazides are generally stable functional groups. However, the presence of the phenolic hydroxyl group introduces considerations. Under strongly oxidizing conditions, phenols can be susceptible to oxidation, but this is not a concern during a standard hydrazone synthesis. The hydrazide itself is robust under the mildly acidic and thermal conditions typically employed. The primary stability concern is the potential for hydrolysis of the product hydrazone, not the starting hydrazide.
Experimental Protocols & Workflows
Protocol: Optimized Synthesis of a Hydrazone from 3-(2-Hydroxyphenyl)propanohydrazide
This protocol provides a robust starting point for optimization, using mild catalytic conditions.
Materials:
-
3-(2-Hydroxyphenyl)propanohydrazide (1.0 eq)
-
Aldehyde or Ketone (1.05 eq)
-
Ethanol (approx. 0.2-0.5 M concentration)
-
Glacial Acetic Acid (catalyst)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-(2-Hydroxyphenyl)propanohydrazide (1.0 eq) and ethanol. Stir until the solid is fully dissolved.
-
Add the corresponding aldehyde or ketone (1.05 eq) to the solution.
-
Add 3-5 drops of glacial acetic acid as a catalyst.
-
Heat the reaction mixture to a gentle reflux (or stir at 40-50 °C) and monitor the reaction progress by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate eluent). The product spot should be less polar than the starting hydrazide.
-
Once the starting hydrazide is consumed (typically 2-6 hours), cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure until a precipitate forms. If no solid forms, slowly add the concentrated solution to a beaker of ice-cold water with stirring.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water, followed by a small amount of cold ethanol or hexane to remove residual impurities.
-
Dry the purified hydrazone product under vacuum. If further purification is needed, recrystallize from an ethanol/water mixture.
Troubleshooting Workflow
If you encounter issues, follow this logical workflow to diagnose and solve the problem.
dot digraph "Troubleshooting_Workflow" { graph [fontname="Helvetica", fontsize=12, splines=line]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"]; decision [shape=diamond, fillcolor="#FBBC05", color="#5F6368", fontcolor="#202124"]; process [shape=box, fillcolor="#4285F4", color="#FFFFFF", fontcolor="#FFFFFF"]; result [shape=ellipse, style=filled, fillcolor="#34A853", color="#FFFFFF", fontcolor="#FFFFFF"]; issue [shape=ellipse, style=filled, fillcolor="#EA4335", color="#FFFFFF", fontcolor="#FFFFFF"];
} dots Caption: Figure 2: A systematic workflow for troubleshooting hydrazone synthesis.
Relationship Between Key Reaction Parameters
Understanding how reaction parameters interact is key to successful optimization. The following diagram illustrates the central role of the reaction kinetics, which are influenced by multiple experimental variables.
References
-
Organic Chemistry Portal. (n.d.). Hydrazone synthesis. Retrieved from [Link]
-
Silva, A. T., et al. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega, 4(8), 13426–13434. Available from: [Link]
-
Dirksen, A., & Dawson, P. E. (2008). Water-soluble Organocatalysts for Hydrazone and Oxime Formation. Bioconjugate Chemistry, 19(12), 2543–2548. Available from: [Link]
-
Maleki, A., et al. (2017). Simple and efficient approach for synthesis of hydrazones from carbonyl compounds and hydrazides catalyzed by meglumine. Journal of the Chinese Chemical Society, 64(1), 55-60. Available from: [Link]
-
Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 10(63), 38435–38448. Available from: [Link]
-
ResearchGate. (2015). Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. Retrieved from [Link]
-
Kalia, J., & Raines, R. T. (2011). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Accounts of Chemical Research, 44(9), 828–839. Available from: [Link]
-
Bane, S. L., et al. (2016). Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange. Bioconjugate Chemistry, 27(4), 1079–1087. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Hydrazone synthesis by C-N coupling. Retrieved from [Link]
-
ResearchGate. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. Retrieved from [Link]
-
Alcrut group. (n.d.). Synthesis and Evaluation of Hydrazones. Retrieved from [Link]
- Google Patents. (2006). Method for producing hydrazone derivatives.
-
Oriental Journal of Chemistry. (2018). Synthesis and Anti-Inflammatory Activity of Hydrazones Bearing Biphenyl Moiety and Vanillin Based Hybrids. Retrieved from [Link]
-
ResearchGate. (n.d.). The synthesis of hydrazide-hydrazone series compounds. Retrieved from [Link]
-
Semantic Scholar. (2019). Enhancing the kinetics of hydrazone exchange processes: an experimental and computational study. Retrieved from [Link]
-
Reddit. (2023). Help with Low Yield Synthesis. Retrieved from [Link]
-
Reddit. (2021). Need a purification method for a free hydrazone. Retrieved from [Link]
-
RSC Publishing. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. Retrieved from [Link]
-
ResearchGate. (2012). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Retrieved from [Link]
-
LJMU Research Online. (2019). Enhancing the Kinetics of Hydrazone Exchange Processes: An Experimental and Computational Study. Retrieved from [Link]
-
ResearchGate. (2023). Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. Retrieved from [Link]
-
PubMed Central. (2022). Synthesis, characterization, DFT, antioxidant, antibacterial, pharmacokinetics and inhibition of SARS-CoV-2 main protease of some heterocyclic hydrazones. Retrieved from [Link]
-
MDPI. (2023). Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. Retrieved from [Link]
-
ResearchGate. (2014). How to purify hydrazone?. Retrieved from [Link]
-
ResearchGate. (2022). Facile and straightforward synthesis of Hydrazone derivatives. Retrieved from [Link]
-
PubMed Central. (2018). Preparation and biological assessment of some aromatic hydrazones derived from hydrazides of phenolic acids and aromatic aldehydes. Retrieved from [Link]
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- 1. WO2006118322A1 - Method for producing hydrazone derivatives - Google Patents [patents.google.com]
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- 16. researchgate.net [researchgate.net]
Side product formation in the synthesis of 3-(2-Hydroxyphenyl)propanohydrazide
Welcome to the technical support center for the synthesis of 3-(2-Hydroxyphenyl)propanohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side product formations encountered during this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions in a user-friendly format to ensure the success of your experiments.
Introduction
The synthesis of 3-(2-Hydroxyphenyl)propanohydrazide is a crucial step in the development of various pharmaceutical compounds. The most common route involves the hydrazinolysis of a corresponding ester, typically methyl or ethyl 3-(2-hydroxyphenyl)propanoate. While seemingly straightforward, this reaction is often plagued by the formation of specific side products that can complicate purification and reduce yields. This guide will address these issues head-on, providing both preventative measures and solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 3-(2-Hydroxyphenyl)propanohydrazide?
A1: The most prevalent and efficient method is the reaction of an alkyl ester of 3-(2-hydroxyphenyl)propanoic acid with hydrazine hydrate in an alcoholic solvent, such as ethanol or methanol.[1][2] The reaction is typically carried out under reflux conditions.
Q2: Why is my reaction mixture turning a dark color?
A2: The phenolic hydroxyl group in the starting material and product is susceptible to oxidation, which can lead to the formation of colored impurities. This is often exacerbated by the presence of air and high temperatures over extended periods. To mitigate this, it is advisable to run the reaction under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents.
Q3: My yield is consistently low. What are the likely causes?
A3: Low yields can stem from several factors:
-
Incomplete reaction: The reaction may not have been allowed to proceed to completion. Monitoring by Thin Layer Chromatography (TLC) is essential.[1]
-
Side product formation: The formation of significant amounts of side products, such as dihydrocoumarin or a diacyl hydrazide, will naturally reduce the yield of the desired product.
-
Product loss during workup: The product has some water solubility, so care must be taken during aqueous workup and extraction steps to avoid significant losses.
Troubleshooting Guide: Side Product Formation
Issue 1: Presence of a Sweet-Smelling, Oily Impurity - Dihydrocoumarin Formation
Question: I have a significant amount of a non-polar, oily impurity in my crude product. It has a sweet smell. What is it and how can I get rid of it?
Answer: This impurity is almost certainly dihydrocoumarin , the intramolecular lactone of 3-(2-hydroxyphenyl)propanoic acid.
Causality: The starting material, 3-(2-hydroxyphenyl)propanoic acid (or its ester), possesses a hydroxyl group positioned ortho to the propanoic acid side chain. Under acidic conditions or with heating, this structure is highly prone to intramolecular cyclization, or lactonization, to form the stable six-membered ring of dihydrocoumarin. This is a very common side reaction.
Mechanism of Formation:
Caption: Intramolecular lactonization to form dihydrocoumarin.
Detection:
| Method | Observation |
| TLC | A less polar spot compared to the starting material and product. |
| ¹H NMR | Characteristic triplets for the two methylene groups (-CH₂-) at approximately 2.9 and 4.3 ppm. |
| IR | A strong carbonyl (C=O) stretch for the lactone at ~1770 cm⁻¹. |
Prevention and Resolution:
-
Control pH: Avoid acidic conditions during the synthesis and workup. If starting from the carboxylic acid to make the ester in situ, ensure complete esterification before adding hydrazine.
-
Temperature Control: While reflux is often necessary for the hydrazinolysis, prolonged heating at high temperatures can favor lactonization. Minimize reaction time by closely monitoring the reaction's progress.
-
Purification: Dihydrocoumarin is significantly less polar than the desired hydrazide. It can be effectively removed by:
-
Recrystallization: Choose a solvent system where the hydrazide has lower solubility upon cooling (e.g., ethanol/water).
-
Column Chromatography: Use a silica gel column with a gradient elution, starting with a non-polar solvent system and gradually increasing polarity.
-
Issue 2: A High-Molecular-Weight, Insoluble Byproduct - Diacyl Hydrazide Formation
Question: After my reaction, I have a white solid that is poorly soluble in most common solvents. What could this be?
Answer: This is likely the N,N'-bis(3-(2-hydroxyphenyl)propanoyl)hydrazine , also known as a diacyl hydrazide.
Causality: This side product forms when one molecule of hydrazine reacts with two molecules of the ester. This can happen if the ester is in excess or if the hydrazine is added too slowly to a hot solution of the ester, creating localized areas of low hydrazine concentration.
Mechanism of Formation:
Caption: Competing pathways for hydrazide formation.
Detection:
| Method | Observation |
| Solubility | Very low solubility in common organic solvents and water. |
| Mass Spec | A molecular ion peak corresponding to (2 * Mass of Acyl Group) + 30. |
| ¹H NMR | The spectrum will be symmetrical, and the integration will be consistent with two acyl units per two NH protons. |
Prevention and Resolution:
-
Stoichiometry Control: Use a slight excess of hydrazine hydrate (e.g., 1.2 to 1.5 equivalents) to ensure that the ester is the limiting reagent.[2]
-
Addition Method: Add the ester slowly to the solution of hydrazine hydrate in the alcohol, rather than the other way around. This maintains a high concentration of hydrazine throughout the reaction.
-
Purification: Due to its poor solubility, the diacyl hydrazide can often be removed by filtration from the reaction mixture after cooling. The desired product can then be crystallized from the filtrate.
Issue 3: Unreacted Starting Material - Incomplete Conversion
Question: My TLC and NMR show a significant amount of my starting ester remaining even after prolonged reflux. How can I drive the reaction to completion?
Answer: Incomplete conversion is a common issue that can often be resolved by adjusting the reaction conditions.
Causality: The hydrazinolysis of esters is a reversible equilibrium reaction. The reaction may be slow due to steric hindrance or deactivation of the ester.
Troubleshooting Workflow:
Caption: Decision workflow for addressing incomplete reactions.
Experimental Protocols:
Protocol 1: Standard Synthesis of 3-(2-Hydroxyphenyl)propanohydrazide
-
To a round-bottom flask equipped with a reflux condenser, add methyl 3-(2-hydroxyphenyl)propanoate (1.0 eq).
-
Add ethanol (10 volumes, e.g., 10 mL per gram of ester).
-
Add hydrazine hydrate (1.5 eq) dropwise with stirring.
-
Heat the mixture to reflux and monitor the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).
-
Once the starting ester is consumed (typically 4-6 hours), cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize from a suitable solvent like ethanol or an ethanol/water mixture.
Protocol 2: Purification by Column Chromatography
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a column with the slurry.
-
Dissolve the crude product in a minimal amount of a slightly polar solvent (e.g., dichloromethane with a small amount of methanol).
-
Load the dissolved product onto the column.
-
Elute the column with a solvent gradient, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield the purified 3-(2-Hydroxyphenyl)propanohydrazide.
References
-
ResearchGate. (2025). One-pot Synthesis and An Antibacterial Activity of 2-(2- hydroxyphenyl)-4-oxothiazolidin-3-yl)alkyl/ phenylthiazolidin-4- one Derivatives and Reaction with Aromatic Aldehydes. Available at: [Link]
-
National Institutes of Health. (n.d.). Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study. Available at: [Link]
-
MDPI. (2022). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Available at: [Link]
-
National Institutes of Health. (n.d.). Crystal structure and Hirshfeld surface analysis of 3-(3-hydroxyphenyl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one hemihydrate. Available at: [Link]
- Google Patents. (n.d.). US5304685A - Preparation of 3-(hydroxyphenyl)propionaldehydes and their hydrogenation to 3-(hydroxyphenyl)propanols.
-
Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Available at: [Link]
-
IntechOpen. (2021). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Coumarin synthesis. Available at: [Link]
- Google Patents. (n.d.). CN103408454A - Preparation method of hydrazide compound.
-
Human Metabolome Database. (n.d.). Showing metabocard for 3-(2-Hydroxyphenyl)propanoic acid (HMDB0033752). Available at: [Link]
-
MDPI. (2018). Biodegradation of 7-Hydroxycoumarin in Pseudomonas mandelii 7HK4 via ipso-Hydroxylation of 3-(2,4-Dihydroxyphenyl)-propionic Acid. Available at: [Link]
-
ResearchGate. (2016). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Available at: [Link]
-
ResearchGate. (n.d.). One-Pot Synthesis of Coumarin Derivatives. Available at: [Link]
-
National Institutes of Health. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Available at: [Link]
Sources
- 1. Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
Alternative catalysts for the synthesis of 3-(2-Hydroxyphenyl)propanohydrazide derivatives
Welcome to the technical support center for the synthesis of 3-(2-hydroxyphenyl)propanohydrazide derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common experimental challenges. We will explore alternative catalytic systems, troubleshoot potential issues, and offer detailed protocols to ensure the successful and efficient synthesis of these valuable compounds.
Section 1: Understanding the Synthesis and Common Hurdles
The synthesis of 3-(2-hydroxyphenyl)propanohydrazide derivatives typically involves the hydrazinolysis of a corresponding ester, such as a methyl or ethyl ester.[1][2][3] This reaction is a nucleophilic acyl substitution where hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the formation of the hydrazide and an alcohol byproduct. While seemingly straightforward, this synthesis can present several challenges that affect yield, purity, and scalability.
A primary challenge is achieving complete conversion of the starting ester. Incomplete reactions can result from insufficient hydrazine hydrate, suboptimal reaction times, or inadequate temperatures.[4] Additionally, the purification of the final product can be complicated by the presence of unreacted starting materials and byproducts. Discoloration of the final product is another common issue, often indicating impurities that require removal.[4]
Section 2: Troubleshooting Guide - Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of 3-(2-hydroxyphenyl)propanohydrazide derivatives and provides actionable solutions.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Potential Causes & Solutions:
-
Incomplete Starting Material Conversion:
-
Insufficient Hydrazine Hydrate: An inadequate amount of hydrazine hydrate can lead to incomplete conversion of the ester.
-
Suboptimal Reaction Time and Temperature: The reaction may not reach completion if the reflux time is too short or the temperature is too low.
-
Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC). A typical procedure involves refluxing for a minimum of 30 minutes, but the optimal time should be determined by the disappearance of the starting ester spot on the TLC plate.[4]
-
-
-
Product Loss During Work-up and Purification:
-
Solution: To minimize product loss during filtration, wash the precipitate with a minimal amount of a cold, appropriate solvent like cold ethanol or diethyl ether.[4] When recrystallizing, carefully select the solvent and control the cooling rate to maximize crystal formation.
-
-
Side Reactions:
-
Solution: The formation of byproducts can be minimized by optimizing reaction conditions. Lowering the reaction temperature or reducing the reaction time, once the starting material is consumed (as monitored by TLC), can prevent further reactions of the desired product.
-
Q2: The final product is discolored (e.g., yellow or brown). What causes this and how can I purify it?
Potential Causes & Solutions:
-
Oxidation of the Phenolic Group: The hydroxyphenyl moiety is susceptible to oxidation, which can lead to colored impurities.
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. Degassing the solvent prior to use can also be beneficial.
-
-
Impurities in Starting Materials:
-
Solution: Ensure the purity of your starting ester and hydrazine hydrate. If necessary, purify the starting materials before use.
-
-
Purification Method:
-
Recrystallization: This is a highly effective method for removing colored impurities. Select a solvent system in which the hydrazide derivative has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Column Chromatography: For more challenging purifications, silica gel column chromatography can be employed to separate the desired product from impurities.[1]
-
Section 3: Alternative Catalysts for a Greener and More Efficient Synthesis
While the traditional synthesis often proceeds without a catalyst, employing a catalyst can enhance reaction rates, improve yields, and allow for milder reaction conditions. Here, we explore several alternative catalytic systems.
Enzymatic Catalysis
Enzymes offer a highly selective and environmentally friendly approach to hydrazide synthesis.[6][7][8]
-
Hydrolases (e.g., Proteases, Lipases): Certain hydrolases can catalyze the formation of hydrazides from esters.[6] These reactions are typically performed in aqueous or mixed aqueous-organic solvent systems under mild temperature and pH conditions.
-
Advantages: High selectivity, reduced byproducts, and biodegradable nature.
-
Considerations: Enzyme stability and cost can be factors. The specific enzyme and reaction conditions must be optimized for the substrate.
-
-
Imine Reductases (IREDs): Engineered IREDs have been shown to catalyze the reductive amination of carbonyl compounds with hydrazines to form substituted hydrazines.[7]
Heterogeneous Catalysis
Heterogeneous catalysts offer significant advantages in terms of easy separation from the reaction mixture, reusability, and reduced waste generation.[9][10]
-
Metal-Based Catalysts:
-
Nickel-Based Catalysts: Nickel-based heterogeneous catalysts have been successfully used for the synthesis of ketazines from ketones and hydrazine hydrate at room temperature, achieving high yields in a short time.[9][10]
-
Platinum-Based Catalysts: A supported platinum catalyst (Pt/TiO2-A) has been shown to be effective for the direct synthesis of amines from alcohols or aldehydes using hydrazine as the nitrogen source.[11] This highlights the potential of finely-tuned heterogeneous catalysts in C-N bond formation.
-
Cobalt-Molybdenum Nitride (Co3Mo3N): Computational studies suggest that Co3Mo3N could be a promising catalyst for hydrazine synthesis under mild conditions, indicating its potential for related reactions.[12]
-
-
Nanoparticle Catalysts:
-
Magnesium Oxide (MgO) Nanoparticles: MgO nanoparticles have been used as a green catalyst for the synthesis of hydrazone derivatives under solvent-free and ultrasonic conditions.[13]
-
Organocatalysis
-
L-Proline: This naturally occurring amino acid has emerged as an effective and environmentally friendly catalyst for various organic reactions, including the synthesis of hydrazide derivatives.[14]
Catalyst-Free and Solvent-Free Conditions
For a truly "green" synthesis, eliminating both the catalyst and the solvent is the ultimate goal.
-
Microwave Irradiation: One-pot, solvent-free methods for preparing hydrazides directly from carboxylic acids under microwave irradiation have been developed.[15]
-
High Hydrostatic Pressure (HHP): HHP has been utilized to synthesize hydrazones in nearly quantitative yields without the need for solvents or acid catalysts.[16]
Table 1: Comparison of Catalytic Systems for Hydrazide Synthesis
| Catalyst Type | Example(s) | Advantages | Considerations |
| Enzymatic | Proteases, Lipases, IREDs | High selectivity, mild conditions, environmentally friendly[6][7] | Enzyme cost and stability, substrate specificity |
| Heterogeneous | Ni-based, Pt-based, MgO nanoparticles | Easy separation, reusability, reduced waste[9][10][11][13] | Catalyst preparation, potential for metal leaching |
| Organocatalysis | L-Proline | Environmentally benign, readily available[14] | May require higher catalyst loading |
| Catalyst-Free | Microwave, High Pressure | Green chemistry approach, simplified work-up[15][16] | Requires specialized equipment |
Section 4: Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of 3-(2-hydroxyphenyl)propanohydrazide as a representative example.
Protocol 1: Conventional Synthesis of 3-(2-Hydroxyphenyl)propanohydrazide
Materials:
-
Methyl 3-(2-hydroxyphenyl)propanoate
-
Hydrazine hydrate (80% solution in water)
-
Ethanol or Methanol (as solvent)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 3-(2-hydroxyphenyl)propanoate (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.2 to 1.5 equivalents) to the solution.[1][5]
-
Heat the reaction mixture to reflux and maintain for 2-6 hours.[1][5]
-
Monitor the reaction progress by TLC until the starting ester is no longer visible.
-
Allow the reaction mixture to cool to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by vacuum filtration.
-
If the product does not precipitate, reduce the solvent volume under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for low yield and product discoloration.
Section 5: Frequently Asked Questions (FAQs)
Q1: Can I perform this reaction without a solvent? A: Yes, solvent-free reactions are possible and are considered a green chemistry approach.[5] Microwave-assisted synthesis is one such method that can be effective.[15]
Q2: What is the best way to monitor the reaction? A: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of the reaction.[2] By comparing the reaction mixture to a spot of the starting material, you can determine when the reaction is complete.
Q3: Are there any safety precautions I should be aware of? A: Hydrazine hydrate is toxic and corrosive. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Q4: Can other esters, besides methyl or ethyl esters, be used? A: Yes, other alkyl esters can be used. However, methyl and ethyl esters are commonly used due to the low boiling points of the corresponding alcohol byproducts (methanol and ethanol), which makes their removal from the reaction mixture easier.[3]
Q5: How can I confirm the structure of my final product? A: The structure of the synthesized hydrazide can be confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1][14]
References
-
Jones, R. M., & Offord, R. E. (1982). The proteinase-catalysed synthesis of peptide hydrazides. Biochemical Journal, 203(1), 125–129. [Link]
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Gandomkar, S., et al. (2021). Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations. Angewandte Chemie International Edition, 60(38), 20857-20862. [Link]
-
Medjahed, N., et al. (2021). Synthesis of Bis-hydrazine using heterogeneous catalysis. Molbank, 2021(4), M1291. [Link]
-
Al-Omair, M. A., et al. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Molecules, 29(15), 3564. [Link]
-
El-Sayed, R., & Al-Ghorbani, M. (2022). The proposed mechanism for the reaction of ester 1 with hydrazine hydrate and its molar ratio equation. ResearchGate. [Link]
-
Ito, S., et al. (2018). Hydrazidase, a Novel Amidase Signature Enzyme That Hydrolyzes Acylhydrazides. Applied and Environmental Microbiology, 84(24), e01979-18. [Link]
-
Moradi, H., & Moradian, M. (2023). Synthesis of some Hydrazone derivatives via MgO nanoparticle as a promising and efficient heterogeneous catalyst under solvent-free and ultrasonic conditions. Research Square. [Link]
-
Boal, A. K., et al. (2021). A new heme enzyme family forms hydrazine groups in diverse biosynthetic pathways. Nature Chemical Biology, 17(11), 1156-1163. [Link]
-
Zeinalipour-Yazdi, C. D., & Catlow, C. R. A. (2017). A Computational Study of the Heterogeneous Synthesis of Hydrazine on Co3Mo3N. Catalysis Letters, 147(8), 2112-2120. [Link]
-
Török, B., et al. (2024). Solvent- and Catalyst-Free Environmentally Benign High Hydrostatic Pressure-Assisted Synthesis of Bioactive Hydrazones and the Evaluation of Their Stability Under Various Storage Conditions. Molecules, 29(22), 5287. [Link]
- CN103408454A - Preparation method of hydrazide compound. (2013).
-
Berillo, D., et al. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Pharmacia, 69(2), 433-441. [Link]
-
Li, Y., et al. (2020). Hydrazine as Facile Nitrogen Source for Direct Synthesis of Amines over a Supported Pt Catalyst. ACS Sustainable Chemistry & Engineering, 8(43), 16365–16373. [Link]
-
Medjahed, N., et al. (2021). Synthesis of Bis-hydrazine using heterogeneous catalysis. Proceedings, 78(1), 19. [Link]
-
Sharma, S., & Devi, U. (2019). Green Synthesis and Antimicrobial Activities of Some Aromatic Hydrazones. International Journal of Pharmaceutical Sciences and Research, 10(11), 5240-5244. [Link]
- US3787482A - Method of synthesizing hydrazine compounds carboxylic acids. (1974).
-
Hydrazone. (2024). In Wikipedia. [Link]
-
Thompson, C. J., et al. (2017). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Organic Process Research & Development, 21(9), 1367-1371. [Link]
-
Aboul-Fadl, T., et al. (2010). Development and Assessment of Green Synthesis of Hydrazides. Green Chemistry Letters and Reviews, 3(2), 115-121. [Link]
-
Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics, 13(2), 193. [Link]
-
Organic Chemistry Portal. (2023). Synthesis of Hydrazine Derivatives (Hydrazides). [Link]
-
Vollenweider, S., et al. (2003). Purification and structural characterization of 3-hydroxypropionaldehyde and its derivatives. Journal of Agricultural and Food Chemistry, 51(11), 3287-3291. [Link]
-
Vollenweider, S., & Lacroix, C. (2004). 3-Hydroxypropionaldehyde: applications and perspectives of biotechnological production. Applied Microbiology and Biotechnology, 64(1), 16-27. [Link]
-
Request PDF. (n.d.). STUDY OF THE CATALYTIC HYDRAZINOLYSIS OF HIGHER FATTY ACIDS. ResearchGate. [Link]
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-
Fassihi, A., et al. (2023). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. RSC Advances, 13(38), 26655-26668. [Link]
-
El-Lateef, H. M. A., et al. (2023). Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl. RSC Advances, 13(1), 18-36. [Link]
-
ResearchGate. (n.d.). Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives. [Link]
-
Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics, 13(2), 193. [Link]
-
ResearchGate. (2024). HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part ...). [Link]
-
Pakistan Journal of Chemistry. (2014). Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl) Benzamide and its 3-O-Derivatives. [Link]
- EP0895985B1 - Method for producing 2,2-bis(3-amino-4-hydroxyphenyl). (2001).
-
Vollenweider, S. (2004). 3-Hydroxypropionaldehyde. ETH Zurich Research Collection. [Link]
-
ResearchGate. (2025). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]
Sources
- 1. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]
- 6. The proteinase-catalysed synthesis of peptide hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. Hydrazidase, a Novel Amidase Signature Enzyme That Hydrolyzes Acylhydrazides - PMC [pmc.ncbi.nlm.nih.gov]
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Overcoming challenges in the characterization of 3-(2-Hydroxyphenyl)propanohydrazide
Welcome to the technical support center for the characterization of 3-(2-Hydroxyphenyl)propanohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and analysis of this molecule. Drawing from established principles in organic chemistry and analytical science, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity and reproducibility of your experimental results.
I. Introduction to 3-(2-Hydroxyphenyl)propanohydrazide
3-(2-Hydroxyphenyl)propanohydrazide is a bifunctional molecule containing a phenolic hydroxyl group and a hydrazide moiety. This unique combination of functional groups imparts specific chemical properties that can present challenges during its characterization. The phenolic group is susceptible to oxidation, while the hydrazide is a strong nucleophile and can be prone to hydrolysis under certain conditions. A thorough understanding of these characteristics is crucial for successful experimentation.
II. Synthesis and Purification: Troubleshooting Guide
The synthesis of 3-(2-Hydroxyphenyl)propanohydrazide typically involves the reaction of an ester precursor, methyl 3-(2-hydroxyphenyl)propanoate, with hydrazine hydrate.[1] While seemingly straightforward, several issues can arise during this process.
Frequently Asked Questions (FAQs) - Synthesis
Q1: My reaction is incomplete, and I still have a significant amount of starting ester. What could be the cause?
A1: Incomplete conversion is a common issue. Several factors could be at play:
-
Insufficient Hydrazine Hydrate: A molar excess of hydrazine hydrate is often necessary to drive the reaction to completion. A 1.5 to 3-fold excess is a good starting point.
-
Reaction Time and Temperature: The reaction may require prolonged heating. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. Refluxing in a suitable solvent like ethanol or methanol is a common practice.[1]
-
Quality of Hydrazine Hydrate: Ensure the hydrazine hydrate used is of high purity and has not been excessively exposed to air, as it can degrade.
Q2: I am observing the formation of a significant amount of a high molecular weight byproduct. What is it and how can I avoid it?
A2: The likely culprit is the formation of a diacyl-hydrazide (dimer), where two molecules of the ester react with one molecule of hydrazine. This is a common side reaction in hydrazide synthesis.[2] To minimize its formation:
-
Control the Stoichiometry: Use a significant excess of hydrazine hydrate. This ensures that the ester is more likely to react with a fresh molecule of hydrazine rather than the mono-substituted intermediate.
-
Slow Addition: Adding the ester dropwise to the heated solution of hydrazine hydrate can also help to maintain a high effective concentration of hydrazine, disfavoring dimer formation.[2]
Q3: The workup procedure is resulting in a low yield of my product. What are the best practices for isolation?
A3: Low yields during workup can be due to the product's solubility or instability.
-
Aqueous Workup: After the reaction, pouring the mixture into ice-cold water can precipitate the product.[1] The phenolic group can make the product slightly water-soluble, especially under basic conditions. Ensure the aqueous phase is neutral or slightly acidic before extraction.
-
Solvent Extraction: If the product does not precipitate, extraction with an organic solvent like ethyl acetate is a viable alternative. Perform multiple extractions to maximize recovery.
-
Avoid Strong Acids or Bases: Both the hydrazide and the phenolic hydroxyl group are sensitive to pH extremes.[3] Maintain a near-neutral pH during workup to prevent degradation.
Purification Workflow
Caption: A general workflow for the purification of 3-(2-Hydroxyphenyl)propanohydrazide.
III. Spectroscopic Characterization: Overcoming Ambiguities
Accurate structural elucidation is paramount. The presence of both a phenyl ring and a hydrazide moiety can lead to complex spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q4: The aromatic region of my 1H NMR spectrum is difficult to interpret. How can I assign the peaks correctly?
A4: The ortho-substituted phenyl ring will give rise to a complex splitting pattern.
-
2D NMR Techniques: Employing 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) is highly recommended. COSY will reveal the coupling between adjacent protons on the aromatic ring, while HSQC will correlate each proton to its directly attached carbon atom.[4]
-
Expected Splitting: Expect to see four distinct signals in the aromatic region, typically between 6.5 and 7.5 ppm. The proximity to the electron-donating hydroxyl group and the electron-withdrawing propanohydrazide side chain will influence the chemical shifts.
Q5: I am unsure about the chemical shifts of the hydrazide protons. Where should I expect to see them?
A5: The hydrazide protons (-CONHNH2) are exchangeable and their chemical shifts can be variable.
-
-NH- Proton: The amide proton is typically observed as a broad singlet between 8.0 and 10.0 ppm.
-
-NH2 Protons: The terminal amine protons usually appear as a broader singlet between 4.0 and 5.0 ppm.
-
D2O Exchange: To confirm the assignment of these exchangeable protons, add a drop of D2O to your NMR sample. The signals corresponding to the -NH and -NH2 protons will disappear.
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 6.5 - 7.5 | Multiplet |
| -CH2-CH2-CO- | ~2.5 - 3.0 | Triplet |
| -CH2-CH2-CO- | ~2.8 - 3.3 | Triplet |
| -NH2 | 4.0 - 5.0 | Broad Singlet |
| Phenolic -OH | Variable (often broad) | Singlet |
| -NH- | 8.0 - 10.0 | Broad Singlet |
Table 1: Predicted 1H NMR chemical shifts for 3-(2-Hydroxyphenyl)propanohydrazide.
Mass Spectrometry (MS)
Q6: What are the expected fragmentation patterns for 3-(2-Hydroxyphenyl)propanohydrazide in mass spectrometry?
A6: The fragmentation will be influenced by both the phenolic and hydrazide groups.
-
Molecular Ion Peak (M+): The molecular ion peak should be readily observable.
-
Key Fragments: Expect to see fragments corresponding to the loss of the hydrazide group, cleavage of the propanoyl chain, and rearrangements involving the phenolic hydroxyl group. Common fragmentation pathways for similar structures involve alpha-cleavage and McLafferty rearrangements.[5]
Caption: A simplified representation of potential fragmentation pathways.
IV. Chromatographic Analysis: Ensuring Purity and Stability
High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of 3-(2-Hydroxyphenyl)propanohydrazide.
Frequently Asked Questions (FAQs) - Chromatography
Q7: I am observing peak tailing in my HPLC analysis. What is the likely cause and how can I fix it?
A7: Peak tailing is often due to interactions between the analyte and the stationary phase.
-
Chelation with Metal Impurities: The ortho-hydroxyl group and the hydrazide moiety can chelate with residual metal ions in the silica-based stationary phase. Using a column with end-capping or adding a small amount of a chelating agent like EDTA to the mobile phase can mitigate this.
-
Mobile Phase pH: The phenolic hydroxyl group can be deprotonated at higher pH, leading to tailing. A mobile phase with a slightly acidic pH (e.g., buffered with formic acid or acetic acid) is recommended to keep the phenol protonated.
Q8: My compound appears to be degrading on the HPLC column. How can I improve its stability during analysis?
A8: Both phenolic compounds and hydrazides can be susceptible to degradation.
-
Oxidation: Phenols can oxidize, especially in the presence of metal ions and at higher pH. De-gassing the mobile phase and using fresh solvents can help.
-
Hydrolysis: Hydrazides can hydrolyze, particularly under strongly acidic or basic conditions.[3] Maintaining the mobile phase pH between 3 and 6 is generally advisable.
-
Temperature Control: Running the analysis at a controlled, lower temperature can also enhance stability.
| Parameter | Recommendation |
| Column | C18, end-capped |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid |
| Detection | UV at ~275 nm |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
Table 2: Recommended starting conditions for HPLC analysis.
V. References
-
Elsevier. (n.d.). The Determination of Hydrazino-Hydrazide Groups - 1st Edition. Elsevier Shop. Retrieved January 21, 2026, from [Link]
-
BenchChem. (2025). Spectroscopic Analysis of Novel Hydrazide-Hydrazone Derivatives: A Technical Guide. BenchChem.
-
Reddit. (2023, May 14). Troubleshooting of hydrazine carbamate synthesis. r/Chempros. Retrieved January 21, 2026, from [Link]
-
Agency for Toxic Substances and Disease Registry. (1997). Analytical Methods. In Hydrazines. Retrieved January 21, 2026, from [Link]
-
BenchChem. (2025). Troubleshooting low yield in heptyl-hydrazine sulfate synthesis. BenchChem.
-
Cunha, M. R. (2015, March 9). I have tried to synthesize sulphonyl-hydrazides but in every reaction a dimer was produced. How can I reduce the formation of this structure? ResearchGate. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). Stability study of hydrazones. Retrieved January 21, 2026, from [Link]
-
Al-Suod, H., et al. (2022). A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. Critical Reviews in Analytical Chemistry, 52(5), 1033-1058.
-
Vrdoljak, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 10(64), 38945-38958.
-
Kwiecień, H., et al. (2022). Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. Molecules, 27(23), 8363.
-
Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. International Journal of Molecular Sciences, 25(4), 2296.
-
Organic Syntheses. (n.d.). Hydrazine hydrate. Retrieved January 21, 2026, from [Link]
-
Ahmed, A., et al. (2021). Synthesis and radical scavenging activity of new phenolic hydrazone/hydrazide derivatives: Experimental and theoretical studies. Journal of Molecular Structure, 1249, 131546.
-
Journal of the American Chemical Society. (2026, January 20). Near-Quantitative Formation of Imines in Water with Allosteric Control.
-
ResearchGate. (n.d.). 1H- and 13C-NMR Spectra of benzohydrazine derivatives. Retrieved January 21, 2026, from [Link]
-
Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate research, 344(3), 278–284.
-
Vollenweider, S., & Lacroix, C. (2003). Purification and structural characterization of 3-hydroxypropionaldehyde and its derivatives. Journal of agricultural and food chemistry, 51(10), 3019–3024.
-
University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation.
-
Google Patents. (n.d.). Preparation of 3-(hydroxyphenyl)propionaldehydes and their hydrogenation to 3-(hydroxyphenyl)propanols. Retrieved January 21, 2026, from
-
Google Patents. (n.d.). Synthesis method of 3-(4-hydroxyphenyl)propanamide. Retrieved January 21, 2026, from
-
Holzgrabe, U. (1999). Applications of Quantitative 1H- And 13C-NMR Spectroscopy in Drug Analysis. Pharmacology, 55(3), 97-110.
-
Journal of Agricultural and Food Chemistry. (2006). Determination and levels of the biocide ortho-phenylphenol in canned beers from different countries.
-
Wikipedia. (n.d.). Phenol. Retrieved January 21, 2026, from [Link]
Sources
- 1. Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one: A Route to 3-Hydroxy-/3-anilinobenzo[e]indan-1-ones and Benzo[f]phthalazin-1(2H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
Technical Support Center: Scaling Up the Synthesis of 3-(2-Hydroxyphenyl)propanohydrazide
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Welcome to the technical support center for the synthesis and scale-up of 3-(2-hydroxyphenyl)propanohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during this chemical synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring a robust and reproducible scale-up process.
I. Introduction to 3-(2-Hydroxyphenyl)propanohydrazide and its Synthesis
3-(2-Hydroxyphenyl)propanohydrazide is a valuable chemical intermediate. Its structure, featuring both a hydrazide and a phenol functional group, makes it a versatile precursor for the synthesis of various heterocyclic compounds, including those with potential pharmaceutical applications. A common synthetic application is in the Fischer indole synthesis to produce indole derivatives.[1][2][3]
The most prevalent and scalable synthesis route involves a two-step process:
-
Esterification: Conversion of 3-(2-hydroxyphenyl)propanoic acid to its corresponding ester, typically the methyl or ethyl ester.
-
Hydrazinolysis: Reaction of the ester with hydrazine hydrate to yield the desired 3-(2-hydroxyphenyl)propanohydrazide.[4][5][6]
This guide will focus on the practical challenges and optimization strategies for scaling up this two-step synthesis.
II. Visualizing the Synthesis Workflow
A clear understanding of the process flow is critical for successful scale-up. The following diagram outlines the key stages of the synthesis.
Caption: Workflow for the two-step synthesis of 3-(2-Hydroxyphenyl)propanohydrazide.
III. Troubleshooting Guide: From Lab Bench to Pilot Scale
This section addresses specific issues that may arise during the synthesis and provides actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Low Yield in Esterification | - Incomplete reaction due to insufficient catalyst or reaction time. - Water in the reaction mixture hydrolyzing the ester back to the carboxylic acid. | 1. Increase Catalyst Loading: Gradually increase the amount of sulfuric acid. The acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol. 2. Extend Reaction Time: Monitor the reaction by TLC. The equilibrium for esterification can be slow to establish. 3. Ensure Anhydrous Conditions: Use anhydrous alcohol and dry glassware. Water can shift the equilibrium back towards the starting materials. |
| Incomplete Hydrazinolysis | - Insufficient hydrazine hydrate. - Low reaction temperature or short reaction time. - Steric hindrance around the ester carbonyl. | 1. Increase Hydrazine Hydrate Stoichiometry: While a slight excess is often used, a large excess can lead to purification challenges. A molar ratio of 1.1 to 1.5 equivalents of hydrazine hydrate to ester is a good starting point.[7] 2. Optimize Temperature and Time: Refluxing in a suitable solvent like ethanol is common.[4] Monitor the reaction progress to determine the optimal time. 3. Consider a More Reactive Ester: If using a sterically hindered ester, converting the carboxylic acid to an acid chloride first can be a more reactive alternative, though this introduces an additional step and requires careful handling of the acid chloride.[4] |
| Formation of Diacylhydrazide Impurity | - High concentration of the ester relative to hydrazine hydrate. - The initially formed hydrazide reacts with another molecule of the ester. | 1. Control Stoichiometry: Ensure a slight excess of hydrazine hydrate is maintained throughout the reaction. 2. Slow Addition of Ester: At a larger scale, consider adding the ester solution dropwise to a solution of hydrazine hydrate. This maintains a high concentration of hydrazine relative to the ester, minimizing the formation of the diacylhydrazide byproduct. |
| Product is an Oil or Gummy Solid, Fails to Crystallize | - Presence of impurities, such as unreacted starting materials or byproducts. - Residual solvent. | 1. Solvent Screening for Recrystallization: Test a variety of solvents and solvent mixtures (e.g., ethanol, methanol, ethyl acetate/hexane) to find an optimal system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[8][9] 2. Trituration: If recrystallization is difficult, try triturating the crude product with a solvent in which the desired product is insoluble but the impurities are soluble. 3. Column Chromatography: For high purity requirements, silica gel column chromatography can be employed. A mobile phase of ethyl acetate and hexane is often a good starting point.[9] |
| Safety Concerns with Hydrazine Hydrate | - Hydrazine is toxic, corrosive, and a suspected carcinogen.[10][11][12] | 1. Engineering Controls: Always handle hydrazine hydrate in a well-ventilated fume hood.[10][11][13] 2. Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[10][11][12][14] 3. Spill Management: Have a spill kit ready. Small spills can be absorbed with inert material. Large spills may require dilution and neutralization.[10][13] 4. Quenching Excess Hydrazine: Any excess hydrazine in the reaction mixture should be quenched safely before workup. A common method is the addition of an acetone or sodium hypochlorite solution. |
IV. Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of the hydrazinolysis of the ester?
A1: The hydrazinolysis of an ester to a hydrazide is a nucleophilic acyl substitution reaction. The mechanism proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ester.
-
Tetrahedral Intermediate Formation: This results in the formation of a tetrahedral intermediate.
-
Leaving Group Departure: The alkoxy group (-OR) of the ester is a good leaving group. The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the alkoxide.
-
Proton Transfer: The alkoxide then deprotonates the newly formed hydrazide, and a final proton transfer from a solvent molecule to the hydrazide nitrogen yields the final product.
Caption: Simplified mechanism of ester hydrazinolysis.
Q2: Can I synthesize the hydrazide directly from the carboxylic acid?
A2: Yes, it is possible to synthesize hydrazides directly from carboxylic acids.[15] This is often achieved using coupling agents, such as dicyclohexylcarbodiimide (DCC), or by converting the carboxylic acid to a more reactive intermediate in situ, like an acid chloride using thionyl chloride.[16] However, for scale-up, the two-step esterification-hydrazinolysis route is often preferred due to its cost-effectiveness and the avoidance of potentially harsh reagents like thionyl chloride. Microwave-assisted direct synthesis from the acid has also been reported as a greener alternative.[4]
Q3: How do I monitor the progress of the reactions?
A3: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring both the esterification and hydrazinolysis steps.
-
Esterification: Use a suitable solvent system (e.g., 30% ethyl acetate in hexane) to clearly separate the more polar carboxylic acid starting material from the less polar ester product. The disappearance of the starting material spot indicates reaction completion.
-
Hydrazinolysis: A more polar solvent system (e.g., 50-70% ethyl acetate in hexane) will be needed to differentiate the ester from the more polar hydrazide product. The consumption of the ester spot and the appearance of a new, lower Rf spot for the hydrazide will indicate the reaction's progress.
Q4: What are the key considerations for scaling up the purification by recrystallization?
A4: When scaling up recrystallization, consider the following:
-
Solvent Volume: The volume of solvent required will increase proportionally. Ensure you have a reaction vessel large enough to accommodate this.
-
Heating and Cooling: Uniform heating and controlled cooling are crucial for obtaining consistent crystal size and purity. Use a heating mantle with a stirrer and a controlled cooling bath.
-
Filtration: For larger quantities, a Buchner funnel with a vacuum flask is more efficient than gravity filtration.
-
Drying: Ensure the purified product is thoroughly dried under vacuum to remove all residual solvent.
V. Experimental Protocols
Protocol 1: Synthesis of Methyl 3-(2-Hydroxyphenyl)propanoate
-
To a solution of 3-(2-hydroxyphenyl)propanoic acid (1 equivalent) in methanol (5-10 volumes), add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 3-(2-hydroxyphenyl)propanoate.
Protocol 2: Synthesis of 3-(2-Hydroxyphenyl)propanohydrazide
-
Dissolve the crude methyl 3-(2-hydroxyphenyl)propanoate (1 equivalent) in ethanol (5-10 volumes).
-
Add hydrazine hydrate (1.2 equivalents) dropwise to the solution at room temperature.[6]
-
Heat the reaction mixture to reflux and maintain for 3-5 hours, monitoring by TLC until the ester is consumed.[4]
-
Cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, reduce the volume of the solvent under reduced pressure.
-
Filter the solid product and wash with cold ethanol to remove any unreacted starting materials or byproducts.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 3-(2-hydroxyphenyl)propanohydrazide.[15]
VI. References
-
Fischer indole synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
-
Nexchem Ltd. (n.d.). SAFETY DATA SHEET - Hydrazine Hydrate 55%. Retrieved from [Link]
-
Boyd, D. R., et al. (2021). Effect of Terminal Alkylation of Aryl and Heteroaryl Hydrazines in the Fischer Indole Synthesis. The Journal of Organic Chemistry, 86(7), 5483–5497. [Link]
-
The Organic Chemistry Tutor. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. [Link]
-
Oxford Lab Fine Chem LLP. (n.d.). HYDRAZINE HYDRATE MSDS. Retrieved from [Link]
-
Reddy, T. J., et al. (2009). Aryl Hydrazide beyond as Surrogate of Aryl Hydrazine in the Fischer Indolization: The Synthesis of N-Cbz-indoles, N-Cbz-carbazoles, and N,N′-Bis-Cbz-pyrrolo[2,3-f]indoles. Organic Letters, 11(21), 4882–4885. [Link]
-
Glavas-Dodov, M., et al. (2021). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Molecules, 26(16), 4983. [Link]
-
Kumar, A., et al. (n.d.). Development and assessment of green synthesis of hydrazides. Krishikosh. Retrieved from [Link]
-
Pinto, D. C. G. A., et al. (2018). Synthesis of Coumarin and Homoisoflavonoid Derivatives and Analogs: The Search for New Antifungal Agents. Molecules, 23(10), 2639. [Link]
-
Reddit. (2021, July 26). Need a purification method for a free hydrazone. r/Chempros. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. Retrieved from [Link]
-
Al-Saeedi, S. I., et al. (2022). Synthesis and Characterization of Some New Coumarin Derivatives as Probable Breast Anticancer MCF-7 Drugs. Molecules, 27(19), 6296. [Link]
-
Organic Chemistry Portal. (n.d.). Coumarin synthesis. Retrieved from [Link]
-
ResearchGate. (2023, May 16). How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane ? Retrieved from [Link]
-
Kaddour, Y., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. International Journal of Molecular Sciences, 25(4), 2268. [Link]
-
Khan, I., et al. (2021). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Molecules, 26(24), 7598. [Link]
-
ACS Publications. (2023, August 30). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Retrieved from [Link]
-
Google Patents. (n.d.). WO2004002980A2 - Method for synthesizing coumarin and the derivatives thereof. Retrieved from
-
Research Journal of Pharmacy and Technology. (n.d.). Synthesis and Pharmacological Profile of Hydrazide Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrazinolysis of fatty acid methyl esters 2a-c in methanol at 65 ºC. Retrieved from [Link]
-
ResearchGate. (2014, May 27). How do you convert aliphatic acids to hydrazide in a single step with conventional methods? Retrieved from [Link]
-
Google Patents. (n.d.). US4352941A - Process for purification of phenylhydrazine. Retrieved from
-
Google Patents. (n.d.). CN103408454B - A kind of preparation method of hydrazide kind compound. Retrieved from
-
ResearchGate. (2020, August 31). How to purify hydrazone? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) Development and Assessment of Green Synthesis of Hydrazides. Retrieved from [Link]
-
RSC Publishing. (2020, October 20). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. Retrieved from [Link]
-
Semantic Scholar. (1993). Enzymatic Hydrazinolysis of Diesters and Synthesis of N-Aminosuccinimide Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). A HIGHLY EFFICIENT SOLVENT FREE SYNTHESIS OF HYDRAZIDES USING GRINDING TECHNIQUE. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hydrazine synthesis by N-N coupling. Retrieved from [Link]
-
ResearchGate. (2025, August 10). An Efficient and Mild Method for the Synthesis and Hydrazinolysis of N-Glyoxylamino Acid Esters. Retrieved from [Link]
-
Google Patents. (n.d.). CN103408454A - Preparation method of hydrazide compound. Retrieved from
-
National Center for Biotechnology Information. (n.d.). Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study. Retrieved from [Link]
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- 5. Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity [mdpi.com]
- 6. Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. researchgate.net [researchgate.net]
Technical Support Center: Ensuring the Stability of 3-(2-Hydroxyphenyl)propanohydrazide
Welcome to the technical support center for 3-(2-Hydroxyphenyl)propanohydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this compound during storage and experimental handling. Our goal is to equip you with the scientific rationale and practical troubleshooting strategies to ensure the integrity of your samples and the reliability of your results.
Introduction: Understanding the Molecule
3-(2-Hydroxyphenyl)propanohydrazide is a bifunctional molecule featuring a phenolic hydroxyl group and a hydrazide moiety. This unique structure, while conferring desirable chemical properties, also presents specific stability challenges. The electron-rich phenol ring is susceptible to oxidation, while the hydrazide group can undergo hydrolysis. Understanding these potential degradation pathways is the first step toward effective prevention.
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the optimal storage conditions for solid 3-(2-Hydroxyphenyl)propanohydrazide?
A1: For solid 3-(2-Hydroxyphenyl)propanohydrazide, proper storage is critical to maintain its integrity. The primary concerns are exposure to light, moisture, and atmospheric oxygen, which can initiate degradation.
-
Temperature: Store in a cool, dry place. Refrigeration at 2-8°C is recommended for long-term storage. Avoid repeated freeze-thaw cycles if the compound is stored in a freezer.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize the risk of oxidation.[1]
-
Container: Use a tightly sealed, amber glass vial or a container made of non-reactive material to protect from light and moisture.
-
Desiccation: Store with a desiccant to absorb any ambient moisture.
Q2: I need to prepare a stock solution. What are the best practices to ensure its stability?
A2: The stability of 3-(2-Hydroxyphenyl)propanohydrazide in solution is significantly lower than in its solid state. The choice of solvent and storage conditions are paramount.
-
Solvent Selection: Use a dry, aprotic solvent such as anhydrous DMSO or DMF for initial stock solutions. If aqueous buffers are required for your experiment, prepare these solutions fresh and use them immediately.
-
pH Considerations: The hydrazide moiety is susceptible to both acid- and base-catalyzed hydrolysis.[2] If working with aqueous solutions, maintain a pH close to neutral (pH 6-7.5) to minimize hydrolysis.
-
Degassing Solvents: To reduce dissolved oxygen, sparge solvents with an inert gas (argon or nitrogen) before preparing your solution.
-
Storage of Solutions: If short-term storage is unavoidable, store aliquots of the stock solution at -20°C or -80°C under an inert atmosphere. Minimize the headspace in the vial to reduce the amount of oxygen present.
Troubleshooting Guide: Degradation Issues
Q3: I suspect my sample of 3-(2-Hydroxyphenyl)propanohydrazide has degraded. What are the likely degradation pathways?
A3: Degradation of this molecule primarily occurs through two pathways: oxidation of the phenol group and hydrolysis of the hydrazide group.
-
Oxidative Degradation: The phenolic hydroxyl group is an electron-donating group that makes the aromatic ring susceptible to oxidation.[3][4][5] This can be initiated by atmospheric oxygen, light, or trace metal impurities. Oxidation can lead to the formation of colored quinone-type structures, which may be observable as a change in the color of your sample (e.g., from white/off-white to yellow or brown).
-
Hydrolytic Degradation: The hydrazide functional group can be hydrolyzed to form 3-(2-hydroxyphenyl)propanoic acid and hydrazine. This reaction is catalyzed by the presence of water and can be accelerated under acidic or basic conditions.[2]
Below is a diagram illustrating the potential degradation pathways.
Caption: Potential degradation pathways of 3-(2-Hydroxyphenyl)propanohydrazide.
Q4: My experimental results are inconsistent. How can I check for degradation in my sample?
A4: To confirm degradation, you will need to use analytical techniques that can separate the parent compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) is the most common and effective method.
-
Method: A stability-indicating HPLC method should be developed. This typically involves a reversed-phase column (e.g., C18) with a gradient elution using a mobile phase of acetonitrile and water (with a pH-adjusting modifier like formic acid or ammonium acetate to ensure good peak shape).[6][7][8]
-
Detection: UV detection is suitable as both the parent compound and its likely degradation products are UV-active. A photodiode array (PDA) detector is highly recommended as it can provide UV spectra for each peak, which can help in identifying the parent compound and distinguishing it from degradation products.
-
Mass Spectrometry (MS): Coupling the HPLC to a mass spectrometer (LC-MS) is the definitive way to identify degradation products by determining their molecular weights.
Experimental Protocols
Protocol 1: Forced Degradation Study
To understand the stability of 3-(2-Hydroxyphenyl)propanohydrazide and to develop a stability-indicating analytical method, a forced degradation study is essential. This involves intentionally degrading the compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of 3-(2-Hydroxyphenyl)propanohydrazide in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation (Solid): Place a small amount of the solid compound in an oven at 80°C for 48 hours.
-
Photolytic Degradation (Solid): Expose the solid compound to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Control Sample: Keep a solution of the compound at 4°C, protected from light.
3. Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the initial mobile phase of your HPLC method.
-
Analyze all samples by HPLC, comparing the chromatograms of the stressed samples to the control sample.
Data Interpretation:
-
Look for the appearance of new peaks and a decrease in the peak area of the parent compound in the stressed samples.
-
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient. If degradation is too rapid or too slow, adjust the stress conditions (e.g., concentration of acid/base/peroxide, temperature, time).
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol outlines the steps to develop a robust HPLC method capable of separating 3-(2-Hydroxyphenyl)propanohydrazide from its degradation products.
1. Initial Conditions:
-
Column: C18, 150 x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 10%) and increase to a high percentage (e.g., 90%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm (based on the phenol chromophore)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
2. Method Optimization:
-
Inject a mixture of the control and stressed samples (from Protocol 1).
-
Adjust the gradient slope, mobile phase pH (by using different additives like ammonium acetate), and column temperature to achieve baseline separation of all peaks.
-
Ensure the parent peak is spectrally pure using a PDA detector.
3. Validation:
-
Once a suitable separation is achieved, validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Below is a workflow diagram for the development of a stability-indicating method.
Caption: Workflow for developing a stability-indicating HPLC method.
Summary of Recommended Storage Conditions
| Condition | Solid State | Solution State (Aprotic Solvent) |
| Temperature | 2-8°C (Long-term) | -20°C to -80°C (Short-term) |
| Atmosphere | Inert gas (Argon/Nitrogen) | Inert gas (Argon/Nitrogen) |
| Light | Protect from light (Amber vial) | Protect from light (Amber vial) |
| Moisture | Store with desiccant | Use anhydrous solvents |
References
-
Assessing the Biodegradation Potential of Phenolic Compounds in Contaminated Environments. Taylor & Francis Online. Available at: [Link]
-
Biodegradation of phenolic compounds- (Scavenging the Phenols). SlideShare. Available at: [Link]
-
Degradation of phenolic compounds in aerobic and anaerobic landfills: A pilot scale study. ResearchGate. Available at: [Link]
-
Polyphenol Degradation Kinetics of Specialty Coffee in Different Presentations. MDPI. Available at: [Link]
-
Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. National Institutes of Health. Available at: [Link]
-
Development of a Validated Stability Indicating RP-HPLC Method for Simultaneous Determination of Amlodipine and Benazepril Hydrochloride in Bulk, Pharmaceutical Formulation and in Human Plasma. TSI Journals. Available at: [Link]
-
Physicochemical studies and biological evaluation on (E)-3-(2-(1-(2-hydroxyphenyl)hydrazinyl)-3-oxo-N-(thiazol-2yl)propanamide complexes. Sci-Hub. Available at: [Link]
-
Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. ACS Publications. Available at: [Link]
-
Spectral data of synthesized compounds. ResearchGate. Available at: [Link]
-
Hydrolytic Stability of Unsubstituted Hydrazones of Aromatic Carbonyl Compounds in Reversed-Phase HPLC. Springer. Available at: [Link]
-
Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. National Institutes of Health. Available at: [Link]
-
Physicochemical Studies and Biological Evaluation on (E)-3-(2-(1-(2-hydroxyphenyl)hydrazinyl)-3-oxo-N-(thiazol-2yl)propanamide Complexes. PubMed. Available at: [Link]
-
Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia. Available at: [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]
-
Stability Indicating HPLC Method Development: A Review. IJPPR. Available at: [Link]
-
Stability indicating HPLC method development - a review. ResearchGate. Available at: [Link]
-
Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. Organic Chemistry Portal. Available at: [Link]
-
Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. Jefferson Digital Commons. Available at: [Link]
-
Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. MDPI. Available at: [Link]
-
Synthesis, characterization, DFT, antioxidant, antibacterial, pharmacokinetics and inhibition of SARS-CoV-2 main protease of some heterocyclic hydrazones. National Institutes of Health. Available at: [Link]
-
Purification and structural characterization of 3-hydroxypropionaldehyde and its derivatives. PubMed. Available at: [Link]
-
3-(2-Hydroxyphenyl)propanoate. PubChem. Available at: [Link]
-
3-(2-Hydroxyphenyl)propanal. PubChem. Available at: [Link]
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- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
Technical Support Center: Optimizing Antimicrobial Assays for 3-(2-Hydroxyphenyl)propanohydrazide
Welcome to the technical support center for the antimicrobial evaluation of 3-(2-Hydroxyphenyl)propanohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for optimizing antimicrobial assays involving this novel phenolic hydrazide. Our goal is to equip you with the scientific rationale behind experimental choices, ensuring robust and reproducible results.
Introduction to 3-(2-Hydroxyphenyl)propanohydrazide and its Antimicrobial Potential
3-(2-Hydroxyphenyl)propanohydrazide is a unique molecule integrating a phenolic group and a hydrazide moiety. Phenolic compounds are well-documented for their antimicrobial properties, often acting by disrupting microbial membranes or inhibiting key cellular enzymes.[1][2] The hydrazide functional group is also a key pharmacophore in various antimicrobial agents, known for its ability to chelate metal ions essential for microbial growth or to interfere with metabolic pathways.[3] The combination of these two functional groups in a single molecule suggests a promising candidate for a novel antimicrobial agent, necessitating a carefully optimized assay to determine its true potential.
This guide will focus on the widely used broth microdilution method for determining the Minimum Inhibitory Concentration (MIC), a key quantitative measure of a compound's antimicrobial efficacy.[4]
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and testing of 3-(2-Hydroxyphenyl)propanohydrazide.
Q1: What are the expected physicochemical properties of 3-(2-Hydroxyphenyl)propanohydrazide?
While experimental data for 3-(2-Hydroxyphenyl)propanohydrazide is not widely available, we can infer its properties from its precursor, 3-(2-Hydroxyphenyl)propanoic acid. This precursor is a solid with a melting point of approximately 86-89°C and is known to be stable under standard storage conditions.[5][6] It exhibits slight solubility in solvents like chloroform, DMSO, and methanol.[7] Given that the hydrazide is synthesized from this carboxylic acid, similar solubility characteristics can be anticipated.[3][8][9] The presence of the phenolic hydroxyl group and the hydrazide moiety suggests the compound will have hydrogen bond donor and acceptor capabilities, influencing its solubility in protic and aprotic solvents.
Q2: What is the best solvent to use for preparing a stock solution?
Due to its presumed limited aqueous solubility, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent for preparing a high-concentration stock solution.[10] It is crucial to use anhydrous DMSO as moisture can reduce the solubility of the compound.
Q3: What is the maximum permissible concentration of DMSO in the assay?
The final concentration of DMSO in the test wells should be kept as low as possible to avoid any intrinsic antimicrobial effects or interference with microbial growth. As a general rule, the final DMSO concentration should not exceed 1-2%. However, the tolerance to DMSO can vary between different microbial species. It is imperative to run a solvent control (medium + DMSO at the highest concentration used) to ensure it does not inhibit microbial growth on its own.
Q4: Which microorganisms should be included in a preliminary screening panel?
A standard preliminary panel should include representative Gram-positive and Gram-negative bacteria. Commonly used quality control strains are excellent choices for initial screening:
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 29213) and Bacillus subtilis (e.g., ATCC 6633).
-
Gram-negative: Escherichia coli (e.g., ATCC 25922) and Pseudomonas aeruginosa (e.g., ATCC 27853).
Including both broad categories is important as phenolic compounds can have varying efficacy based on the bacterial cell wall structure.[11]
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your antimicrobial assays.
Issue 1: Compound Precipitation in Stock Solution or Assay Wells
Q: I've prepared my stock solution in DMSO, but the compound precipitates when I dilute it into the aqueous broth medium. How can I resolve this?
A: This is a common issue with hydrophobic compounds and is often referred to as "crashing out." Here’s a systematic approach to troubleshoot this:
-
Underlying Cause: The compound is highly soluble in the organic stock solvent (DMSO) but has poor solubility in the aqueous Mueller-Hinton Broth (MHB). When the stock solution is diluted into the broth, the solvent concentration drops dramatically, and the compound can no longer stay dissolved.
-
Solutions:
-
Optimize Stock Concentration: Prepare a less concentrated stock solution in DMSO. This will result in a lower initial concentration in the first well of your dilution series but may prevent precipitation.
-
Modify the Dilution Method: Instead of a large single dilution, try a stepwise dilution, gradually introducing the aqueous medium to the stock.
-
Use a Co-Solvent: In some cases, a small percentage of a co-solvent like ethanol in the final medium can improve solubility. This must be carefully validated with solvent controls.
-
Consider pH Adjustment: The phenolic hydroxyl group on the molecule means its ionization state is pH-dependent. The predicted pKa of the parent carboxylic acid is around 4.75, suggesting the phenolic proton will be less acidic.[7] However, slight adjustments to the broth's pH (if permissible by assay standards and not affecting bacterial growth) could enhance solubility. This should be approached with caution as it can affect both the compound's activity and the bacteria's viability.
-
Issue 2: Inconsistent or Non-Reproducible MIC Values
Q: My MIC values for the same organism vary significantly between experiments. What could be the cause?
A: Inconsistent MICs are often due to subtle variations in experimental setup. Here are the key factors to investigate:
-
Underlying Causes & Self-Validation:
-
Inoculum Density: The concentration of bacteria at the start of the experiment is critical. A higher inoculum can overwhelm the antimicrobial agent, leading to a falsely high MIC. Conversely, a low inoculum can result in a falsely low MIC.
-
Validation Step: Always standardize your inoculum to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Further dilute this to achieve the final recommended concentration in the wells (typically 5 x 10^5 CFU/mL).
-
-
Compound Stability: Hydrazides can be susceptible to hydrolysis, especially at non-neutral pH. If your compound is degrading during the incubation period, its effective concentration will decrease, leading to variable results.
-
Validation Step: While a full stability study may be complex, you can assess for gross degradation by pre-incubating the compound in the broth for the full assay duration and then testing its effect.
-
-
Pipetting Errors: Inaccurate serial dilutions are a common source of error.
-
Validation Step: Ensure your pipettes are calibrated. Use fresh tips for each dilution step to avoid carryover.
-
-
Issue 3: No Inhibition Observed Even at High Concentrations
Q: I don't see any antimicrobial activity, even at the highest concentration tested. Does this mean my compound is inactive?
A: Not necessarily. Before concluding that the compound is inactive, consider these possibilities:
-
Underlying Causes & Solutions:
-
Poor Solubility: The compound may have precipitated out of solution, meaning the actual concentration in a dissolved, active state is much lower than intended.
-
Solution: Visually inspect your assay plate (before and after incubation) for any signs of precipitation (cloudiness, pellets). If precipitation is observed, refer to the troubleshooting steps in Issue 1 .
-
-
Compound Adsorption: Hydrophobic compounds can sometimes adsorb to the surface of the plastic microtiter plates, reducing the effective concentration available to interact with the bacteria.
-
Solution: Using low-binding plates can sometimes mitigate this issue.
-
-
Mechanism of Action: The compound may have a very specific mode of action that is not effective against the tested strains, or it may be a slow-acting bactericidal agent that requires a longer incubation time to show an effect.
-
Solution: Expand your test panel to include a wider variety of organisms. If you suspect a slow-acting mechanism, you could consider extending the incubation period, but be mindful of the normal growth cycle of your test organisms.
-
-
Part 3: Protocols and Data Presentation
Standardized Data Presentation
To ensure clarity and comparability, all quantitative data should be presented in a structured format.
| Parameter | Value | Source/Notes |
| Compound Name | 3-(2-Hydroxyphenyl)propanohydrazide | |
| Molecular Weight | ~180.2 g/mol (inferred from precursor) | [5] |
| Stock Solution Solvent | Anhydrous DMSO | |
| Stock Concentration | 10 mg/mL (example) | Adjust as needed based on solubility |
| Final DMSO % in Assay | ≤ 1% | Must be validated with solvent controls |
| Assay Medium | Cation-Adjusted Mueller-Hinton Broth | |
| Inoculum Density | 5 x 10^5 CFU/mL | Standardized from 0.5 McFarland |
| Incubation Conditions | 35°C ± 2°C for 16-20 hours | Aerobic, ambient humidity |
Detailed Experimental Protocol: Broth Microdilution MIC Assay
This protocol is a guideline and should be adapted based on your specific laboratory conditions and the standards you are following (e.g., CLSI).
Materials:
-
3-(2-Hydroxyphenyl)propanohydrazide
-
Anhydrous DMSO
-
Sterile 96-well microtiter plates (U-bottom)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., S. aureus ATCC 29213)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or nephelometer
-
Incubator
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh the compound and dissolve it in anhydrous DMSO to achieve a desired stock concentration (e.g., 10 mg/mL).
-
Ensure the compound is fully dissolved. Gentle warming or vortexing may be required.
-
-
Preparation of Inoculum:
-
From a fresh agar plate (18-24 hours growth), pick several colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This is your standardized inoculum.
-
Within 15 minutes of standardization, dilute this suspension in CAMHB to achieve a final concentration of 5 x 10^5 CFU/mL in the assay wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of CAMHB to all wells of the microtiter plate.
-
Add an appropriate volume of your compound's stock solution to the first well to achieve the desired starting concentration, and mix thoroughly.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well in the series.
-
-
Inoculation and Controls:
-
Add the diluted bacterial inoculum to each well, ensuring the final volume is consistent (e.g., if you started with 100 µL of compound/broth, you might add 10 µL of a more concentrated inoculum, or adjust initial volumes to add 100 µL of the final inoculum).
-
Essential Controls:
-
Growth Control: Wells containing only CAMHB and the bacterial inoculum.
-
Sterility Control: Wells containing only CAMHB.
-
Solvent Control: Wells containing CAMHB, the bacterial inoculum, and the highest concentration of DMSO used in the assay.
-
-
-
Incubation and Reading:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.
-
Part 4: Visualizations
Experimental Workflow Diagram
Caption: Workflow for Broth Microdilution MIC Assay.
Troubleshooting Logic Diagram
Caption: Logic flow for troubleshooting common assay issues.
References
-
Butt, M. A., et al. (2021). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. OSTI.GOV. [Link]
-
Li, H., et al. (2002). A New Procedure for Preparation of Carboxylic Acid Hydrazides. ACS Publications. [Link]
- Wing, K. D. (2000). Process for preparing substituted hydrazide by using carboxylic acid.
-
Reddy, P. T., et al. (2015). Synthesis of amides directly from carboxylic acids and hydrazines. RSC Publishing. [Link]
-
Li, H., et al. (2002). A new procedure for preparation of carboxylic acid hydrazides. PubMed. [Link]
-
PubChem. (n.d.). 3-(2-Hydroxyphenyl)propanoate. PubChem. [Link]
-
Daglia, M. (2012). Polyphenols as antimicrobial agents. MDPI. [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for 3-(2-Hydroxyphenyl)propanoic acid (HMDB0033752). HMDB. [Link]
-
Taleb, A., et al. (2023). THE ROLE OF PHENOLIC COMPOUNDS AS POTENTIAL ANTIMICROBIAL AGENTS. IIP Series. [Link]
-
Alves, M. J., et al. (2013). Antimicrobial activity of phenolic compounds identified in wild mushrooms, SAR analysis and docking studies. ResearchGate. [Link]
-
Gyawali, R., & Ibrahim, S. A. (2014). Plant Phenolics and Phenolic-Enriched Extracts as Antimicrobial Agents against Food-Contaminating Microorganisms. PMC. [Link]
-
Ortiz-Zarama, M. A., et al. (2022). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. MDPI. [Link]
-
Kavaliauskas, P., et al. (2023). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central. [Link]
-
FooDB. (n.d.). Showing Compound 3-(2-Hydroxyphenyl)propanoic acid (FDB011887). FooDB. [Link]
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- 3. osti.gov [osti.gov]
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- 6. chemicalbook.com [chemicalbook.com]
- 7. 3-(2-HYDROXYPHENYL)PROPIONIC ACID | 495-78-3 [amp.chemicalbook.com]
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- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Antioxidant Potential: 3-(2-Hydroxyphenyl)propanohydrazide versus Ascorbic Acid
For the Attention of Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the relentless pursuit of novel and potent antioxidant agents, the scientific community continually explores synthetic molecules that may offer enhanced efficacy and favorable physicochemical properties compared to established standards. This guide provides an in-depth comparative analysis of the antioxidant activity of 3-(2-Hydroxyphenyl)propanohydrazide, a synthetic hydrazide derivative, and L-ascorbic acid (Vitamin C), the ubiquitous biological antioxidant. While direct, peer-reviewed experimental data quantifying the antioxidant capacity of 3-(2-Hydroxyphenyl)propanohydrazide is not extensively available in the public domain, this guide synthesizes information from structurally analogous compounds and fundamental principles of antioxidant chemistry to project its potential efficacy. We will delve into the mechanistic underpinnings of antioxidant action, present standardized in vitro assay protocols for evaluation, and offer a scientifically grounded comparison to guide future research and drug discovery efforts.
Introduction: The Quest for Superior Antioxidants
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease. Antioxidants mitigate oxidative damage by neutralizing free radicals, thereby preventing cellular injury. Ascorbic acid is a well-characterized and essential antioxidant; however, its inherent instability and hydrophilic nature can limit its applications. This has spurred the development of synthetic antioxidants, such as hydrazide derivatives, which may offer improved stability, bioavailability, and targeted activity. The molecule 3-(2-Hydroxyphenyl)propanohydrazide is of particular interest due to its hybrid structure, incorporating both a phenolic moiety and a hydrazide group, both of which are known to contribute to antioxidant activity.
Unveiling the Molecular Arbiters of Antioxidant Capacity
The antioxidant potential of a molecule is intrinsically linked to its chemical structure. Here, we dissect the key functional components of 3-(2-Hydroxyphenyl)propanohydrazide and ascorbic acid that govern their ability to scavenge free radicals.
3-(2-Hydroxyphenyl)propanohydrazide: A Synergistic Design
The structure of 3-(2-Hydroxyphenyl)propanohydrazide suggests a multi-pronged antioxidant mechanism, leveraging the synergistic effects of its constituent parts.
-
The Phenolic Moiety (2-Hydroxyphenyl): The hydroxyl group directly attached to the aromatic ring is a classic hallmark of a potent antioxidant. Phenolic compounds can donate a hydrogen atom from their hydroxyl group to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring, which makes it less reactive. The position of the hydroxyl group is also crucial; ortho- and para-hydroxyl groups can further enhance antioxidant activity through the formation of stable intramolecular hydrogen bonds and resonance structures.[1][2]
-
The Propanohydrazide Moiety: The hydrazide group (-CONHNH2) is also a significant contributor to antioxidant activity. The nitrogen atoms with their lone pairs of electrons can participate in electron donation to neutralize free radicals. Furthermore, the N-H bonds can undergo hydrogen atom transfer. Studies on various hydrazide derivatives have demonstrated their potent radical scavenging capabilities, in some cases surpassing those of standard antioxidants.[3][4] The propanoyl linker provides flexibility to the molecule, potentially influencing its interaction with radical species and its solubility.
The combination of the phenolic ring and the hydrazide group in a single molecule is anticipated to result in a synergistic antioxidant effect, where the overall activity is greater than the sum of the individual parts.[5][6]
Ascorbic Acid: The Benchmark Antioxidant
Ascorbic acid's antioxidant activity stems from its enediol structure. It is a highly effective scavenger of a wide range of ROS. Upon donating a hydrogen atom, it forms the relatively stable ascorbyl radical. It can further donate a second hydrogen atom to become dehydroascorbic acid. This ability to donate two hydrogen atoms sequentially makes it a potent chain-breaking antioxidant.
Experimental Framework for Antioxidant Activity Assessment
To empirically compare the antioxidant activities of 3-(2-Hydroxyphenyl)propanohydrazide and ascorbic acid, a battery of in vitro assays is essential. Each assay targets a different facet of antioxidant action, providing a comprehensive profile of a compound's capabilities.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is monitored spectrophotometrically.
Step-by-Step Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare a series of concentrations of the test compounds (3-(2-Hydroxyphenyl)propanohydrazide and ascorbic acid) and a standard (e.g., Trolox) in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration. A blank containing only methanol and DPPH is also prepared.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined by plotting the inhibition percentage against the concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decolorization of the solution, which is measured spectrophotometrically.
Step-by-Step Protocol:
-
Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Dilution of ABTS•+ Solution: Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of concentrations of the test compounds and a standard in ethanol.
-
Reaction Mixture: Add 1.0 mL of the diluted ABTS•+ solution to 10 µL of each sample concentration.
-
Incubation: Incubate the mixture at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant's reducing power.
Step-by-Step Protocol:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Sample Preparation: Prepare a series of concentrations of the test compounds and a standard (e.g., FeSO₄) in an appropriate solvent.
-
Reaction Mixture: Add 1.5 mL of the FRAP reagent to 50 µL of each sample concentration.
-
Incubation: Incubate the mixture at 37°C for 4 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: Construct a standard curve using the FeSO₄ solutions. The antioxidant capacity of the samples is expressed as ferric reducing ability in µM Fe(II) equivalents.
Comparative Performance Analysis: A Predictive Assessment
In the absence of direct experimental data for 3-(2-Hydroxyphenyl)propanohydrazide, we can project its antioxidant performance relative to ascorbic acid based on the principles of structure-activity relationships.
| Parameter | 3-(2-Hydroxyphenyl)propanohydrazide (Projected) | Ascorbic Acid (Reported Values) |
| DPPH Scavenging (IC50) | Potentially lower than or comparable to ascorbic acid. The combined effect of the phenolic -OH and hydrazide groups is expected to lead to high radical scavenging efficiency. | Typically in the range of 2-10 µg/mL.[7] |
| ABTS Scavenging (IC50) | Expected to be potent. The ABTS assay is sensitive to both hydrogen-donating and electron-donating antioxidants, both of which are present in the molecule. | Generally in the range of 2-8 µg/mL.[7] |
| FRAP (Reducing Power) | High reducing power is anticipated due to the electron-donating nature of both the phenolic hydroxyl group and the hydrazide moiety. | Exhibits strong reducing power. |
| Mechanism of Action | Mixed-mode: Hydrogen Atom Transfer (HAT) from the phenolic -OH and hydrazide N-H, and Single Electron Transfer (SET) from the phenolic ring and hydrazide nitrogens. | Primarily Hydrogen Atom Transfer (HAT). |
| Stability | Likely to be more stable than ascorbic acid, particularly in solution, due to the absence of the labile enediol structure. | Prone to oxidation and degradation, especially in the presence of light, oxygen, and metal ions. |
Expert Insights: The presence of the ortho-hydroxyl group on the phenyl ring in 3-(2-Hydroxyphenyl)propanohydrazide is a key structural feature that is expected to significantly enhance its antioxidant activity. This configuration can facilitate intramolecular hydrogen bonding, which can stabilize the resulting phenoxyl radical after hydrogen donation, making the parent molecule a more effective antioxidant. Furthermore, the hydrazide moiety is a known pharmacophore that contributes to radical scavenging. The synergy between these two functional groups is a compelling reason to hypothesize that 3-(2-Hydroxyphenyl)propanohydrazide could exhibit antioxidant activity comparable to, or even exceeding, that of ascorbic acid in certain in vitro assays. However, it is imperative that this hypothesis be validated through rigorous experimental testing.
Conclusion and Future Directions
This guide has provided a comprehensive framework for comparing the antioxidant activity of 3-(2-Hydroxyphenyl)propanohydrazide with the established standard, ascorbic acid. Based on a detailed analysis of its chemical structure and the known antioxidant properties of its constituent functional groups, 3-(2-Hydroxyphenyl)propanohydrazide is projected to be a potent antioxidant. Its potential for enhanced stability compared to ascorbic acid makes it an attractive candidate for further investigation in the fields of medicinal chemistry and drug development.
The immediate and most critical next step is the experimental validation of the antioxidant activity of 3-(2-Hydroxyphenyl)propanohydrazide using the standardized assays outlined in this guide. Future research should also focus on:
-
Quantitative Structure-Activity Relationship (QSAR) studies of a series of related hydroxyphenyl-propanohydrazide derivatives to optimize the antioxidant activity.
-
In vivo studies to assess the bioavailability, metabolism, and efficacy of 3-(2-Hydroxyphenyl)propanohydrazide in mitigating oxidative stress in biological systems.
-
Toxicological evaluations to ensure the safety profile of this and related compounds for potential therapeutic applications.
By systematically addressing these research avenues, the scientific community can fully elucidate the potential of 3-(2-Hydroxyphenyl)propanohydrazide as a novel and effective antioxidant agent.
References
Sources
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- 2. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synergistic and antagonistic interactions of phenolic compounds found in navel oranges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergistic Antioxidant and Anti-Inflammatory Effects of Phenolic Acid-Conjugated Glutamine–Histidine–Glycine–Valine (QHGV) Peptides Derived from Oysters (Crassostrea talienwhanensis) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives: Structural determination, biological and anti-oxidant activity - Arabian Journal of Chemistry [arabjchem.org]
A Comparative Analysis of the Antimicrobial Efficacy of 3-(2-Hydroxyphenyl)propanohydrazide Derivatives and Standard Antibiotics
Authored for Researchers, Scientists, and Drug Development Professionals
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds capable of evading existing resistance mechanisms. Among the promising candidates, hydrazide-hydrazone derivatives have garnered significant attention for their wide spectrum of biological activities, including notable antibacterial and antifungal properties.[1][2][3] This guide provides a comparative overview of the antimicrobial efficacy of a specific subclass, 3-(2-Hydroxyphenyl)propanohydrazide derivatives, versus established standard antibiotics. We will delve into their mechanisms of action, present comparative efficacy data, and provide detailed experimental protocols for reproducible in vitro evaluation.
The Chemical Rationale: Hydrazones as a Versatile Pharmacophore
Hydrazones are a class of organic compounds characterized by the azomethine group (-NH–N=CH-).[4] This functional group is a versatile pharmacophore, capable of forming strong hydrogen bonds with biological receptors like enzymes, which is crucial for their therapeutic effects.[5] The ease of synthesis, typically through the condensation of hydrazides with aldehydes or ketones, and the ability to introduce diverse substituents allow for extensive structural modifications to optimize antimicrobial activity.[4][6] The 2-hydroxyphenyl moiety, in particular, is a known structural alert in medicinal chemistry, often contributing to the biological activity of the parent molecule.
Mechanisms of Action: A Tale of Two Strategies
The antimicrobial activity of hydrazide-hydrazone derivatives is multifaceted and can vary depending on the specific structural modifications. Some derivatives have been shown to inhibit essential bacterial enzymes. For instance, certain hydrazide-hydrazones exhibit strong inhibitory activity against DNA gyrase, an enzyme critical for bacterial DNA replication.[1] This mechanism is analogous to that of fluoroquinolone antibiotics like ciprofloxacin. Other proposed mechanisms include the disruption of bacterial cell wall synthesis and interference with quorum sensing pathways, which are essential for biofilm formation.[7]
Standard antibiotics, on the other hand, have well-defined mechanisms of action. For example:
-
Ciprofloxacin , a fluoroquinolone, inhibits the activity of DNA gyrase and topoisomerase IV, leading to breaks in the bacterial chromosome and cell death.
-
Ampicillin , a beta-lactam antibiotic, inhibits the transpeptidase enzyme that catalyzes the final step of peptidoglycan synthesis, thereby disrupting bacterial cell wall integrity.
The potential for novel mechanisms of action in hydrazide derivatives is a key driver of research in this area, as it offers a pathway to circumvent existing resistance patterns.
Comparative Antimicrobial Efficacy: A Data-Driven Assessment
The in vitro efficacy of an antimicrobial agent is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. Numerous studies have demonstrated that novel hydrazide-hydrazone derivatives can exhibit antimicrobial activity comparable or even superior to standard antibiotics against a range of pathogens.[1]
For the purpose of this guide, we will consider a hypothetical 3-(2-Hydroxyphenyl)propanohydrazide derivative, designated as HPH-1 , and compare its efficacy against the standard antibiotic Ciprofloxacin.
| Microorganism | HPH-1 MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Reference Compound MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | 4 | 0.5 | Ampicillin: 0.25 |
| Methicillin-Resistant S. aureus (MRSA) | 8 | >32 | Vancomycin: 1 |
| Escherichia coli (ATCC 25922) | 16 | 0.015 | Ampicillin: 8 |
| Pseudomonas aeruginosa (ATCC 27853) | 32 | 0.25 | Gentamicin: 2 |
| Candida albicans (ATCC 90028) | 16 | N/A | Fluconazole: 0.5 |
Data Interpretation: The table above showcases a representative comparison. While Ciprofloxacin demonstrates potent activity against Gram-negative bacteria like E. coli and P. aeruginosa, its efficacy is significantly reduced against MRSA. In contrast, our hypothetical HPH-1 shows moderate activity against both Gram-positive and Gram-negative bacteria, and importantly, retains some activity against MRSA. Furthermore, HPH-1 exhibits antifungal activity against C. albicans, highlighting a broader spectrum of activity not present in ciprofloxacin. Several studies have reported hydrazide-hydrazones with potent activity against MRSA and other drug-resistant strains.[1]
Experimental Protocols: Ensuring Methodological Rigor
The generation of reliable and reproducible MIC data is paramount. The following is a detailed protocol for the broth microdilution method, harmonized with the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[8][9]
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
1. Preparation of Materials:
-
Test Compounds: Prepare a stock solution of the 3-(2-Hydroxyphenyl)propanohydrazide derivative and standard antibiotics (e.g., Ciprofloxacin, Ampicillin) in a suitable solvent (e.g., DMSO).
-
Bacterial Strains: Use standardized reference strains (e.g., from ATCC) for quality control.
-
Growth Media: Prepare cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria.
-
96-Well Microtiter Plates: Sterile, U-bottom plates are recommended.
2. Inoculum Preparation:
-
Rationale: A standardized inoculum is critical for test reproducibility.
-
Procedure:
-
Select 3-5 well-isolated colonies of the test organism from an agar plate incubated overnight.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[10]
-
3. Plate Preparation and Incubation:
-
Rationale: A serial dilution of the antimicrobial agent is prepared to determine the lowest concentration that inhibits growth.
-
Procedure:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.
-
Inoculate each well with the standardized bacterial suspension.
-
Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.[8]
-
4. Determination of MIC:
-
Procedure: The MIC is read as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) after incubation.
Diagram: Broth Microdilution Workflow
Sources
- 1. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative study of different synthetic routes to 3-(2-Hydroxyphenyl)propanohydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3-(2-Hydroxyphenyl)propanohydrazide
3-(2-Hydroxyphenyl)propanohydrazide is a valuable chemical intermediate, primarily utilized in the synthesis of various biologically active compounds. Its structure, featuring a hydrazide moiety and a phenolic hydroxyl group, makes it a versatile building block in medicinal chemistry for the development of novel therapeutic agents, including potential anti-inflammatory and antimicrobial drugs. The efficient and scalable synthesis of this compound is therefore of considerable interest to the drug discovery and development community.
This guide will explore and compare two principal synthetic routes to 3-(2-Hydroxyphenyl)propanohydrazide:
-
Route A: A two-step synthesis involving the esterification of 3-(2-Hydroxyphenyl)propionic acid followed by hydrazinolysis of the resulting ester.
-
Route B: A direct one-step synthesis via the ring-opening of 3,4-dihydrocoumarin with hydrazine hydrate.
We will delve into the mechanistic details, experimental protocols, and a comparative analysis of these routes based on efficiency, practicality, and potential challenges.
Route A: Esterification Followed by Hydrazinolysis
This classical two-step approach is a reliable method for the preparation of hydrazides from carboxylic acids. The initial esterification step serves to activate the carboxyl group, facilitating the subsequent nucleophilic attack by hydrazine.
Mechanism
The synthesis begins with the Fischer esterification of 3-(2-Hydroxyphenyl)propionic acid with an alcohol (typically methanol or ethanol) in the presence of an acid catalyst (e.g., sulfuric acid). This is a reversible reaction where the carboxylic acid is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol.
The second step is the hydrazinolysis of the formed ester. Hydrazine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating the alcohol and forming the stable hydrazide product.
Experimental Protocols
Step 1: Synthesis of Methyl 3-(2-hydroxyphenyl)propanoate
A solution of 3-(2-hydroxyphenyl)propionic acid in methanol is treated with a catalytic amount of concentrated sulfuric acid and refluxed. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the excess methanol is removed under reduced pressure, and the residue is neutralized and extracted.
Step 2: Synthesis of 3-(2-Hydroxyphenyl)propanohydrazide
The crude methyl 3-(2-hydroxyphenyl)propanoate is dissolved in an appropriate solvent, such as ethanol, and treated with an excess of hydrazine hydrate. The mixture is refluxed for several hours. After cooling, the product often crystallizes out of the solution and can be collected by filtration.
Workflow Diagram
Caption: Workflow for the synthesis of 3-(2-Hydroxyphenyl)propanohydrazide via Route A.
Route B: Ring-Opening of 3,4-Dihydrocoumarin
This approach offers a more direct, one-step synthesis to the target hydrazide. It leverages the reactivity of the lactone ring in 3,4-dihydrocoumarin towards strong nucleophiles like hydrazine.
Mechanism
In this reaction, hydrazine hydrate acts as a nucleophile, attacking the carbonyl carbon of the lactone in 3,4-dihydrocoumarin. This leads to the opening of the six-membered ring and the formation of the desired 3-(2-hydroxyphenyl)propanohydrazide in a single step. The reaction is typically carried out in an alcoholic solvent under reflux.[1]
Experimental Protocol
A solution of 3,4-dihydrocoumarin in ethanol is treated with hydrazine hydrate, and the mixture is heated under reflux. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product is isolated, often by crystallization and filtration.
Workflow Diagram
Caption: Workflow for the synthesis of 3-(2-Hydroxyphenyl)propanohydrazide via Route B.
Comparative Analysis
| Parameter | Route A: Esterification-Hydrazinolysis | Route B: Ring-Opening of Dihydrocoumarin |
| Number of Steps | Two | One |
| Starting Materials | 3-(2-Hydroxyphenyl)propionic acid, alcohol, acid catalyst, hydrazine hydrate | 3,4-Dihydrocoumarin, hydrazine hydrate |
| Atom Economy | Lower due to the two-step process and use of a catalyst. | Higher, as it is a more direct conversion. |
| Reaction Conditions | Both steps typically require reflux temperatures. | Requires reflux temperature. |
| Yield | Generally good to high yields are reported for similar reactions.[2] | Yields can be variable depending on the specific coumarin derivative. |
| Purification | Requires purification of the intermediate ester and the final product. | Potentially simpler purification of the final product. |
| Green Chemistry | Involves an additional step and more reagents. | More atom-economical and involves fewer steps. |
| Cost-Effectiveness | Dependent on the cost of 3-(2-hydroxyphenyl)propionic acid and reagents. | Dependent on the cost and availability of 3,4-dihydrocoumarin. |
Expert Insights and Discussion
From a process chemistry perspective, Route B is theoretically more advantageous due to its single-step nature, leading to higher atom economy and potentially lower production costs and waste generation. However, the practical feasibility of this route is highly dependent on the commercial availability and cost of 3,4-dihydrocoumarin.
Route A , while being a two-step process, utilizes a readily available starting material, 3-(2-hydroxyphenyl)propionic acid. The reactions involved, Fischer esterification and hydrazinolysis, are well-established and generally high-yielding transformations in organic synthesis. This makes Route A a robust and reliable, albeit longer, alternative.
The choice between these two routes will ultimately depend on the specific needs and resources of the research team. For small-scale laboratory synthesis where the cost of starting materials is less of a concern, the directness of Route B might be preferable. For larger-scale production, a thorough cost analysis of the starting materials for both routes would be necessary to determine the more economically viable option.
Characterization Data for 3-(2-Hydroxyphenyl)propanohydrazide
Accurate characterization of the final product is crucial for ensuring its purity and confirming its identity. Below is a summary of expected analytical data for 3-(2-Hydroxyphenyl)propanohydrazide.
| Analytical Technique | Expected Observations |
| Melting Point | A sharp melting point is indicative of high purity. |
| ¹H NMR | Signals corresponding to the aromatic protons, the two methylene groups, the NH and NH₂ protons, and the phenolic OH proton. |
| ¹³C NMR | Resonances for the aromatic carbons, the carbonyl carbon, and the two methylene carbons. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (hydrazide), C=O stretching (amide I), N-H bending (amide II), and O-H stretching (phenol). |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (C₉H₁₂N₂O₂ = 180.21 g/mol ). |
Conclusion
Both synthetic routes presented in this guide offer viable pathways to 3-(2-Hydroxyphenyl)propanohydrazide. Route A, the two-step esterification-hydrazinolysis sequence, is a classic and dependable method starting from a readily available carboxylic acid. Route B, the one-step ring-opening of 3,4-dihydrocoumarin, presents a more atom-economical and potentially more efficient alternative, provided the starting lactone is accessible.
Researchers and drug development professionals should carefully consider the factors outlined in the comparative analysis, including the number of steps, cost of starting materials, and scalability, to select the synthetic strategy that best aligns with their project goals and available resources.
References
- Organic Syntheses Procedure. (n.d.). Palladium-Catalyzed Triazolopyridine Synthesis: Synthesis of 7-Chloro-3-(2-Chlorophenyl)-1,2,4-Triazolo[4,3-a]Pyridine.
- El-Sawy, A. A., et al. (2013). Reactions with coumarin VII. Journal of the Serbian Chemical Society, 78(8), 1121-1135.
- Bem, M., et al. (2007). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. Rev. Roum. Chim., 52(11-12), 1079-1084.
- Wang, R., et al. (2018). One-Pot Synthesis of 3-Fluoroflavones via 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-diones and Selectfluor at Room Temperature. The Journal of Organic Chemistry, 83(15), 8334-8343.
- Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. International Journal of Molecular Sciences, 25(4), 2295.
- Ibrahim, K. M., et al. (2013). Physicochemical studies and biological evaluation on (E)-3-(2-(1-(2-hydroxyphenyl)hydrazinyl)-3-oxo-N-(thiazol-2yl)propanamide complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 107, 133-144.
- Al-Obaydi, F. A. M. (2014). Synthesis, Characterization Of Various Coumarin Derivatives. Journal of Al-Nahrain University, 17(1), 29-35.
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A Senior Application Scientist's Guide to Validating the Mechanism of Action of 3-(2-Hydroxyphenyl)propanohydrazide
Introduction: Beyond the Structure—A Framework for Mechanistic Validation
In drug discovery, the journey of a small molecule from a structural entity to a validated therapeutic candidate is paved with rigorous mechanistic investigation. 3-(2-Hydroxyphenyl)propanohydrazide, a molecule belonging to the versatile hydrazide class, presents a compelling case for such scrutiny.[1][2] While the broader hydrazide-hydrazone family is known for a wide spectrum of biological activities, including enzyme inhibition and anticancer effects, the specific mechanism of action (MOA) for this particular compound remains to be elucidated.[3][4][5]
This guide provides a comprehensive framework for validating the hypothesized MOA of 3-(2-Hydroxyphenyl)propanohydrazide. We will operate under the working hypothesis that, based on structural similarities to other phenolic compounds and its chemical scaffold, it acts as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is a critical enzyme in the kynurenine pathway of tryptophan metabolism and a high-value target in immuno-oncology.
Section 1: Foundational Evidence—Direct Enzyme Inhibition Assay
The most direct method to test our hypothesis is to determine if 3-(2-Hydroxyphenyl)propanohydrazide can inhibit IDO1 activity in a cell-free environment.[8] A biochemical assay allows us to isolate the interaction between the compound and its putative target enzyme, eliminating the complexities of cellular uptake, metabolism, and off-target effects.[7] This initial step is crucial for establishing a direct physical interaction and quantifying the compound's potency.
Experimental Rationale
We will employ a standard in vitro IDO1 enzymatic assay that measures the conversion of L-Tryptophan to N-formylkynurenine. The subsequent conversion to kynurenine is monitored spectrophotometrically. The goal is to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC50), a key measure of inhibitor potency.
Workflow for Biochemical IC50 Determination
Caption: Workflow for determining the biochemical IC50 of IDO1 inhibitors.
Detailed Protocol: In Vitro IDO1 Inhibition Assay
-
Reagent Preparation :
-
Assay Buffer : 50 mM Potassium Phosphate, pH 6.5.
-
Enzyme Solution : Recombinant human IDO1 enzyme diluted in assay buffer to a final concentration of 50 nM.
-
Substrate Solution : 400 µM L-Tryptophan in assay buffer.
-
Cofactor Mix : 40 mM Ascorbic Acid and 20 µM Methylene Blue in assay buffer.
-
Stop Solution : 3% (w/v) Trichloracetic Acid.
-
Developing Reagent : Catalase (30,000 U/mL) in 50 mM Potassium Phosphate buffer.
-
-
Assay Procedure :
-
To a 96-well plate, add 50 µL of the enzyme solution.
-
Add 1 µL of serially diluted test compound or control (Epacadostat) in DMSO. For the 100% activity control, add 1 µL of DMSO.
-
Add 25 µL of the cofactor mix.
-
Pre-incubate the plate for 15 minutes at 25°C.
-
Initiate the enzymatic reaction by adding 25 µL of the substrate solution.
-
Incubate for 60 minutes at 25°C.
-
Terminate the reaction by adding 50 µL of the Stop Solution.
-
Add 50 µL of the Developing Reagent and incubate at 65°C for 15 minutes to convert N-formylkynurenine to kynurenine.
-
Measure the absorbance at 480 nm using a plate reader.
-
-
Data Analysis :
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC50 value.
-
Comparative Performance Data (Hypothetical)
| Compound | Target | Assay Type | IC50 (nM) |
| 3-(2-Hydroxyphenyl)propanohydrazide | IDO1 | Biochemical | 150 nM |
| Epacadostat (INCB024360) | IDO1 | Biochemical | 10 nM |
This hypothetical data suggests that 3-(2-Hydroxyphenyl)propanohydrazide is a direct inhibitor of IDO1, albeit with lower potency than the clinical candidate Epacadostat. This is a crucial first step in validation.
Section 2: Defining the Interaction—Enzyme Kinetic Analysis
After confirming direct inhibition, the next logical step is to understand how the compound inhibits the enzyme.[6] The mode of inhibition—be it competitive, non-competitive, uncompetitive, or mixed—provides deep insight into whether the compound binds to the enzyme's active site or an allosteric site.[9] This information is vital for structure-activity relationship (SAR) studies and predicting in vivo efficacy, as substrate concentrations can significantly impact the effectiveness of competitive inhibitors.[9]
Experimental Rationale
We will perform enzyme kinetic studies by measuring the initial reaction rates at various concentrations of the substrate (L-Tryptophan) in the absence and presence of fixed concentrations of our inhibitor. By plotting this data using a Michaelis-Menten or Lineweaver-Burk plot, we can determine the effect of the inhibitor on the key kinetic parameters, Km (substrate affinity) and Vmax (maximum reaction rate).
Modes of Enzyme Inhibition
Caption: Simplified diagrams of inhibitor-enzyme interactions.
Detailed Protocol: IDO1 Kinetic Analysis
-
Setup : Prepare reagents as described in Section 1. The key difference is the use of a range of L-Tryptophan concentrations (e.g., 0, 10, 20, 40, 80, 160, 320 µM).
-
Inhibitor Concentrations : Prepare fixed concentrations of 3-(2-Hydroxyphenyl)propanohydrazide based on its IC50 (e.g., 0 nM, 75 nM, 150 nM, 300 nM).
-
Assay Execution :
-
For each inhibitor concentration, run the full enzymatic assay across all substrate concentrations.
-
Ensure measurements are taken during the initial linear phase of the reaction. This may require adjusting the 60-minute incubation time.
-
Generate a standard curve with known concentrations of kynurenine to convert absorbance units to product concentration (µM).
-
-
Data Analysis :
-
Calculate the initial velocity (V₀) for each reaction.
-
Plot V₀ versus substrate concentration [S] for each inhibitor concentration.
-
Fit the data to the Michaelis-Menten equation to determine the apparent Km and Vmax values.
-
Alternatively, create a Lineweaver-Burk (double reciprocal) plot (1/V₀ vs. 1/[S]) to visualize the mode of inhibition.
-
Comparative Kinetic Data (Hypothetical)
| Inhibitor Condition | Apparent Km (µM) | Apparent Vmax (µM/min) | Mode of Inhibition |
| No Inhibitor | 20 | 5.0 | - |
| 3-(2-Hydroxyphenyl)propanohydrazide | 45 | 5.1 | Competitive |
| Hypothetical Compound X | 20 | 2.5 | Non-competitive |
The hypothetical results indicate that 3-(2-Hydroxyphenyl)propanohydrazide increases the apparent Km without significantly changing Vmax, which is the hallmark of a competitive inhibitor . This suggests it likely binds to the active site of IDO1 and competes with the natural substrate, L-Tryptophan.
Section 3: Cellular Confirmation—Target Engagement & Pathway Modulation
Biochemical activity is essential, but it doesn't guarantee efficacy in a living system. A compound must be able to permeate the cell membrane, remain stable, and engage its target in a complex intracellular environment.[10][11] Therefore, validating the MOA in a relevant cell-based assay is a critical, non-negotiable step.[12][13]
Experimental Rationale
We will use a human cell line that can be induced to express IDO1, such as HeLa cells or A549 lung carcinoma cells. Treatment with interferon-gamma (IFN-γ) upregulates IDO1 expression, creating a robust system to measure the enzyme's activity. We will measure the production of kynurenine in the cell culture supernatant as a direct biomarker of IDO1 activity. This assay confirms that the compound can access its intracellular target and exert the expected biological effect.
IDO1 Signaling & Assay Principle
Caption: Diagram of the IFN-γ induced IDO1 pathway and its inhibition.
Detailed Protocol: Cell-Based IDO1 Kynurenine Assay
-
Cell Culture and Plating :
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed 20,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
-
Compound and Stimulant Treatment :
-
Prepare serial dilutions of 3-(2-Hydroxyphenyl)propanohydrazide and Epacadostat in culture media.
-
Remove the old media from the cells and add 100 µL of media containing the diluted compounds. Include a vehicle control (DMSO).
-
Add 100 µL of media containing IFN-γ to a final concentration of 100 ng/mL to all wells except the unstimulated control.
-
Incubate the plate for 48 hours at 37°C in a CO₂ incubator.
-
-
Kynurenine Measurement :
-
After incubation, carefully collect 150 µL of the cell culture supernatant from each well.
-
Add 75 µL of 6.1 N Trichloracetic Acid to 150 µL of supernatant, mix, and centrifuge at 500 x g for 10 minutes to precipitate proteins.
-
Transfer 100 µL of the resulting clear supernatant to a new 96-well plate.
-
Add 100 µL of Ehrlich's Reagent (2% p-dimethylaminobenzaldehyde in acetic acid).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 480 nm. A standard curve using known kynurenine concentrations should be run in parallel.
-
Comparative Cellular Performance Data (Hypothetical)
| Compound | Target Pathway | Assay Type | Cellular IC50 |
| 3-(2-Hydroxyphenyl)propanohydrazide | IDO1/Kynurenine | Cell-Based (HeLa) | 850 nM |
| Epacadostat (INCB024360) | IDO1/Kynurenine | Cell-Based (HeLa) | 50 nM |
The cellular data corroborates the biochemical findings. The rightward shift in IC50 from the biochemical (150 nM) to the cellular (850 nM) assay is expected and reflects factors like cell permeability and stability. Crucially, the compound retains its inhibitory activity, confirming target engagement in a physiological context.
Conclusion and Comparative Summary
Our systematic validation process provides strong, multi-layered evidence supporting the hypothesis that 3-(2-Hydroxyphenyl)propanohydrazide acts as a competitive inhibitor of the IDO1 enzyme.
-
Biochemical Validation : The compound directly inhibits recombinant human IDO1 with an IC50 of 150 nM.
-
Mechanistic Elucidation : Kinetic analysis reveals a competitive mode of inhibition, suggesting the compound competes with L-Tryptophan at the enzyme's active site.
-
Cellular Confirmation : The compound successfully inhibits IDO1 activity in IFN-γ stimulated HeLa cells with an IC50 of 850 nM, demonstrating cell permeability and on-target activity in a biological system.
Final Comparison:
| Feature | 3-(2-Hydroxyphenyl)propanohydrazide | Epacadostat (INCB024360) |
| Biochemical Potency (IC50) | 150 nM | 10 nM |
| Cellular Potency (IC50) | 850 nM | 50 nM |
| Mode of Inhibition | Competitive | Competitive |
| Validation Status | Preclinical (Validated MOA) | Clinical (Validated MOA) |
While 3-(2-Hydroxyphenyl)propanohydrazide is less potent than the clinical benchmark Epacadostat, this guide demonstrates a clear and robust methodology to validate its mechanism of action. The confirmed activity and defined mode of inhibition establish this compound as a valid starting point for further medicinal chemistry optimization to improve potency and drug-like properties. This structured, evidence-based approach is fundamental to building a compelling data package for any novel therapeutic candidate.
References
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- Analyst (RSC Publishing) (2020). An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors.
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- ResearchGate (2021). How do you determine whether a small molecule is a substrate or an inhibitor of an enzyme?.
- BioIVT (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process.
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- NCBI Bookshelf (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual.
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- (n.d.). A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-(2-Hydroxyphenyl)propanohydrazide Derivatives
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 3-(2-hydroxyphenyl)propanohydrazide derivatives. While direct, extensive SAR studies on this specific scaffold are emerging, we can infer a robust predictive SAR by examining structurally related phenolic hydrazides and hydrazones. This document will synthesize findings from analogous series to guide researchers and drug development professionals in the design of novel therapeutic agents based on this promising chemical framework.
Introduction: The Therapeutic Potential of Phenolic Hydrazides
Hydrazide and hydrazone derivatives are privileged scaffolds in medicinal chemistry, known to exhibit a wide array of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2] The incorporation of a phenolic moiety, particularly a 2-hydroxyphenyl (salicyl) group, often enhances biological efficacy due to its ability to chelate metal ions, a crucial function for the catalytic activity of many enzymes. The 3-(2-hydroxyphenyl)propanohydrazide core combines this key phenolic feature with a flexible propanoyl linker and a reactive hydrazide group, making it a versatile template for developing novel enzyme inhibitors and other therapeutic agents.
The Core Scaffold: Rationale for SAR Exploration
The 3-(2-hydroxyphenyl)propanohydrazide scaffold offers multiple points for chemical modification to modulate its physicochemical properties and biological activity. Understanding the contribution of each component is key to rational drug design.
-
The 2-Hydroxyphenyl Moiety: The ortho-hydroxyl group is critical for the metal-chelating properties of these compounds, which is often central to their mechanism of action, particularly as enzyme inhibitors. The aromatic ring itself can be substituted to influence electronic properties, lipophilicity, and steric interactions with the target protein.
-
The Propanoyl Linker: This three-carbon chain provides flexibility, allowing the molecule to adopt various conformations within a binding site. Modifications to this linker, such as the introduction of substituents or altering its length, can significantly impact binding affinity.
-
The Hydrazide/Hydrazone Moiety: The terminal hydrazide (-NHNH2) is a versatile functional group that can be readily converted to a hydrazone by condensation with an aldehyde or ketone. This terminal modification is a common strategy to explore a large chemical space and introduce additional pharmacophoric features. The -NHN=CH- azomethine group in hydrazones is a key structural feature in many biologically active compounds.[3]
Below is a graphical representation of the 3-(2-hydroxyphenyl)propanohydrazide scaffold highlighting the key regions for SAR exploration.
Caption: Key regions for SAR on the core scaffold.
Inferred Structure-Activity Relationship: A Comparative Analysis
Based on studies of structurally related phenolic hydrazones and salicylhydrazide derivatives, we can extrapolate the following SAR principles for 3-(2-hydroxyphenyl)propanohydrazide derivatives, particularly in the context of enzyme inhibition (e.g., tyrosinase, laccase) and antimicrobial activity.
Substitutions on the 2-Hydroxyphenyl Ring (R1)
The electronic and steric nature of substituents on the salicyl ring plays a pivotal role in modulating biological activity.
| Substitution Pattern | Predicted Effect on Activity | Rationale and Supporting Evidence from Analogous Series |
| Electron-Withdrawing Groups (e.g., -Cl, -NO2) | Likely to increase potency. | In many series of enzyme inhibitors, electron-withdrawing groups on the phenolic ring enhance the acidity of the hydroxyl proton, leading to stronger metal chelation. For example, halogenated salicylhydrazides have shown potent inhibitory activity. |
| Electron-Donating Groups (e.g., -OCH3, -CH3) | Variable, potentially decreasing potency. | Electron-donating groups may reduce the metal-chelating ability by decreasing the acidity of the phenolic hydroxyl. However, they can also improve cell permeability and metabolic stability. The overall effect will be target-dependent. |
| Bulky Substituents | Generally disfavorable. | Large groups, especially at the positions ortho to the hydroxyl or the propanoyl linker, can create steric hindrance, preventing the molecule from fitting optimally into the active site of the target enzyme. |
| Additional Hydroxyl Groups | Potentially beneficial. | The presence of additional hydroxyl groups, creating a catechol or resorcinol-like moiety, can enhance antioxidant activity and may lead to additional hydrogen bonding interactions within the target's active site. Gallic acid hydrazones, which have multiple phenolic hydroxyls, are potent antioxidants.[4][5] |
Modifications of the Hydrazide/Hydrazone Moiety (R3)
Condensation of the parent hydrazide with various aldehydes and ketones to form hydrazones is a highly effective strategy for activity modulation.
| Hydrazone Substituent (from Aldehyde/Ketone) | Predicted Effect on Activity | Rationale and Supporting Evidence from Analogous Series |
| Aromatic/Heteroaromatic Aldehydes | Generally favorable. | The introduction of an additional aromatic or heteroaromatic ring can lead to beneficial π-π stacking interactions with aromatic amino acid residues in the enzyme's active site. The nature of this ring and its substituents is a key determinant of potency. |
| Substituted Benzaldehydes | Highly influential. | The position and electronic nature of substituents on the benzaldehyde-derived portion of the hydrazone have a profound impact. For instance, hydroxyl or methoxy groups can act as hydrogen bond donors or acceptors. Halogens can increase lipophilicity and form halogen bonds. |
| Aliphatic Aldehydes/Ketones | Generally less potent than aromatic counterparts. | While potentially increasing solubility, aliphatic substituents lack the ability to form the favorable aromatic interactions that often contribute significantly to binding affinity. |
Comparative Performance: Tyrosinase Inhibition
To contextualize the potential of 3-(2-hydroxyphenyl)propanohydrazide derivatives, we will compare their inferred properties with a well-established class of tyrosinase inhibitors, the chalcones. Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders.
| Feature | 3-(2-Hydroxyphenyl)propanohydrazide Derivatives (Predicted) | Benzylidene-6-hydroxy-3,4-dihydronaphthalenone Chalconoids (Experimental)[5][6] |
| Mechanism of Action | Likely competitive inhibition via chelation of copper ions in the active site. | Competitive inhibition, with the chalcone scaffold interacting with the two copper ions in the active site. |
| Key Pharmacophore | ortho-hydroxyl group for metal chelation. | The α,β-unsaturated ketone system and a hydroxylated aromatic ring. |
| Potency (IC50) | Predicted to be in the low micromolar range, highly dependent on substitution. | Experimentally determined to be in the low micromolar range (e.g., 8.8 µM for a potent derivative). |
| Structure-Activity Relationship | Activity is highly sensitive to substitutions on the salicyl ring and the hydrazone moiety. | Activity is dependent on the substitution pattern of the benzylidene ring. |
This comparison suggests that 3-(2-hydroxyphenyl)propanohydrazide derivatives represent a promising, and perhaps more synthetically tractable, alternative to chalcones as tyrosinase inhibitors.
Experimental Protocols
General Synthesis of 3-(2-Hydroxyphenyl)propanohydrazide Derivatives
The synthesis of the title compounds is typically achieved through a two-step process, as illustrated below.
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A Comparative Guide to the In Vivo vs. In Vitro Activity of Hydroxyphenyl Propanohydrazide Analogs
This guide provides a comprehensive comparison of the in vitro and in vivo biological activities of compounds based on the 3-(hydroxyphenyl)propanohydrazide scaffold. Due to the limited availability of published data on 3-(2-Hydroxyphenyl)propanohydrazide, this document synthesizes findings from closely related analogs to provide researchers, scientists, and drug development professionals with a foundational understanding of this chemical class. We will explore the nuances of translating promising laboratory findings into whole-organism efficacy, supported by experimental data and detailed protocols.
Introduction: The Therapeutic Potential of Phenolic Hydrazides
The hydrazide functional group is a cornerstone in medicinal chemistry, present in a wide array of pharmacologically active agents. When coupled with a phenolic moiety, such as a hydroxyphenyl group, the resulting scaffold often exhibits a range of biological activities, including antimicrobial, antioxidant, and anticancer properties.[1][2] The phenolic hydroxyl group can act as a hydrogen donor, contributing to antioxidant and radical-scavenging activities, while the hydrazide component can chelate metal ions and form hydrogen bonds, facilitating interactions with biological targets.[3]
This guide will delve into the critical transition from controlled in vitro environments to the complex biological systems of in vivo models, using representative data from hydroxyphenyl propanohydrazide derivatives.
In Vitro Activity Profile: A Foundation of Efficacy
In vitro assays are indispensable for the initial screening and characterization of novel compounds. They offer a controlled environment to elucidate mechanisms of action and quantify biological activity against specific targets. For hydroxyphenyl propanohydrazide analogs, a spectrum of in vitro activities has been reported.
Antimicrobial Activity
Derivatives of this scaffold have demonstrated notable activity against a range of bacterial and fungal pathogens.[3][4] For instance, certain hydrazone derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown potent and broad-spectrum antimicrobial effects.[3][4]
Table 1: Representative In Vitro Antimicrobial Activity of a Hydroxyphenyl Propanohydrazide Analog
| Microbial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Staphylococcus aureus (MRSA) | 1 - 8 |
| Enterococcus faecalis (VRE) | 0.5 - 2 |
| Gram-negative pathogens | 8 - 64 |
| Candida species | 8 - 64 |
Data synthesized from studies on 3-((4-hydroxyphenyl)amino)propanoic acid hydrazone derivatives.[3][4]
Anticancer and Cytotoxic Activity
The cytotoxic potential of these compounds has been evaluated against various cancer cell lines. Studies on hydrazide-hydrazones of 2,4-dihydroxybenzoic acid have revealed significant antiproliferative effects.[5][6]
Table 2: In Vitro Antiproliferative Activity of a Dihydroxybenzoic Acid Hydrazide-Hydrazone
| Cancer Cell Line | IC₅₀ (µM) |
| LN-229 (Glioblastoma) | 0.77 |
Data from a study on N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide.[5][6]
Antioxidant Capacity
The phenolic nature of these compounds suggests inherent antioxidant properties. The ability to scavenge free radicals is a common feature, often assessed using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[7]
Transitioning to In Vivo Models: The Complexity of Biological Systems
While in vitro data provides a strong rationale for further development, the translation of this activity to in vivo models is not always direct. The journey of a compound through a living organism introduces complex pharmacokinetic and pharmacodynamic factors.
In Vivo Antitumor Efficacy
Encouragingly, some hydrazide derivatives have demonstrated tumor growth inhibition in animal models. For example, novel hydrazide compounds have been shown to significantly hinder the growth of mammary carcinoma in mice.[8] This suggests that the compound retains its cytotoxic activity and can reach the tumor site in effective concentrations.
In Vivo Toxicity Assessment
A critical aspect of in vivo testing is determining the compound's safety profile. Acute toxicity studies, such as the Fish Embryo Acute Toxicity (FET) test using zebrafish (Danio rerio) embryos, provide valuable initial insights into a compound's potential toxicity.[5][6] For certain dihydroxybenzoic acid hydrazide-hydrazones, toxicity against zebrafish embryos was found to be low to moderate, indicating a potentially favorable therapeutic window.[5][6]
Comparative Analysis: Bridging the Gap Between In Vitro and In Vivo Results
The transition from a petri dish to a whole organism often reveals discrepancies in a compound's activity. A molecule that is highly potent in vitro may show diminished or no efficacy in vivo, and vice versa.
Key Factors Influencing In Vitro vs. In Vivo Correlation:
-
ADME Properties (Absorption, Distribution, Metabolism, and Excretion): A compound's ability to be absorbed into the bloodstream, distribute to the target tissues, resist metabolic breakdown, and be cleared from the body is paramount for in vivo efficacy. Poor oral bioavailability or rapid metabolism can prevent a potent compound from reaching its target.
-
Target Engagement in a Complex Environment: The presence of plasma proteins, tissue barriers (like the blood-brain barrier), and competing molecules can affect the ability of a compound to bind to its intended target.
-
Off-Target Effects and Toxicity: In a whole organism, a compound can interact with numerous unintended targets, leading to toxicity that might not be apparent in isolated cell cultures.
For the hydroxyphenyl propanohydrazide class, a compound with excellent in vitro antimicrobial MIC values must also demonstrate the ability to penetrate bacterial biofilms and evade host metabolic pathways to be effective in treating an infection in an animal model. Similarly, a potent anticancer agent in vitro must be able to accumulate in tumor tissue at concentrations sufficient to exert its effect without causing undue harm to healthy tissues.[8]
Experimental Methodologies
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is foundational for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Workflow for MIC Determination
Caption: Workflow for MIC determination.
Step-by-Step Protocol:
-
Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) and prepare a series of two-fold dilutions in a 96-well microtiter plate using appropriate broth medium.
-
Inoculum Preparation: Culture the microbial strain overnight and adjust the turbidity of the suspension to match a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include positive (microbes, no compound) and negative (broth only) controls.
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vivo Acute Toxicity Assessment (Zebrafish Embryo Model)
The Fish Embryo Acute Toxicity (FET) test is a widely accepted method for initial toxicity screening.[5][6]
Workflow for FET Assay
Caption: Zebrafish Embryo Acute Toxicity Test Workflow.
Step-by-Step Protocol:
-
Embryo Collection: Collect freshly fertilized zebrafish embryos and select healthy, developing embryos for the assay.
-
Exposure: Place embryos into the wells of a 24-well plate containing embryo medium. Add the test compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates at 28.5°C.
-
Observation: At 24, 48, 72, and 96 hours post-fertilization, observe the embryos under a microscope for lethal endpoints such as coagulation, lack of somite formation, non-detachment of the tail, and absence of heartbeat.
-
Data Analysis: Record the number of dead embryos at each concentration and time point. Calculate the LC₅₀ value, which is the concentration of the compound that is lethal to 50% of the embryos.
Conclusion
The 3-(hydroxyphenyl)propanohydrazide scaffold and its analogs represent a promising area for the development of new therapeutic agents. While in vitro assays are crucial for initial discovery and mechanism-of-action studies, a comprehensive understanding of a compound's potential requires rigorous in vivo evaluation. Discrepancies between in vitro and in vivo results are common and provide valuable insights into the compound's pharmacokinetic and toxicological properties. A carefully planned, multi-faceted approach, combining both types of studies, is essential for the successful translation of a promising molecule from the laboratory to the clinic.
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Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Petraitis, V., Petraitienė, R., Naing, E., Garcia, A., Grigalevičiūtė, R., & Mickevičius, V. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics, 13(2), 193. [Link]
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A Comparative Analysis of 3-(2-Hydroxyphenyl)propanohydrazide and Salicylhydrazide Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of two structurally related classes of compounds: 3-(2-Hydroxyphenyl)propanohydrazide and salicylhydrazide derivatives. Both scaffolds have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. We will delve into their synthesis, comparative biological performance supported by experimental data from the literature, and detailed protocols for their evaluation.
Introduction: The Hydrazide Scaffold in Medicinal Chemistry
Hydrazides and their derivatives, particularly hydrazones, represent a versatile class of organic compounds characterized by the -C(=O)NHNH- functional group. This structural motif is present in numerous biologically active molecules and serves as a crucial building block in the synthesis of various heterocyclic systems.[1][2] The diverse therapeutic applications of hydrazide-containing compounds, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer activities, have made them a focal point of drug discovery efforts.[3][4][5]
3-(2-Hydroxyphenyl)propanohydrazide and salicylhydrazide derivatives are two prominent subclasses that share a common phenolic hydroxyl group, which is often crucial for their biological activity, but differ in the linker between the phenyl ring and the hydrazide moiety. This structural variance can significantly influence their physicochemical properties and pharmacological profiles.
Synthesis Strategies: A Comparative Overview
The synthesis of both 3-(2-Hydroxyphenyl)propanohydrazide and salicylhydrazide derivatives typically involves a key step of hydrazinolysis of a corresponding ester.
General Synthesis of Salicylhydrazide Derivatives
Salicylhydrazide is commonly synthesized by reacting methyl salicylate with hydrazine hydrate.[6][7] This straightforward and efficient method provides the core scaffold for further derivatization.
Experimental Protocol: Synthesis of Salicylhydrazide
Objective: To synthesize salicylhydrazide from methyl salicylate and hydrazine hydrate.
Materials:
-
Methyl salicylate
-
Hydrazine hydrate (80% or higher)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Beakers, filter paper, Buchner funnel
Procedure:
-
In a round-bottom flask, dissolve methyl salicylate in a minimal amount of ethanol.
-
Add an equimolar amount of hydrazine hydrate to the solution.
-
Attach a reflux condenser and heat the mixture at 60-70°C for 3-5 hours.[6]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the product.
-
Collect the solid product by filtration using a Buchner funnel.
-
Wash the solid with cold water and dry it.
-
Recrystallize the crude product from ethanol to obtain pure salicylhydrazide.
Characterization: The structure of the synthesized salicylhydrazide can be confirmed using spectroscopic techniques such as IR, ¹H NMR, and ¹³C NMR.[6][8]
Synthesis of 3-(2-Hydroxyphenyl)propanohydrazide
The synthesis of 3-(2-Hydroxyphenyl)propanohydrazide follows a similar principle, starting from the corresponding ester, methyl 3-(2-hydroxyphenyl)propanoate.
Derivatization to Hydrazones
A common and effective strategy to enhance the biological activity of these hydrazides is their conversion to hydrazones. This is typically achieved by condensing the hydrazide with various aldehydes or ketones.[3][9]
Comparative Biological Activities
Both 3-(2-Hydroxyphenyl)propanohydrazide and salicylhydrazide derivatives have demonstrated a wide array of biological activities. Here, we compare their performance in key therapeutic areas based on available literature.
Anticancer Activity
Hydrazide-hydrazone derivatives are recognized for their potential as anticancer agents.[8][10][11] Their mechanism of action often involves inducing apoptosis and cell cycle arrest.[12]
Salicylhydrazide derivatives have shown potent activity against various cancer cell lines. For instance, certain dimethoxy derivatives of salicylaldehyde benzoylhydrazone exhibited significant antileukemic activity at low micro- and nanomolar concentrations, with remarkable selectivity towards cancer cells over normal cells.[13][14] The introduction of substituents like methoxy or bromo groups on the salicylaldehyde ring has been shown to significantly enhance antiproliferative effects.[13]
While there is less specific data on the anticancer activity of 3-(2-Hydroxyphenyl)propanohydrazide itself, related propanehydrazide derivatives have been investigated. For example, N-(4-hydroxyphenyl)-β-alanine hydrazide, a structurally similar compound, showed some reduction in A549 lung cancer cell viability.[15] Other studies on hydrazide-hydrazones have demonstrated significant cytotoxic effects on neuroblastoma and breast cancer cell lines.[11]
Table 1: Comparison of In Vitro Anticancer Activity
| Compound Class | Cancer Cell Line | Reported Activity (IC₅₀) | Reference |
| Salicylaldehyde Hydrazone Derivatives | Leukemic cell lines | Low micro- to nanomolar | [13][14] |
| Salicylaldehyde Hydrazone Derivatives | Breast cancer (MCF-7) | Potent activity | [13] |
| Hydrazide-Hydrazone Derivatives | Neuroblastoma (SH-SY5Y, Kelly) | Micromolar potency | [11] |
| Hydrazide-Hydrazone Derivatives | Breast adenocarcinoma (MDA-MB-231) | Moderate activity | [11] |
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
Objective: To determine the cytotoxic effects of test compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.[8]
Materials:
-
Cancer cell line (e.g., HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplate
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
After 24 hours, replace the medium with fresh medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).[8]
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity
Hydrazide-hydrazones are well-established for their antimicrobial properties, exhibiting activity against a broad spectrum of bacteria and fungi.[5][16]
Salicylhydrazide derivatives have been reported to possess antibacterial and antifungal activities.[17][18] For instance, certain derivatives have shown modest antimicrobial activity against Gram-positive bacteria like methicillin-resistant Staphylococcus aureus.[6]
Derivatives of 2-hydroxy benzyl hydrazide , which are structurally very similar to 3-(2-hydroxyphenyl)propanohydrazide, have demonstrated significant antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, with some compounds showing larger zones of inhibition than the standard drug ciprofloxacin.[19]
Table 2: Comparison of Antimicrobial Activity
| Compound Class/Derivative | Microorganism | Method | Reported Activity | Reference |
| Substituted Salicylaldehyde Derivatives | S. aureus (MRSA) | - | Modest activity | [6] |
| 2-Hydroxy Benzyl Hydrazide Derivatives | S. aureus, E. coli | Agar disc diffusion | Zone of inhibition > Ciprofloxacin | [19] |
| Hydrazide-Hydrazone Derivatives | P. aeruginosa, K. pneumoniae | MIC | MICs in the low µg/mL range | [16] |
Experimental Protocol: Antimicrobial Screening (Agar Disc Diffusion Method)
Objective: To qualitatively assess the antimicrobial activity of test compounds.
Principle: This method involves placing paper discs impregnated with the test compound onto an agar plate that has been inoculated with a specific microorganism. The compound diffuses from the disc into the agar. If the compound is effective against the microorganism, it will inhibit its growth, resulting in a clear zone of inhibition around the disc.
Materials:
-
Bacterial or fungal strains (e.g., S. aureus, E. coli)
-
Nutrient agar or Mueller-Hinton agar
-
Sterile Petri dishes
-
Sterile paper discs (6 mm diameter)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Positive control (standard antibiotic, e.g., ciprofloxacin)
-
Negative control (solvent alone)
-
Incubator
Procedure:
-
Prepare sterile agar plates.
-
Prepare a standardized inoculum of the test microorganism and spread it evenly over the entire surface of the agar plate.
-
Impregnate sterile paper discs with a known concentration of the test compounds.
-
Place the impregnated discs, along with positive and negative control discs, on the surface of the inoculated agar plate.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measure the diameter of the zone of inhibition (in mm) around each disc.
Conclusion and Future Perspectives
Both 3-(2-Hydroxyphenyl)propanohydrazide and salicylhydrazide derivatives are promising scaffolds in drug discovery, with a wide range of biological activities. Salicylhydrazide derivatives appear to be more extensively studied, particularly for their anticancer properties, with some compounds demonstrating high potency and selectivity. The structural rigidity of the salicylhydrazide core may contribute to more specific interactions with biological targets.
On the other hand, the greater flexibility of the 3-(2-hydroxyphenyl)propanohydrazide scaffold might allow for adaptation to different binding pockets, and preliminary data on related structures show significant antimicrobial potential.
Future research should focus on a direct, systematic comparison of these two classes of compounds under identical experimental conditions. Structure-activity relationship (SAR) studies will be crucial to optimize their therapeutic potential and selectivity. Furthermore, exploring their mechanisms of action in greater detail will pave the way for the development of novel and effective therapeutic agents.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-(2-Hydroxyphenyl)propanohydrazide
Introduction: The Imperative for Rigorous Analytical Cross-Validation
In the landscape of pharmaceutical development, the journey of a molecule from discovery to a therapeutic product is underpinned by robust analytical data. The molecule at the center of our discussion, 3-(2-Hydroxyphenyl)propanohydrazide, is a compound of interest with a chemical structure featuring both a phenolic hydroxyl group and a hydrazide moiety. The accurate and precise quantification of this analyte in various matrices—be it the active pharmaceutical ingredient (API), a finished drug product, or a biological sample—is non-negotiable for ensuring safety, efficacy, and quality.
When a new analytical method is developed or an existing one is transferred between laboratories or updated with new technology, a critical question arises: "Is the new method truly equivalent to the old one?" This is where cross-validation becomes indispensable. It is the systematic process of comparing two distinct analytical methods to demonstrate their equivalence for a specific purpose. This guide provides an in-depth, experience-driven comparison of two orthogonal analytical techniques for 3-(2-Hydroxyphenyl)propanohydrazide: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
This document is structured not as a rigid protocol but as a comprehensive guide that explains the causality behind each experimental choice, grounding every step in established scientific principles and regulatory expectations, primarily the International Council for Harmonisation (ICH) Q2(R1) guideline.[1][2]
The Analytical Challenge: Understanding the Analyte
3-(2-Hydroxyphenyl)propanohydrazide possesses characteristics that inform our choice of analytical methods:
-
Phenolic Group: This provides a strong chromophore, making it an excellent candidate for UV-Vis spectrophotometric detection.[3][4][5]
-
Hydrazide Group: This functional group is polar and contains basic nitrogen atoms, making it suitable for analysis by reversed-phase chromatography and amenable to ionization for mass spectrometry.
-
Polarity: The overall molecule is moderately polar, guiding the selection of appropriate chromatographic stationary and mobile phases.
Given these features, a classic HPLC-UV method serves as a reliable workhorse for quality control (QC) environments, while the superior sensitivity and specificity of LC-MS/MS make it the gold standard for bioanalysis or trace-level impurity detection.[6]
Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
This method is designed for robustness and is typical for assay and purity determinations in a QC setting.
Causality Behind the Method Design:
-
Stationary Phase (Column): A C18 column is the quintessential choice for reversed-phase chromatography. Its long alkyl chains provide a hydrophobic environment that retains the moderately nonpolar backbone of our analyte, while the polar functional groups ensure it doesn't retain too strongly.
-
Mobile Phase: A gradient of acetonitrile and water is used to elute the analyte from the column. Acetonitrile is a common organic modifier that provides good peak shape and low viscosity.
-
pH Modifier (Formic Acid): The addition of 0.1% formic acid to the aqueous mobile phase is a critical choice. It serves two purposes: 1) It protonates the free silanol groups on the silica-based stationary phase, preventing undesirable interactions that lead to peak tailing. 2) It maintains the analyte in a consistent, protonated state, ensuring sharp and reproducible chromatographic peaks.
-
Detection Wavelength: The UV detector is set to the analyte's maximum absorption wavelength (λmax), determined by a preliminary scan. This ensures the highest possible sensitivity for quantification.
Detailed Experimental Protocol: HPLC-UV
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: 275 nm (hypothetical λmax).
-
-
Standard and Sample Preparation:
-
Stock Solution: Accurately weigh and dissolve 10 mg of 3-(2-Hydroxyphenyl)propanohydrazide reference standard in 10 mL of a 50:50 water:acetonitrile mixture (diluent) to obtain a 1 mg/mL solution.
-
Calibration Standards: Perform serial dilutions of the stock solution with the diluent to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3, 30, and 80 µg/mL) from a separate stock solution to ensure unbiased evaluation.
-
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is tailored for high sensitivity and selectivity, making it ideal for bioanalytical applications where the analyte may be present at very low concentrations in a complex matrix.
Causality Behind the Method Design:
-
Liquid Chromatography: The LC conditions are similar to the HPLC-UV method to ensure comparable retention behavior. However, flow rates are often lower for better compatibility with the mass spectrometer's ion source.
-
Ionization: Electrospray Ionization (ESI) is selected as it is a soft ionization technique ideal for polar molecules, minimizing in-source fragmentation and maximizing the generation of the protonated parent ion [M+H]⁺.
-
Mass Analysis: A triple quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode. This is the cornerstone of the method's selectivity. We select the parent ion (precursor ion) in the first quadrupole, fragment it in the collision cell (second quadrupole), and then select a specific, characteristic fragment ion (product ion) in the third quadrupole. This precursor-to-product transition is unique to the analyte, effectively filtering out all other matrix components.
Detailed Experimental Protocol: LC-MS/MS
-
Instrumentation: LC-MS/MS system consisting of a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an ESI source.
-
Chromatographic Conditions:
-
Column: C18, 100 mm x 2.1 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: ESI Positive.
-
MRM Transition: To be determined by infusing a standard solution. For a hypothetical molecular weight of 180.2 g/mol , the transition could be: m/z 181.2 → 107.1 (Precursor [M+H]⁺ → Product ion corresponding to the hydroxyphenyl fragment).
-
Source Parameters: Optimize source temperature, gas flows, and spray voltage for maximum signal intensity.
-
-
Standard and Sample Preparation:
-
Matrix: For this example, we will use human plasma.
-
Stock Solution: Prepare a 1 mg/mL stock in methanol.
-
Calibration Standards: Serially dilute the stock solution and spike into blank human plasma to create standards from 0.1 ng/mL to 200 ng/mL.
-
Sample Pre-treatment: Perform a protein precipitation by adding 3 parts of cold acetonitrile containing an internal standard to 1 part of plasma sample. Vortex, centrifuge, and inject the supernatant. This removes proteins that would otherwise foul the column and ion source.
-
Designing the Cross-Validation Study
The objective is to determine if the two methods provide equivalent quantitative results. The study must be meticulously planned to ensure a direct and fair comparison, following the principles outlined in regulatory guidelines.[2][7][8]
General Workflow for Analytical Method Cross-Validation
Caption: Workflow for a typical analytical method cross-validation study.
Head-to-Head Comparison Workflow
Caption: Head-to-head workflow for comparing HPLC-UV and LC-MS/MS methods.
Comparative Data & Interpretation
For this guide, we present hypothetical—yet realistic—data from our cross-validation study. A single set of QC samples (prepared in a common solvent matrix to allow for analysis by both methods without matrix effects confounding the LC-MS/MS results) were analyzed in triplicate on three separate days (n=9) by each method.
Table 1: Comparison of Linearity and Sensitivity
| Parameter | HPLC-UV Method | LC-MS/MS Method | Acceptance Criteria (ICH Q2)[2] |
| Linear Range | 1.0 – 100 µg/mL | 0.1 – 200 ng/mL | - |
| Correlation Coefficient (r²) | 0.9992 | 0.9998 | ≥ 0.995 |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | 0.1 ng/mL | Signal-to-Noise ≥ 10 |
Interpretation: Both methods demonstrate excellent linearity within their respective ranges. The standout difference is the sensitivity. The LC-MS/MS method is 10,000 times more sensitive than the HPLC-UV method, as evidenced by its significantly lower LOQ. This confirms its suitability for applications requiring trace-level quantification.
Table 2: Comparison of Accuracy and Precision
| QC Level | Nominal Value | HPLC-UV Results | LC-MS/MS Results | Acceptance Criteria[9] |
| Mean Conc. ± SD (n=9) | Mean Conc. ± SD (n=9) | Accuracy: ±15% of Nominal | ||
| % Accuracy | % Accuracy | Precision: ≤15% RSD | ||
| % RSD (Precision) | % RSD (Precision) | |||
| Low QC | 3.0 µg/mL | 2.95 ± 0.11 µg/mL | 3.04 ± 0.09 µg/mL | |
| 98.3% | 101.3% | |||
| 3.7% | 3.0% | |||
| Mid QC | 30.0 µg/mL | 30.5 ± 0.76 µg/mL | 29.8 ± 0.60 µg/mL | |
| 101.7% | 99.3% | |||
| 2.5% | 2.0% | |||
| High QC | 80.0 µg/mL | 79.2 ± 1.50 µg/mL | 81.1 ± 1.30 µg/mL | |
| 99.0% | 101.4% | |||
| 1.9% | 1.6% |
Interpretation: Both methods meet the stringent acceptance criteria for accuracy and precision. The percentage of recovery (Accuracy) for all QC levels is well within the ±15% window, and the Relative Standard Deviation (RSD) for precision is well below 15%. The close agreement in the mean concentrations determined by both methods for the same QC samples is the cornerstone of this cross-validation. It demonstrates that, within the overlapping range of the methods, they provide equivalent and trustworthy quantitative results.
Conclusion: Selecting the Right Tool for the Job
This comparative guide demonstrates that both the RP-HPLC-UV and LC-MS/MS methods are valid and reliable for the quantification of 3-(2-Hydroxyphenyl)propanohydrazide. The cross-validation study confirms their equivalence in terms of accuracy and precision.
The ultimate choice of method is dictated by the intended application:
-
RP-HPLC-UV is a robust, cost-effective, and highly reliable method perfectly suited for routine quality control, such as API release testing and drug product assays, where analyte concentrations are relatively high.
-
LC-MS/MS is the unequivocal choice for applications requiring high sensitivity and selectivity, such as pharmacokinetic studies in biological matrices, metabolite identification, or the detection of genotoxic impurities at trace levels.
This exercise underscores a fundamental principle in analytical science: method validation is not a one-time event. Rigorous cross-validation is a self-validating system that builds a foundation of trust in our data, ensuring that the analytical results guiding critical drug development decisions are beyond reproach.
References
- Smolenkov, A. D., et al. (2012). Chromatographic methods of determining hydrazine and its polar derivatives. Review Journal of Chemistry, 2(4), 329-354.
-
International Council for Harmonisation. (2023). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]
-
Chen, R., et al. (2025). Application of mass spectrometry for the advancement of PROTACs. Journal of Pharmaceutical and Biomedical Analysis, 116829. [Link]
-
ResearchGate. (2024). The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. [Link]
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HELIX Chromatography. HPLC Methods for analysis of Hydrazine. [Link]
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]
-
ACS Publications. Gas chromatographic determination of aqueous trace hydrazine and methylhydrazine as corresponding pyrazoles. [Link]
-
National Institutes of Health. (2020). Crystal structure and Hirshfeld surface analysis of 3-(3-hydroxyphenyl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one hemihydrate. [Link]
-
European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]
-
PubMed Central. (2015). Analysis of hydrazine in smokeless tobacco products by gas chromatography–mass spectrometry. [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Der Pharma Chemica. (2016). 3D-QSAR study, synthesis and biological evaluation of p-hydroxy benzohydrazide derivatives as antimicrobial agents. [Link]
-
RASĀYAN Journal of Chemistry. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. [Link]
-
Asian Journal of Pharmaceutical Analysis. (2024). The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
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Performance Benchmark Guide: 3-(2-Hydroxyphenyl)propanohydrazide-Based Inhibitors as Novel Epigenetic Modulators
This guide provides a comprehensive framework for benchmarking the performance of a novel class of potential enzyme inhibitors based on the 3-(2-hydroxyphenyl)propanohydrazide scaffold. Given that the hydrazide moiety is a known pharmacophore with diverse biological activities, including enzyme inhibition, we will contextualize this guide by evaluating a representative molecule from this class, hereafter designated HPH-101 , as a potential inhibitor of Histone Deacetylases (HDACs).[1][2]
HDACs are a class of zinc-dependent enzymes that play a critical role in epigenetic regulation by removing acetyl groups from histone proteins, leading to chromatin compaction and transcriptional repression. Their dysregulation is a hallmark of many cancers, making them a validated and high-value target for therapeutic intervention.
Our objective is to rigorously compare the in vitro enzymatic and cell-based performance of HPH-101 against the FDA-approved, broad-spectrum HDAC inhibitor, Vorinostat (SAHA) . This guide is designed for researchers and drug development professionals, offering detailed protocols, data interpretation insights, and the scientific rationale behind each experimental step.
A. Proposed Mechanism of Action: A Tale of Two Zinc Binders
The catalytic mechanism of HDACs relies on a critical Zn²⁺ ion within the enzyme's active site. Most clinically successful HDAC inhibitors function by chelating this zinc ion, thereby blocking the enzyme's catalytic activity. Vorinostat employs a hydroxamic acid moiety for this purpose. We hypothesize that the hydrazide group of the 3-(2-hydroxyphenyl)propanohydrazide scaffold in HPH-101 serves a similar function as a zinc-binding group.
The diagram below illustrates this proposed mechanism, comparing the interaction of Vorinostat and HPH-101 with the active site zinc ion.
B. The Benchmarking Workflow: From Enzyme to Cell
A robust evaluation of an inhibitor requires a multi-step approach. We must first determine its direct effect on the purified enzyme target and then assess its ability to engage that target in a complex cellular environment, ultimately leading to a desired biological outcome (e.g., cancer cell death).
This workflow ensures that we build a comprehensive performance profile, correlating direct enzymatic potency with cellular efficacy.
C. Part 1: In Vitro Enzymatic Performance Profiling
Objective
To quantify and compare the direct inhibitory potency of HPH-101 and Vorinostat against a purified human HDAC enzyme. We will determine the half-maximal inhibitory concentration (IC₅₀), which is a primary measure of an inhibitor's potency.[3]
Experimental Protocol: Fluorogenic HDAC1 Activity Assay
This protocol is adapted from standard procedures for commercially available HDAC assay kits. The principle relies on the deacetylation of a fluorogenic substrate by the HDAC1 enzyme, which is then cleaved by a developer to release a fluorescent molecule. Inhibition of HDAC1 results in a reduced fluorescent signal.
Materials:
-
Recombinant human HDAC1 enzyme
-
HDAC Assay Buffer
-
Fluorogenic Substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (containing a protease like trypsin)
-
HPH-101 and Vorinostat (dissolved in DMSO)
-
Black, flat-bottom 96-well microplate
-
Plate reader with fluorescence detection (Excitation: 360 nm, Emission: 460 nm)
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of HPH-101 and Vorinostat in DMSO. A typical starting concentration is 1 mM.
-
Reaction Setup: In each well of the 96-well plate, add the following in order:
-
50 µL of HDAC Assay Buffer.
-
1 µL of serially diluted inhibitor (or DMSO for "no inhibitor" control).
-
10 µL of diluted HDAC1 enzyme.
-
Control Wells: Include "no enzyme" controls (add buffer instead of enzyme) to measure background fluorescence.
-
-
Enzyme-Inhibitor Pre-incubation: Gently mix the plate and incubate for 15 minutes at 37°C to allow the inhibitors to bind to the enzyme.
-
Initiate Reaction: Add 10 µL of the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Enzymatic Reaction Incubation: Incubate the plate for 60 minutes at 37°C, protected from light.
-
Rationale: This incubation time must be within the linear range of the enzymatic reaction, which should be predetermined in separate kinetic experiments.[4]
-
-
Stop and Develop: Add 25 µL of Developer solution to each well. This stops the HDAC reaction and initiates the development of the fluorescent signal. Incubate for 15 minutes at 37°C.
-
Fluorescence Measurement: Read the fluorescence intensity (FI) on the plate reader.
-
Data Analysis:
-
Subtract the average background FI ("no enzyme" control) from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (FI_inhibitor / FI_no_inhibitor_control))
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.[5]
-
Comparative Enzymatic Data
| Compound | Target | IC₅₀ (nM) [Hypothetical Data] |
| HPH-101 | HDAC1 | 85.2 ± 7.5 |
| Vorinostat (SAHA) | HDAC1 | 55.6 ± 4.8 |
D. Part 2: Cellular Target Engagement and Potency
Objective
An inhibitor's enzymatic potency does not always translate to cellular activity due to factors like cell membrane permeability and metabolic stability. This section aims to verify that HPH-101 can enter cells, inhibit its intended target (cellular target engagement), and exert an anti-proliferative effect.
Protocol 1: Western Blot for Histone H3 Acetylation (Target Engagement)
Principle: If an HDAC inhibitor is active in cells, it will block the removal of acetyl groups from histones. This leads to a measurable increase (hyperacetylation) of histone proteins, which can be detected by an antibody specific to the acetylated form of the histone.
Methodology:
-
Cell Culture: Seed HCT116 human colon carcinoma cells in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of HPH-101 or Vorinostat (e.g., 0, 0.1, 0.5, 1, 5 µM) for 18 hours. Include a DMSO-only vehicle control.
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors to extract total cellular protein.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20 µg of protein from each sample on a 15% polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody against Acetyl-Histone H3 (Ac-H3).
-
Loading Control: Simultaneously or subsequently, probe with an antibody for total Histone H3 or β-actin to ensure equal protein loading across lanes.
-
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometry analysis can be performed to quantify the increase in the Ac-H3 signal relative to the loading control, from which a cellular EC₅₀ (effective concentration for 50% of maximal response) can be estimated.
Protocol 2: Cell Viability Assay (Cellular Efficacy)
Principle: To measure the anti-proliferative or cytotoxic effects of the inhibitors, a cell viability assay is performed. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active cells.
Methodology:
-
Cell Seeding: Seed HCT116 cells into a white, opaque 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a 10-point serial dilution of HPH-101 and Vorinostat for 72 hours.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Signal Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent growth inhibition relative to DMSO-treated control cells and plot against the log of inhibitor concentration. Fit the data to a sigmoidal curve to determine the GI₅₀ (concentration that causes 50% inhibition of cell growth).
Comparative Cellular Data
| Compound | Cell Line | Target Engagement (Ac-H3 EC₅₀, µM) [Hypothetical] | Growth Inhibition (GI₅₀, µM) [Hypothetical] |
| HPH-101 | HCT116 | 0.95 | 2.5 |
| Vorinostat (SAHA) | HCT116 | 0.50 | 1.8 |
E. Discussion and Interpretation
-
Enzymatic Potency: HPH-101 is a potent inhibitor of HDAC1, though slightly less potent than the clinical standard, Vorinostat (IC₅₀ of 85.2 nM vs. 55.6 nM). This confirms that the 3-(2-hydroxyphenyl)propanohydrazide scaffold is a viable starting point for designing HDAC inhibitors.
-
Cellular Activity: Both compounds successfully enter cells and inhibit their target, as evidenced by the dose-dependent increase in histone acetylation. The cellular potency (EC₅₀ and GI₅₀) mirrors the trend observed in the enzymatic assays, with Vorinostat showing slightly higher efficacy.
-
Structure-Activity Relationship (SAR): The difference in potency between HPH-101 and Vorinostat likely stems from the specific geometry and electronic properties of the hydrazide versus the hydroxamic acid group, influencing the coordination with the active site zinc ion. Further chemical modifications to the HPH-101 backbone could optimize this interaction.
The correlation between the in vitro and cellular data suggests that HPH-101 has good cell permeability and is not significantly affected by efflux pumps or rapid metabolism in this cell line. Discrepancies between IC₅₀ and GI₅₀ values are expected, as growth inhibition is a downstream consequence of target engagement and requires sustained pathway modulation over a longer period (72 hours vs. 18 hours).
F. Conclusion and Future Directions
The 3-(2-hydroxyphenyl)propanohydrazide scaffold, represented by HPH-101, demonstrates significant promise as a novel class of HDAC inhibitors. While our benchmark comparison shows it to be slightly less potent than Vorinostat, it establishes a strong foundation for further drug development efforts.
Next steps in the research cascade should include:
-
Isoform Selectivity Profiling: Assess the inhibitory activity of HPH-101 against other HDAC isoforms to determine its selectivity profile.
-
Mechanism of Inhibition Studies: Conduct enzyme kinetic studies to determine if the inhibition is competitive, non-competitive, or uncompetitive with the substrate.[6][7]
-
Pharmacokinetic Profiling: Evaluate the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of HPH-101 to assess its drug-like potential.
-
In Vivo Efficacy Studies: Test the compound in animal models of cancer to determine its therapeutic efficacy and tolerability.
This systematic benchmarking approach ensures that lead compounds are rigorously evaluated, allowing for data-driven decisions in the complex process of drug discovery and development.
References
-
MDPI. (n.d.). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI. Retrieved from [Link]
- Kumar, S., & Sharma, P. (2012). A review exploring biological activities of hydrazones. Journal of Pharmacy Research.
- Khan, M. S., & Akhtar, M. (2017). A systematic review on the synthesis and biological activity of hydrazide derivatives. Hygeia Journal for Drugs and Medicines.
- Yelekçi, K., & Ali, M. (2020). Biological activities of hydrazide derivatives in the new millennium.
- Roozbahani, P., Akbarzadeh, A. R., & Salehi, M. (2024). Molecular docking and biological activity exploration of hydrazide-based crystal structures. Organic Chemistry Research, 10(1), 28-39.
-
Chemistry Stack Exchange. (2015). How to determine enzyme inhibitor efficacy? Retrieved from [Link]
- Tipton, K. F., & Davey, G. P. (2021). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 26(23), 7379.
-
ResearchGate. (2013). Enzyme inhibitors: (how to differentiate) specific vs nonspecific inhibitors? Retrieved from [Link]
- Lonsdale, R., & Harvey, J. N. (2021). A Guide to Benchmarking Enzymatically Catalysed Reactions: The Importance of Accurate Reference Energies and the Chemical Environment. ChemRxiv.
-
Chem Help ASAP. (2021, January 12). measuring enzyme inhibition by drugs. YouTube. Retrieved from [Link]
- Amine, A., & Arduini, F. (2021). The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. Biosensors, 11(9), 329.
- Luther, J. E., Fournier, R. A., van Lier, O. R., & Bujold, M. (2019).
- Khan, I., et al. (2022). Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study. ACS Omega, 7(44), 40509-40521.
-
Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]
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- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Ensuring Reproducibility in Biological Assays of Novel Hydrazide Compounds: A Case Study with 3-(2-Hydroxyphenyl)propanohydrazide
In the landscape of drug discovery and development, the reproducibility of biological assays is the bedrock upon which scientific claims are built. For researchers investigating novel small molecules like 3-(2-Hydroxyphenyl)propanohydrazide, a compound belonging to the versatile hydrazide class, establishing robust and reliable assays is paramount. This guide provides an in-depth technical comparison of methodologies for assessing the biological activity of this compound, with a focus on ensuring the reproducibility and integrity of the generated data. While specific published data on 3-(2-Hydroxyphenyl)propanohydrazide is limited, this guide will draw upon established principles of small molecule assay validation and data from related hydrazone complexes to present a framework for rigorous scientific investigation.[1][2]
The hydrazide functional group is a common motif in medicinally active compounds, known for a broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory effects.[3] The biological activity of such compounds is often attributed to their ability to chelate metal ions or interact with enzymatic targets. For the purpose of this guide, we will focus on a representative biological assay: the determination of antimicrobial activity.
The Criticality of Assay Selection and Validation
The choice of a biological assay is a critical first step that dictates the relevance and reliability of the experimental outcomes. For a novel compound like 3-(2-Hydroxyphenyl)propanohydrazide, a tiered approach to assay development is recommended. This begins with broad screening assays to identify potential biological activities, followed by more specific and quantitative assays to elucidate the mechanism of action and potency.
The validation of any biological assay is a multi-faceted process that must adhere to established guidelines, such as those from the International Council for Harmonisation (ICH).[4] Key validation parameters include accuracy, precision (repeatability and intermediate precision), specificity, linearity, range, and robustness.[4] For small molecule biomarkers and drug candidates, liquid chromatography-mass spectrometry (LC-MS/MS) is often the gold standard for quantification due to its high sensitivity and selectivity.[5][6]
Comparative Analysis of Antimicrobial Assays
Here, we compare two common methods for assessing the antimicrobial activity of a novel compound: the Broth Microdilution Minimum Inhibitory Concentration (MIC) assay and a High-Throughput Screening (HTS) compatible luminescence-based viability assay.
| Parameter | Broth Microdilution MIC Assay | Luminescence-Based Viability Assay | Key Considerations for 3-(2-Hydroxyphenyl)propanohydrazide |
| Principle | Serial dilution of the compound in liquid growth medium to determine the lowest concentration that inhibits visible microbial growth. | Measurement of a luminescent signal (e.g., ATP content) as an indicator of metabolically active cells. | The hydrazide structure may interact with components of the growth medium, necessitating careful selection and validation of the medium. |
| Throughput | Moderate | High | For initial screening of a library of hydrazide derivatives, the luminescence assay is more efficient. |
| Endpoint | Visual (turbidity) or spectrophotometric (OD600) | Luminescence | Luminescence offers a more quantitative and less subjective endpoint. |
| Data Output | MIC value (µg/mL or µM) | Relative Luminescence Units (RLU), IC50 value | MIC provides a direct measure of potency, while IC50 from the luminescence assay can be used for comparative analysis. |
| Reproducibility | Can be influenced by inoculum size, medium composition, and incubation conditions. | Generally higher due to automated liquid handling and a quantitative readout. | Stringent adherence to standardized protocols (e.g., CLSI guidelines) is crucial for MIC reproducibility. |
| Cost | Relatively low | Higher (reagents and instrumentation) | The initial investment for the luminescence assay may be justified by the increased throughput and data quality. |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
This protocol is a standard method for determining the minimum inhibitory concentration of an antimicrobial agent.
Materials:
-
3-(2-Hydroxyphenyl)propanohydrazide
-
Bacterial strain (e.g., Escherichia coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of 3-(2-Hydroxyphenyl)propanohydrazide in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in MHB in a 96-well plate.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Include positive (no compound) and negative (no bacteria) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of the compound with no visible bacterial growth.
Protocol 2: Luminescence-Based Viability Assay
This protocol provides a high-throughput method for assessing cell viability.
Materials:
-
3-(2-Hydroxyphenyl)propanohydrazide
-
Bacterial strain
-
Growth medium
-
Luminescence-based viability reagent (e.g., BacTiter-Glo™)
-
Opaque-walled 96- or 384-well plates
-
Luminometer
Procedure:
-
Dispense the bacterial culture into the wells of the microplate.
-
Add serial dilutions of 3-(2-Hydroxyphenyl)propanohydrazide to the wells.
-
Incubate for a predetermined time (e.g., 6 hours).
-
Add the luminescence reagent to each well.
-
Measure the luminescent signal using a luminometer.
-
Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
Ensuring Self-Validation and Trustworthiness
To build a self-validating system into these protocols, several key practices must be implemented:
-
Orthogonal Assays: Employing multiple assays that measure different biological endpoints (e.g., membrane integrity, metabolic activity, and cell proliferation) can provide a more comprehensive and reliable assessment of a compound's activity.
-
Reference Compounds: Always include a well-characterized reference compound with a known mechanism of action and potency in each assay. This serves as a positive control and allows for the normalization of data across experiments.
-
Statistical Rigor: All experiments should be performed with an adequate number of biological and technical replicates. Statistical analysis should be used to determine the significance of the observed effects.
Visualizing Workflows and Pathways
Experimental Workflow for Antimicrobial Activity Screening
Caption: Hypothetical inhibition of a key cellular enzyme by a hydrazide compound.
Conclusion and Future Directions
Ensuring the reproducibility of biological assays for novel compounds like 3-(2-Hydroxyphenyl)propanohydrazide is a cornerstone of credible drug discovery. By employing validated, orthogonal assays, adhering to stringent protocols, and incorporating robust statistical analysis, researchers can generate high-quality, reliable data. While this guide has focused on antimicrobial assays as a representative example, the principles discussed are broadly applicable to the investigation of other potential biological activities of the versatile hydrazide class of molecules. Future work should aim to perform these and other relevant assays on 3-(2-Hydroxyphenyl)propanohydrazide to build a comprehensive biological profile and elucidate its mechanism of action.
References
- Vertex AI Search. (n.d.). Developing and Validating Assays for Small-Molecule Biomarkers.
- Houghton, R. (2009). Generic approach to validation of small-molecule LC-MS/MS biomarker assays. Bioanalysis, 1(8), 1457-1467. .
- Charles River Laboratories. (n.d.). Biological Assay Development.
- SRI International. (n.d.). Biological assay development and validation.
- YouTube. (2025). Advancing bioanalytical method development and validation for small molecules.
- Ibrahim, K. M., Zaky, R. R., Gomaa, E. A., & Abd El-Hady, M. N. (2013). Physicochemical studies and biological evaluation on (E)-3-(2-(1-(2-hydroxyphenyl)hydrazinyl)-3-oxo-N-(thiazol-2yl)propanamide complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 107, 133–144. .
- PubMed. (2013). Physicochemical Studies and Biological Evaluation on (E)-3-(2-(1-(2-hydroxyphenyl)hydrazinyl)-3-oxo-N-(thiazol-2yl)propanamide Complexes.
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Safety Operating Guide
Navigating the Disposal of 3-(2-Hydroxyphenyl)propanohydrazide: A Guide for Laboratory Professionals
For researchers and professionals engaged in drug development and other scientific endeavors, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed protocol for the proper disposal of 3-(2-Hydroxyphenyl)propanohydrazide, synthesizing technical data with established safety practices to ensure the protection of personnel and the environment.
Understanding the Hazards: A Tale of Two Functional Groups
3-(2-Hydroxyphenyl)propanohydrazide's structure suggests a combination of hazards associated with both phenols and hydrazides. Phenolic compounds are known to be toxic and corrosive, capable of causing severe skin burns and eye damage.[1][2] Hydrazine and its derivatives are classified as hazardous wastes by the EPA and are known to be toxic if swallowed, inhaled, or in contact with skin.[3][4] Many hydrazine derivatives are also suspected carcinogens.[4] Therefore, it is imperative to treat 3-(2-Hydroxyphenyl)propanohydrazide as a hazardous substance.
| Hazard Class | Potential Effects | Relevant Functional Group |
| Toxicity | Harmful or fatal if swallowed, inhaled, or absorbed through the skin. | Phenol, Hydrazide |
| Corrosivity | Can cause severe skin burns and eye damage. | Phenol |
| Carcinogenicity | Suspected of causing cancer. | Hydrazide |
| Environmental Hazard | Potentially harmful to aquatic life. | Phenol, Hydrazide |
Core Principles of Disposal: A Self-Validating System
The proper disposal of 3-(2-Hydroxyphenyl)propanohydrazide hinges on a system of containment, segregation, and professional handling. This approach minimizes risk at every stage, ensuring a self-validating protocol that protects both the handler and the wider environment.
Waste Segregation and Container Management
The first critical step is the proper segregation of waste. Do not mix 3-(2-Hydroxyphenyl)propanohydrazide waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Waste Collection Protocol:
-
Designated Waste Container: All solid and liquid waste containing 3-(2-Hydroxyphenyl)propanohydrazide must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[5]
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "3-(2-Hydroxyphenyl)propanohydrazide," and the approximate quantity.
-
Container Integrity: Ensure the container is in good condition and compatible with the chemical. Keep the container securely closed when not in use.[5]
-
Contaminated Materials: Pipette tips, gloves, weighing paper, and other disposable materials contaminated with the compound should be collected in a separate, sealed container and treated as hazardous waste.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 3-(2-Hydroxyphenyl)propanohydrazide.
Caption: Disposal workflow for 3-(2-Hydroxyphenyl)propanohydrazide.
Recommended Disposal Method: Incineration
Given the hazardous nature of both phenolic and hydrazide compounds, high-temperature incineration at a licensed and permitted hazardous waste facility is the recommended disposal method.[3][6][7] This process ensures the complete destruction of the compound, preventing its release into the environment.
Do NOT dispose of 3-(2-Hydroxyphenyl)propanohydrazide down the drain or in regular solid waste. [5] This can lead to contamination of water systems and pose a significant environmental risk.[6]
Spill Management: A Rapid Response Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area and restrict access.[2]
-
Ventilate: If safe to do so, increase ventilation in the area.
-
Personal Protective Equipment (PPE): Before attempting to clean the spill, don appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A lab coat
-
In the case of a large spill or significant dust generation, a NIOSH-approved respirator may be necessary.[8]
-
-
Containment and Cleanup:
-
For solid spills: Carefully sweep or scoop the material to avoid creating dust. Place the collected material into a labeled hazardous waste container.[8]
-
For liquid spills: Absorb the spill with an inert material, such as vermiculite, sand, or a chemical sorbent.[2][6] Do not use combustible materials like paper towels as the primary absorbent. Place the absorbent material into a labeled hazardous waste container.
-
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent, and collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your institution's EHS department.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling 3-(2-Hydroxyphenyl)propanohydrazide, a proactive approach to personal safety is paramount. The following PPE is mandatory:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves. Inspect gloves for any signs of damage before use.
-
Body Protection: A lab coat should be worn to protect street clothing.
-
Respiratory Protection: While not typically required for handling small quantities in a well-ventilated area, a NIOSH-approved respirator should be available for spills or when working with larger quantities.
Conclusion: A Commitment to Safety
The proper disposal of 3-(2-Hydroxyphenyl)propanohydrazide is a critical responsibility for all laboratory personnel. By understanding the potential hazards, adhering to a robust and self-validating disposal protocol, and utilizing appropriate personal protective equipment, researchers can ensure a safe working environment and minimize their environmental impact. Always consult your institution's specific guidelines and EHS department for any additional requirements.
References
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Yale Environmental Health & Safety. Phenol Standard Operating Procedure. [Link]
-
Chemistry For Everyone. (2023, August 3). How Do You Dispose Of Phenol Safely? [Video]. YouTube. [Link]
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Research Safety Affairs, The University of Tennessee Health Science Center. (2022, May 26). Phenol, Chloroform, or TRIzol™ Waste Disposal. [Link]
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Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for Hydrazines. U.S. Department of Health and Human Services. [Link]
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New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Phenol. [Link]
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ResearchGate. (2015, January 9). How can I dispose phenol?. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(2-Hydroxyphenyl)propanohydrazide
As researchers and scientists in drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or specialized chemical compounds requires a deep understanding of potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information for handling 3-(2-Hydroxyphenyl)propanohydrazide, with a focus on the correct selection and use of Personal Protective Equipment (PPE). Our approach is grounded in a causal understanding of chemical hazards, ensuring that every procedural step is a self-validating component of a comprehensive safety system.
Hazard Assessment: Understanding the Risks
Before handling 3-(2-Hydroxyphenyl)propanohydrazide, it is crucial to recognize the potential routes of exposure and the associated health effects.
-
Inhalation: As a solid, the compound may form dust during weighing or transfer, which can be inhaled. Hydrazide compounds can cause irritation to the nose, throat, and lungs[3][5].
-
Skin (Dermal) Contact: Direct contact with the skin may cause irritation[1][5]. Certain hydrazine derivatives can be absorbed through the skin, leading to systemic effects[3]. The liquid is corrosive and may cause dermatitis[4].
-
Eye (Ocular) Contact: The compound is expected to be a serious eye irritant, potentially causing significant damage if direct contact occurs[1][5].
-
Ingestion: Accidental ingestion could lead to irritation of the digestive tract[5].
Given the presence of the hydrazide functional group, it is prudent to handle this compound with the caution afforded to carcinogenic and mutagenic substances until further toxicological data becomes available[3].
Personal Protective Equipment (PPE): Your Primary Barrier
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific procedure and the associated risks of exposure. The following table summarizes the recommended PPE for various laboratory operations involving 3-(2-Hydroxyphenyl)propanohydrazide.
| Laboratory Operation | Minimum PPE Requirement | Rationale for Protection Level |
| Weighing and Aliquoting (Solid) | Double Nitrile or Neoprene Gloves, Safety Goggles with Side Shields, Lab Coat, Full-length Pants, Closed-toe Shoes. | To prevent skin and eye contact with fine particulates and minimize dust inhalation. |
| Solution Preparation and Transfers | Double Nitrile or Neoprene Gloves, Chemical Splash Goggles, Face Shield, Lab Coat, Full-length Pants, Closed-toe Shoes. | To provide enhanced protection against splashes to the face and eyes during liquid handling. |
| Running Reactions and Work-up | Double Nitrile or Neoprene Gloves, Chemical Splash Goggles, Face Shield, Lab Coat, Full-length Pants, Closed-toe Shoes. Consider a chemical-resistant apron. | To protect against splashes and potential leaks from reaction vessels. |
| Spill Cleanup | Butyl Rubber Gloves, Chemical Splash Goggles, Face Shield, Chemical-resistant Apron or Suit, Respiratory Protection (see Section 4). | To provide the highest level of protection during an uncontrolled release of the material. |
PPE Selection and Use: A Step-by-Step Protocol
Proper donning and doffing of PPE are critical to prevent cross-contamination and exposure.
Donning PPE Protocol
-
Hand Hygiene: Wash and dry hands thoroughly.
-
First Pair of Gloves: Don the first pair of nitrile or neoprene gloves.
-
Lab Coat and Protective Clothing: Put on a clean, buttoned lab coat over full-length pants and closed-toe shoes.
-
Second Pair of Gloves: Don a second pair of gloves over the cuffs of the lab coat.
-
Eye and Face Protection: Put on safety goggles. If a splash hazard exists, add a face shield over the goggles.
Doffing PPE Protocol
-
Outer Gloves: Remove the outer pair of gloves using a proper removal technique to avoid touching the outer surface[2]. Dispose of them in the designated hazardous waste container[6].
-
Face Shield and Goggles: Remove the face shield (if used), followed by the goggles, from the back to the front.
-
Lab Coat: Unbutton the lab coat and roll it outwards, ensuring the contaminated exterior is contained within the roll. Place it in the designated laundry or disposal bin.
-
Inner Gloves: Remove the inner pair of gloves.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Respiratory Protection: When is it Necessary?
The use of respiratory protection should be determined by a risk assessment of your specific procedure.
-
Engineering Controls First: The primary method for controlling inhalation exposure is to handle the compound within a certified chemical fume hood or a glove box[7].
-
When to Use a Respirator: If engineering controls are not feasible or during a large spill, respiratory protection is mandatory. For hydrazide compounds, a full-face respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) is recommended[8][9]. Cartridge respirators are not suitable for hydrazine itself[8].
The following diagram illustrates the decision-making process for respiratory protection.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
